Triphenylborane
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
triphenylborane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15B/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSVLWZRHLXFKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15B | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6027345 | |
| Record name | Triphenylborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6027345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White crystalline solid; [Reference #1] Off-white odorless crystals; [Alfa Aesar MSDS] | |
| Record name | Borane, triphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triphenylborane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18407 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000119 [mmHg] | |
| Record name | Triphenylborane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18407 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
960-71-4 | |
| Record name | Triphenylborane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=960-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triphenylborane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000960714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Borane, triphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triphenylborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6027345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triphenylborane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.277 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIPHENYLBORANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6282553L0G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Triphenylborane from Phenylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of triphenylborane, a versatile organoboron compound, from the Grignard reagent phenylmagnesium bromide. The document details the underlying chemical principles, experimental protocols, and quantitative data to facilitate the replication and optimization of this important reaction in a laboratory setting.
Introduction
This compound (B(C₆H₅)₃), a white crystalline solid, is a widely utilized Lewis acid in organic synthesis. Its applications range from a catalyst in polymerization reactions to a key reagent in various carbon-carbon bond-forming reactions.[1][2] The synthesis of this compound is most commonly achieved through the reaction of a phenyl Grignard reagent with a boron halide, typically boron trifluoride diethyl etherate. This method, while established, requires careful control of reaction conditions to ensure optimal yield and purity.
Reaction Overview and Mechanism
The synthesis of this compound from phenylmagnesium bromide and boron trifluoride diethyl etherate proceeds through a transmetalation reaction. The nucleophilic phenyl group from the Grignard reagent displaces the fluoride ions on the boron atom. The overall balanced chemical equation for this reaction is:
3 C₆H₅MgBr + BF₃·O(C₂H₅)₂ → B(C₆H₅)₃ + 3 MgBrF + (C₂H₅)₂O
The reaction mechanism involves the stepwise substitution of the fluoride atoms on the boron center by the phenyl groups from the Grignard reagent. The Lewis acidic boron trifluoride coordinates with the ethereal solvent, which is then displaced by the more nucleophilic phenyl anion of the Grignard reagent. This process is repeated three times to yield the final this compound product.
Quantitative Data
The yield of this compound synthesis is influenced by several factors, including the quality of the Grignard reagent, reaction temperature, and reaction time. The following table summarizes reported yields under various conditions.
| Phenylating Agent | Boron Source | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Phenylmagnesium bromide | Boron trifluoride diethyl etherate | Diethyl Ether | 0 to RT | 2 h | ~50 | [3] |
| Phenylmagnesium bromide | Boron trifluoride diethyl etherate | Tetrahydrofuran | -20 to RT | 2 h | Not specified | ChemicalBook |
| Sodium, Chlorobenzene | Isopropyl orthoborate | Toluene | 105 | 3 h | 93.2 | US Patent 4046815A |
| Sodium, Chlorobenzene | Isopropyl orthoborate | Toluene | Not specified | Not specified | 79.3 | US Patent 4046815A |
| Sodium, Chlorobenzene | Isopropyl orthoborate | Not specified | Not specified | Not specified | 82.7 | US Patent 4046815A |
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound from phenylmagnesium bromide.
Preparation of Phenylmagnesium Bromide
Materials:
-
Magnesium turnings (1.1 gram atoms)
-
Bromobenzene (1.15 moles)
-
Anhydrous diethyl ether (450 mL)
-
Iodine crystal (catalytic amount)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place the magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. The initiation is indicated by the disappearance of the iodine color and the onset of gentle reflux.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has reacted. The resulting gray-to-brown solution is phenylmagnesium bromide and should be used immediately in the next step.
Synthesis of this compound
Materials:
-
Phenylmagnesium bromide solution (from step 4.1)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.33 moles per mole of bromobenzene)
-
Anhydrous diethyl ether
Procedure:
-
Cool the prepared phenylmagnesium bromide solution to 0 °C in an ice bath.
-
In a separate dropping funnel, dilute the boron trifluoride diethyl etherate with anhydrous diethyl ether.
-
Add the BF₃·OEt₂ solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
The reaction mixture will form a white precipitate of magnesium salts.
Work-up and Purification
Procedure:
-
Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench any unreacted Grignard reagent and to dissolve the magnesium salts.
-
Separate the ethereal layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from diethyl ether or benzene under an inert atmosphere.[1] The purified this compound should be a white crystalline solid.
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from phenylmagnesium bromide and boron trifluoride diethyl etherate is a reliable and widely used method. By carefully controlling the experimental conditions, particularly the exclusion of moisture and the regulation of temperature, high yields of pure product can be obtained. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the efficient and reproducible synthesis of this important organoboron reagent.
References
The Enigmatic Lewis Acidity of Triphenylborane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Triphenylborane (B(C₆H₅)₃), a seemingly simple triarylborane, possesses a nuanced Lewis acidity that has been the subject of extensive research, underpinning its utility in a wide array of chemical transformations, from catalysis to materials science. This technical guide delves into the core mechanism of this compound's Lewis acidity, presenting key quantitative data, detailed experimental and computational protocols for its characterization, and visual representations of its role in important chemical reactions.
The Core Mechanism: An Interplay of Electronic and Steric Effects
The Lewis acidity of this compound originates from the electron-deficient nature of the central boron atom. Boron, with its three valence electrons, forms three single covalent bonds with the phenyl groups. This results in an sp² hybridized, trigonal planar geometry around the boron center, leaving a vacant p-orbital perpendicular to the molecular plane.[1][2] This empty p-orbital is the primary site of Lewis acidity, readily accepting a pair of electrons from a Lewis base.
However, the electronic and steric landscape of this compound is more complex than this simple picture suggests. The three phenyl groups play a crucial, dual role:
-
Electronic Effects: The phenyl rings are conjugated with the vacant p-orbital of the boron atom. This allows for π-donation from the phenyl rings to the boron center, a phenomenon known as resonance stabilization.[2] This delocalization of electron density partially alleviates the electron deficiency of the boron atom, thereby moderating its Lewis acidity compared to boranes with non-aromatic or electron-withdrawing substituents. For instance, the highly fluorinated analogue, tris(pentafluorophenyl)borane (B(C₆F₅)₃), is a much stronger Lewis acid due to the strong electron-withdrawing effect of the fluorine atoms, which enhances the electron deficiency of the boron center.[2]
-
Steric Effects: The three phenyl groups are not coplanar with the BC₃ core but are twisted at an angle of approximately 30 degrees.[2] This propeller-like arrangement creates significant steric hindrance around the boron atom, influencing its ability to form adducts with Lewis bases. This steric crowding is a key factor in the phenomenon of "frustrated Lewis pairs" (FLPs), where the borane and a bulky Lewis base are sterically prevented from forming a classical adduct, leading to unique reactivity.[3]
Quantifying Lewis Acidity: A Multi-faceted Approach
The Lewis acidity of boranes can be quantified using a combination of experimental and computational methods. Each method provides a different perspective on the acceptor strength of the boron center.
Experimental Quantification
The Gutmann-Beckett Method: This widely used experimental technique provides a measure of the "acceptor number" (AN) of a Lewis acid.[1][4] It utilizes triethylphosphine oxide (Et₃PO) as a ³¹P NMR probe. The interaction of the Lewis acidic boron with the basic oxygen atom of Et₃PO leads to a downfield shift in the ³¹P NMR signal. The magnitude of this shift (Δδ) is directly proportional to the Lewis acidity. The AN is calculated using the following formula:
AN = 2.21 × (δₛₐₘₚₗₑ − 41.0)[5]
where δₛₐₘₚₗₑ is the ³¹P chemical shift of the Et₃PO-borane adduct and 41.0 ppm is the chemical shift of free Et₃PO in hexane.[1]
Computational Quantification
Fluoride Ion Affinity (FIA): FIA is a theoretical measure of the gas-phase Lewis acidity. It is defined as the negative of the enthalpy change (–ΔH) for the reaction of a Lewis acid with a fluoride ion (F⁻).[6] A higher FIA value corresponds to a stronger Lewis acid.
Hydride Ion Affinity (HIA): Similar to FIA, HIA is the negative of the enthalpy change for the reaction of a Lewis acid with a hydride ion (H⁻). It provides another computational metric for assessing Lewis acidity.[7]
Comparative Lewis Acidity Data
The following table summarizes the Lewis acidity of this compound in comparison with other relevant boranes using the aforementioned metrics.
| Borane | Acceptor Number (AN) | Fluoride Ion Affinity (FIA) (kJ/mol) | Hydride Ion Affinity (HIA) (kJ/mol) |
| B(C₆H₅)₃ (this compound) | Value not consistently reported, weaker than B(C₆F₅)₃ | ~351-376 | ~339-360 |
| B(C₆F₅)₃ | 82[1] | 441 - 452[6][7] | 411 - 414[7] |
| BF₃ | 89[1] | 342 - 350[6] | - |
| BCl₃ | 96.6[8] | - | - |
| BBr₃ | 106.3[8] | - | - |
| BI₃ | 115[1] | - | - |
Note: FIA and HIA values can vary depending on the computational method used.
Experimental and Computational Protocols
Synthesis of this compound
This compound is typically synthesized via the reaction of a boron trihalide with a phenylating agent, such as a Grignard reagent.[2]
Protocol for Synthesis from Boron Trifluoride Etherate and Phenylmagnesium Bromide: [9]
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, prepare a solution of phenylmagnesium bromide from magnesium turnings (0.45 g atom) and bromobenzene (0.48 mol) in anhydrous diethyl ether (175 mL).
-
Reaction with Boron Trifluoride Etherate: To the freshly prepared Grignard reagent, add a solution of boron trifluoride diethyl etherate (0.025 mol) in anhydrous diethyl ether dropwise at 0 °C with constant stirring under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Monitoring and Work-up: The reaction progress can be monitored by NMR spectroscopy. Upon completion, the reaction mixture is typically worked up by quenching with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., hexane) or by vacuum sublimation.
Gutmann-Beckett Method for Determining Acceptor Number
Materials:
-
Lewis acid (e.g., this compound)
-
Triethylphosphine oxide (Et₃PO)
-
Anhydrous, non-coordinating deuterated solvent (e.g., C₆D₆, CD₂Cl₂)
-
NMR tubes and spectrometer
Procedure: [10]
-
Prepare a standard solution: Dissolve a known amount of Et₃PO in the chosen deuterated solvent in an NMR tube under an inert atmosphere.
-
Acquire ³¹P NMR of the standard: Obtain the ³¹P NMR spectrum of the Et₃PO solution. Record the chemical shift (δ_ref).
-
Prepare the sample solution: In a separate NMR tube, dissolve an equimolar amount of the Lewis acid and Et₃PO in the same deuterated solvent under an inert atmosphere.
-
Acquire ³¹P NMR of the sample: Obtain the ³¹P NMR spectrum of the mixture. Record the new chemical shift (δ_sample) corresponding to the borane-Et₃PO adduct.
-
Calculate the Acceptor Number: Calculate the change in chemical shift (Δδ = δ_sample - δ_ref) and use the formula AN = 2.21 × (Δδ) to determine the Acceptor Number.
Computational Protocol for Fluoride Ion Affinity (FIA)
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.
General Workflow:
-
Geometry Optimization: Optimize the geometries of the Lewis acid (e.g., this compound) and its fluoride adduct ([B(C₆H₅)₃F]⁻) using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a reasonably large basis set (e.g., 6-311+G(d,p)).
-
Frequency Calculation: Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections.
-
Single-Point Energy Calculation: To obtain more accurate electronic energies, perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set (e.g., coupled-cluster theory like CCSD(T) or a larger basis set like aug-cc-pVTZ).
-
FIA Calculation: The FIA is calculated as the negative of the enthalpy change (ΔH) for the reaction: LA + F⁻ → [LA-F]⁻. The enthalpy of each species can be calculated from the electronic energy and the thermal corrections obtained from the frequency calculations.
ΔH = H([LA-F]⁻) - H(LA) - H(F⁻)
FIA = -ΔH
Visualizing the Reactivity of this compound
The Lewis acidity of this compound is central to its catalytic activity. The following diagrams, generated using the DOT language, illustrate its role in two important reaction mechanisms.
Frustrated Lewis Pair (FLP) Mediated Hydrogen Activation
This compound, in combination with a sterically hindered Lewis base such as a bulky phosphine, can form a frustrated Lewis pair. This FLP is capable of heterolytically cleaving dihydrogen (H₂), a critical step in metal-free hydrogenation reactions.[11][12]
Caption: FLP-mediated activation of dihydrogen.
This compound-Catalyzed Hydrosilylation of a Ketone
This compound can act as a catalyst for the hydrosilylation of carbonyl compounds, a reaction that reduces ketones and aldehydes to alcohols. The Lewis acidic boron atom activates the carbonyl group, making it more susceptible to nucleophilic attack by the hydride from the silane.[13]
References
- 1. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Gutmann–Beckett method - Wikiwand [wikiwand.com]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. magritek.com [magritek.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pure.mpg.de [pure.mpg.de]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electronic Structure and Properties of Triphenylborane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triphenylborane (B(C₆H₅)₃), a foundational organoboron compound, possesses a unique electronic structure that dictates its diverse chemical and physical properties. This guide provides a comprehensive technical overview of the electronic structure, bonding, and key characteristics of this compound, including its Lewis acidity, photophysical behavior, and reactivity. Detailed experimental protocols for its synthesis and characterization via X-ray crystallography, UV-Vis spectroscopy, and fluorescence spectroscopy are presented. Furthermore, this document includes quantitative data summarized in tabular format and visualizations of key concepts to facilitate a deeper understanding of this versatile molecule.
Introduction
This compound is a trigonal planar molecule featuring a central boron atom bonded to three phenyl groups. The boron atom in this compound is sp² hybridized, leaving a vacant p-orbital perpendicular to the molecular plane. This electron deficiency is a hallmark of its electronic structure and the primary determinant of its chemical behavior, most notably its Lewis acidity. The interaction of this empty p-orbital with the π-systems of the phenyl rings governs the molecule's photophysical properties and reactivity, making it a subject of significant interest in materials science, catalysis, and as a structural motif in medicinal chemistry.
Electronic Structure and Bonding
The electronic structure of this compound is characterized by the interplay between the electron-deficient boron center and the electron-rich phenyl substituents.
2.1. Orbital Interactions and Hybridization
The central boron atom in this compound is sp² hybridized, forming three σ-bonds with the ipso-carbons of the phenyl rings. This results in a trigonal planar geometry around the boron atom. The remaining unhybridized p-orbital on the boron is vacant and lies perpendicular to the BC₃ plane. This empty p-orbital is the highest occupied molecular orbital (HOMO) and is a key feature of its electronic structure, rendering the molecule a potent electron acceptor.
The π-orbitals of the three phenyl rings can interact with the vacant p-orbital of the boron atom. This interaction leads to a delocalization of electron density from the phenyl rings to the boron center, which stabilizes the molecule. However, steric hindrance between the ortho-hydrogens of the phenyl groups forces them to rotate out of the BC₃ plane, resulting in a propeller-like conformation. This twist angle, typically around 30°, reduces the overlap between the phenyl π-systems and the boron p-orbital, thus modulating the extent of π-donation.
2.2. Molecular Orbitals
Computational studies using Density Functional Theory (DFT) provide a more detailed picture of the electronic structure. The Highest Occupied Molecular Orbital (HOMO) is primarily localized on the π-systems of the phenyl rings, while the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly centered on the vacant p-orbital of the boron atom. The energy difference between the HOMO and LUMO levels is a critical parameter that influences the molecule's electronic absorption and emission properties.
Below is a conceptual representation of the HOMO-LUMO interaction in this compound.
Physicochemical Properties
The unique electronic structure of this compound gives rise to a range of distinctive physical and chemical properties.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₅B | [1] |
| Molar Mass | 242.12 g/mol | [1] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 142-145 °C | [2] |
| Boiling Point | 203 °C at 15 mmHg | [2] |
| Solubility | Soluble in aromatic solvents (e.g., benzene, toluene), insoluble in water.[2][3] |
Table 1: Physical Properties of this compound.
Structural Data
The precise molecular geometry of this compound has been determined by single-crystal X-ray diffraction. The key structural parameters are summarized in the table below.
| Parameter | Value |
| Bond Lengths | |
| B-C | 1.571(3) - 1.589(5) Å |
| C-C (aromatic) | 1.375(5) - 1.405(4) Å |
| Bond Angles | |
| C-B-C | 119.4(3) - 120.5(3) ° |
| Dihedral Angles | |
| Phenyl Ring Twist Angle | ~30 ° |
Table 2: Selected Crystallographic Data for this compound. (Note: Specific values can be obtained from the CIF file for CCDC 665147).
Key Properties and Applications
5.1. Lewis Acidity
The presence of the vacant p-orbital on the boron atom makes this compound a classic Lewis acid, capable of accepting a pair of electrons from a Lewis base. This property is fundamental to its use as a catalyst and reagent in organic synthesis.[3] It is considered a relatively weak Lewis acid compared to boron trihalides.[2]
5.2. Photophysical Properties
This compound exhibits moderate absorption in the UV-visible region due to π-π* transitions within the phenyl rings and a lower energy charge-transfer transition involving the boron p-orbital. While this compound itself is weakly fluorescent, its derivatives, where the electronic properties are tuned by substituents on the phenyl rings, are often highly emissive and find applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors.[3]
| Parameter | Value |
| UV-Vis Absorption | |
| λmax | ~280-300 nm |
| Molar Absorptivity (ε) | Data not readily available for parent compound |
| Fluorescence Emission | |
| λem | Weakly fluorescent |
| Quantum Yield (ΦF) | Low |
Table 3: Photophysical Properties of this compound.
Experimental Protocols
6.1. Synthesis of this compound
This protocol describes the synthesis of this compound from the reaction of phenylmagnesium bromide with boron trifluoride diethyl etherate.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings with stirring. The reaction mixture should become cloudy and warm, indicating the formation of phenylmagnesium bromide. After the addition is complete, reflux the mixture for 1 hour.
-
Reaction with BF₃·OEt₂: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of boron trifluoride diethyl etherate in anhydrous diethyl ether dropwise with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Workup: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction and Drying: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure to obtain a crude solid. Recrystallize the solid from hot hexane to yield pure this compound as white crystals.
6.2. Single-Crystal X-ray Diffraction
This protocol outlines the general steps for obtaining the crystal structure of this compound.
Procedure:
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction by slow evaporation of a saturated solution in hexane.
-
Data Collection: Mount a selected crystal on a goniometer head. Collect diffraction data using a single-crystal X-ray diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) at a controlled temperature (e.g., 100 K).
-
Structure Solution and Refinement: Process the collected data (integration, scaling, and absorption correction). Solve the crystal structure using direct methods and refine the structural model using full-matrix least-squares on F².
6.3. UV-Vis Spectroscopy
This protocol describes how to obtain the UV-Vis absorption spectrum of this compound.
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent such as cyclohexane. From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.0.
-
Measurement: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the solvent to record a baseline correction. Then, record the absorption spectrum of the this compound solution over a wavelength range of 200-400 nm.
-
Data Analysis: Determine the wavelength of maximum absorption (λmax). Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) from the absorbance at λmax, the concentration of the solution (c), and the path length of the cuvette (l).
6.4. Fluorescence Spectroscopy
This protocol outlines the steps to measure the fluorescence emission spectrum and determine the relative fluorescence quantum yield of a this compound derivative (as the parent compound is weakly fluorescent).
References
triphenylborane molecular geometry and planarity
An In-depth Technical Guide on the Molecular Geometry and Planarity of Triphenylborane
Introduction
This compound, with the chemical formula B(C₆H₅)₃ or BPh₃, is a foundational organoboron compound. It consists of a central boron atom bonded to three phenyl groups. As a tricoordinate boron species, it possesses an empty p-orbital, making it a classic and widely utilized Lewis acid in organic synthesis and catalysis. The steric and electronic properties of this compound are a direct consequence of its unique three-dimensional structure. This document provides a detailed examination of its molecular geometry, with a focus on the planarity of the system, supported by quantitative structural data and descriptions of the experimental methods used for its determination.
Molecular Geometry and Planarity
The molecular structure of this compound is characterized by a central trigonal planar core surrounded by three spatially oriented phenyl rings.
-
Boron Center Hybridization: The central boron atom in this compound is sp² hybridized. This hybridization results in three equivalent sp² orbitals that lie in a single plane and are oriented 120° apart. These orbitals form sigma (σ) bonds with the ipso-carbons of the three phenyl rings. The remaining unhybridized p-orbital on the boron atom is perpendicular to this plane and is electron-deficient.
-
BC₃ Core Structure: The sp² hybridization dictates that the core BC₃ unit is trigonal planar.[1] In an idealized, isolated system, the C-B-C bond angles are approximately 120°.
-
Overall Molecular Shape and Non-Planarity: While the immediate coordination sphere of the boron atom is planar, the this compound molecule as a whole is non-planar. Steric hindrance between the ortho-hydrogen atoms on adjacent phenyl rings prevents the rings from being coplanar with the central BC₃ plane. To alleviate this steric strain, the phenyl groups are twisted out of the BC₃ plane. This simultaneous twisting of the three rings gives the molecule a distinct propeller-like shape.[1][2] The phenyl groups are rotated at an angle of approximately 30° relative to the central plane.[1][2]
Quantitative Structural Data
The precise geometric parameters of this compound have been determined experimentally. The data presented below is derived from crystallographic studies.
| Parameter | Description | Value | Reference |
| Bond Length | |||
| B-C | Boron to Phenyl Carbon | 1.571 – 1.589 Å | [3] |
| Bond Angle | |||
| C-B-C | Phenyl Carbon - Boron - Phenyl Carbon | ~120° | [1] |
| Dihedral Angle | |||
| C-B-C-C | Twist angle of Phenyl rings from BC₃ plane | ~30° | [1][2] |
Table 1: Key Structural Parameters of this compound.
Experimental Protocols
The determination of the molecular structure of compounds like this compound relies on sophisticated analytical techniques that can map atomic positions with high precision. The primary methods employed are Single-Crystal X-ray Crystallography and Gas-Phase Electron Diffraction.
Single-Crystal X-ray Crystallography
This is the definitive method for determining the molecular structure of a crystalline solid.[2]
Methodology:
-
Crystal Growth: A high-quality single crystal of this compound is grown from a suitable solvent. The crystal must be a single, ordered lattice without significant defects.
-
Mounting and Data Collection: The crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations of the atoms. It is then irradiated with a monochromatic beam of X-rays.
-
Diffraction: The X-rays are diffracted by the electrons of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities. This pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to calculate an electron density map of the unit cell using Fourier transform methods. This map reveals the positions of the atoms. The structural model is then refined to best fit the experimental data, yielding highly precise measurements of bond lengths, bond angles, and dihedral angles.
Gas-Phase Electron Diffraction
This technique is used to determine the structure of molecules in the gas phase, free from the influence of crystal packing forces.[4]
Methodology:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.
-
Electron Beam Interaction: A high-energy beam of electrons is directed through the gas. The electrons are scattered by the electrostatic potential of the atoms in the molecules.
-
Pattern Detection: The scattered electrons create a diffraction pattern of concentric rings, which is recorded on a detector. The intensity of the scattering varies as a function of the scattering angle.
-
Structural Analysis: The diffraction pattern contains information about the distances between all pairs of atoms in the molecule. By analyzing this pattern and comparing it to theoretical models, the equilibrium bond lengths and angles of the molecule in the gas phase can be determined.
Visualizations
The following diagrams illustrate the structural relationships within the this compound molecule.
Caption: Connectivity of the central Boron atom to three phenyl groups.
Caption: Logical relationship between core planarity and overall non-planarity.
References
An In-depth Technical Guide to the Solubility of Triphenylborane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of triphenylborane in organic solvents. This compound (B(C₆H₅)₃), a white crystalline solid, is a versatile Lewis acid widely employed in organic synthesis as a catalyst and reagent.[1][2] Its solubility is a critical parameter for reaction setup, purification, and various applications. This document outlines the qualitative and quantitative solubility of this compound, provides detailed experimental protocols for its synthesis and solubility determination, and presents a visual workflow for its preparation.
Core Topic: Solubility Profile of this compound
This compound's nonpolar, aromatic nature largely dictates its solubility characteristics, adhering to the principle of "like dissolves like." It is generally soluble in aromatic and ethereal organic solvents and insoluble in water.[3][4] The compound is sensitive to air and moisture, which should be considered during handling and solubility experiments.[1]
Quantitative and Qualitative Solubility Data
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility | Citation |
| Aromatic Solvents | |||||
| Benzene | C₆H₆ | 78.11 | Ambient | Soluble | [3] |
| Toluene | C₇H₈ | 92.14 | Ambient | High Solubility | [3] |
| Ethereal Solvents | |||||
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Ambient | Soluble | [2] |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Ambient | 0.25 M (~6.05 g/100 mL) | [5] |
| Halogenated Solvents | |||||
| Chloroform | CHCl₃ | 119.38 | Ambient | High Solubility | [3] |
| Aqueous Solvents | |||||
| Water | H₂O | 18.02 | Ambient | Insoluble | [2][3][4] |
Experimental Protocols
Given the limited availability of comprehensive quantitative data, the following protocols are provided for the synthesis, purification, and solubility determination of this compound. These methods are essential for researchers who need to prepare the compound and ascertain its solubility in specific solvent systems for their applications.
Synthesis of this compound
This compound is commonly synthesized through the reaction of a Grignard reagent, phenylmagnesium bromide, with boron trifluoride etherate.[1]
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous hexane
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions (Schlenk line, three-necked flask, reflux condenser, dropping funnel)
Procedure:
-
Preparation of Phenylmagnesium Bromide:
-
Under an inert atmosphere, charge a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer with magnesium turnings.
-
Add a solution of bromobenzene in anhydrous diethyl ether or THF dropwise to the magnesium turnings to initiate the Grignard reaction.
-
After the initial exothermic reaction subsides, the mixture can be gently heated to ensure the complete formation of phenylmagnesium bromide.
-
-
Reaction with Boron Trifluoride Etherate:
-
Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath.
-
Add a solution of boron trifluoride diethyl etherate in anhydrous diethyl ether or THF dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Isolation:
-
The reaction mixture will contain magnesium salts as a precipitate.
-
To isolate the this compound, add anhydrous hexane to the mixture to further precipitate the salts.
-
Filter the mixture under an inert atmosphere to remove the magnesium salts.
-
The filtrate contains the this compound. The solvent can be removed under reduced pressure to yield the crude product.
-
Purification of this compound by Recrystallization
The crude this compound can be purified by recrystallization to obtain a crystalline solid.[2]
Materials:
-
Crude this compound
-
Anhydrous diethyl ether or benzene
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and other appropriate glassware
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot anhydrous diethyl ether or benzene under an inert atmosphere.
-
If insoluble impurities are present, perform a hot filtration under an inert atmosphere.
-
Allow the solution to cool slowly to room temperature, and then further cool in a refrigerator or freezer to induce crystallization.
-
Collect the crystals by filtration under an inert atmosphere.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified this compound crystals under vacuum.
Determination of Thermodynamic Solubility
The following is a general procedure for determining the thermodynamic solubility of this compound in an organic solvent using the isothermal shake-flask method. This method should be conducted under an inert atmosphere due to the air and moisture sensitivity of this compound.
Materials and Equipment:
-
Purified this compound
-
Anhydrous organic solvent of interest
-
Analytical balance
-
Sealed vials (e.g., screw-cap vials with PTFE-lined septa)
-
Constant temperature shaker or incubator
-
Syringe filters (PTFE, 0.22 µm)
-
Gas-tight syringes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Calibration Curve Preparation:
-
Prepare a stock solution of a known concentration of this compound in the solvent of interest.
-
Perform serial dilutions to create a series of standard solutions.
-
Analyze the standard solutions using HPLC or UV-Vis spectrophotometry to generate a calibration curve of signal intensity versus concentration.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of solid this compound to several sealed vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Add a known volume or mass of the anhydrous solvent to each vial.
-
Place the vials in a constant temperature shaker or incubator and agitate for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.
-
-
Sample Analysis:
-
Once equilibrium is established, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a gas-tight syringe and immediately filter it through a syringe filter into a clean vial to remove any suspended solids.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted sample using the same analytical method (HPLC or UV-Vis) used for the calibration curve.
-
-
Data Calculation:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility of this compound in the chosen solvent at the specified temperature.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the synthesis of this compound and the logical relationship for determining its solubility.
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical workflow for the experimental determination of this compound solubility.
References
An In-depth Technical Guide to the Synthesis of Triphenylborane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylborane and its derivatives have emerged as a versatile class of organoboron compounds with significant applications across various scientific disciplines. Their unique electronic structure, characterized by a vacant p-orbital on the boron atom, imparts strong Lewis acidity, making them valuable catalysts and sensing materials.[1] In the realm of materials science, their distinctive photophysical properties are harnessed in the development of advanced organic light-emitting diodes (OLEDs).[2][3] For drug development professionals, functionalized triphenylboranes offer intriguing possibilities as scaffolds for novel therapeutic agents and as tools in biological imaging and sensing.[4] This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing this compound derivatives, detailed experimental protocols, and a summary of their key applications and performance data.
Core Synthetic Methodologies
The synthesis of this compound and its substituted analogues primarily relies on the formation of carbon-boron bonds. The most prevalent and versatile methods include the use of organometallic reagents such as Grignard and organolithium reagents, as well as palladium-catalyzed cross-coupling reactions like the Suzuki coupling.
Grignard Reaction
The Grignard reaction is a classic and widely employed method for the synthesis of triarylboranes.[5] It involves the reaction of an aryl magnesium halide (Grignard reagent) with a boron trihalide, typically boron trifluoride etherate (BF₃·OEt₂) or boron trichloride (BCl₃). The Grignard reagent, acting as a nucleophile, displaces the halide ions on the boron atom to form the triarylborane.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Triarylborane-Based Materials for OLED Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of an azadioxa-planar this compound and investigation of its structural and photophysical properties - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Synthetic Approaches to Triarylboranes from 1885 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Decomposition of Trimethylammonium Tetraphenylborate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Trimethylammonium tetraphenylborate is a quaternary ammonium salt. Its thermal decomposition provides a convenient route to triphenylborane (B(C₆H₅)₃), a valuable Lewis acid in various chemical transformations. The reaction proceeds via the cleavage of the bond between the trimethylammonium cation and the tetraphenylborate anion, leading to the formation of volatile byproducts and the desired this compound. A thorough understanding of the thermal behavior of trimethylammonium tetraphenylborate is crucial for optimizing the synthesis of this compound and ensuring the safety and predictability of the process.
The Thermal Decomposition Reaction
The thermal decomposition of trimethylammonium tetraphenylborate yields three primary products: this compound, trimethylamine, and benzene.[1][2] The overall balanced chemical equation for this reaction is:
[NH(CH₃)₃]⁺[B(C₆H₅)₄]⁻(s) → B(C₆H₅)₃(s) + N(CH₃)₃(g) + C₆H₆(g)
This reaction is typically carried out by heating the solid trimethylammonium tetraphenylborate, leading to the sublimation or distillation of the volatile trimethylamine and benzene, leaving behind the solid this compound.
Reaction Pathway
The thermal decomposition of trimethylammonium tetraphenylborate can be visualized as a multi-step process initiated by thermal energy. The following diagram illustrates the logical flow of the decomposition.
Caption: Logical workflow of the thermal decomposition process.
Physicochemical Properties
A summary of the key physicochemical properties of trimethylammonium tetraphenylborate is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₀BN | [3] |
| Molecular Weight | 379.3 g/mol | [3] |
| Appearance | Solid (form not specified in available literature) | |
| CAS Number | 51016-92-3 | [3] |
Proposed Experimental Protocols for Thermal Analysis
Due to the limited availability of specific experimental data on the thermal decomposition of trimethylammonium tetraphenylborate, the following protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are proposed. These standardized methods will enable researchers to systematically investigate the thermal properties of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature range and mass loss profile of trimethylammonium tetraphenylborate.
Apparatus: A calibrated thermogravimetric analyzer.
Procedure:
-
Accurately weigh 5-10 mg of trimethylammonium tetraphenylborate into a clean, inert TGA pan (e.g., alumina or platinum).
-
Place the pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
-
Record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to identify the onset temperature of decomposition, the peak decomposition temperature (from the derivative of the TGA curve, DTG), and the percentage of mass loss at each stage.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and any other thermal transitions of trimethylammonium tetraphenylborate.
Apparatus: A calibrated differential scanning calorimeter.
Procedure:
-
Accurately weigh 2-5 mg of trimethylammonium tetraphenylborate into a hermetically sealed aluminum DSC pan. An empty, hermetically sealed pan should be used as a reference.
-
Place both the sample and reference pans into the DSC cell.
-
Equilibrate the cell at a starting temperature of 25 °C.
-
Heat the sample at a constant rate of 10 °C/min to a temperature above its expected melting or decomposition point (e.g., 300 °C).
-
Record the heat flow as a function of temperature.
-
Analyze the resulting DSC thermogram to identify endothermic and exothermic events, such as melting (endotherm) and decomposition (can be endothermic or exothermic). Determine the peak temperatures and enthalpies of these transitions.
Experimental Workflow for Thermal Analysis
The following diagram outlines the general workflow for conducting the proposed thermal analysis.
Caption: General workflow for TGA and DSC analysis.
Synthesis of Trimethylammonium Tetraphenylborate
For researchers who wish to prepare the starting material, a general synthesis procedure involves the salt metathesis reaction between sodium tetraphenylborate and trimethylammonium chloride in an aqueous solution.
Reaction: Na⁺[B(C₆H₅)₄]⁻(aq) + [NH(CH₃)₃]⁺Cl⁻(aq) → [NH(CH₃)₃]⁺[B(C₆H₅)₄]⁻(s) + NaCl(aq)
Proposed Protocol:
-
Dissolve one molar equivalent of sodium tetraphenylborate in deionized water.
-
In a separate vessel, dissolve one molar equivalent of trimethylammonium chloride in deionized water.
-
Slowly add the trimethylammonium chloride solution to the sodium tetraphenylborate solution with constant stirring.
-
A white precipitate of trimethylammonium tetraphenylborate should form.
-
Continue stirring for a designated period (e.g., 1-2 hours) to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration.
-
Wash the precipitate with cold deionized water to remove any remaining sodium chloride.
-
Dry the product under vacuum to a constant weight.
Conclusion
The thermal decomposition of trimethylammonium tetraphenylborate is a straightforward method for the synthesis of this compound. This guide has summarized the known chemical transformation and provided a framework for its detailed thermal analysis. The proposed TGA and DSC protocols offer a standardized approach for researchers to characterize the thermal stability and decomposition kinetics of this compound, thereby filling a gap in the current scientific literature. Such data will be invaluable for the optimization of synthetic procedures and for enhancing laboratory safety.
References
The Role of Triphenylborane in Frustrated Lewis Pairs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Frustrated Lewis Pair (FLP) chemistry has emerged as a powerful paradigm for small molecule activation and metal-free catalysis. While the highly electrophilic tris(pentafluorophenyl)borane, B(C6F5)3, has been a dominant Lewis acid in this field, the less Lewis acidic and more economical triphenylborane, B(C6H5)3 or BPh3, offers a unique and often advantageous alternative. This technical guide provides an in-depth exploration of the core principles governing the role of this compound in FLP chemistry. It is intended for researchers, scientists, and drug development professionals who wish to understand and apply this chemistry in their work. The guide covers the fundamental concepts of BPh3-based FLPs, their synthesis and reactivity, and their applications in key catalytic transformations such as hydrogenation and small molecule activation. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to facilitate practical application and further research.
Introduction to Frustrated Lewis Pairs and the Position of this compound
Frustrated Lewis Pairs (FLPs) are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical dative adduct.[1] This "frustration" leaves the acidic and basic sites available to cooperatively activate a variety of small molecules, most notably dihydrogen (H2), which has traditionally been the domain of transition metal catalysts.[2]
The reactivity of an FLP is critically dependent on the electronic and steric properties of both the Lewis acid and the Lewis base. While highly electron-deficient boranes like B(C6F5)3 are potent Lewis acids and form highly reactive FLPs, their cost and sensitivity can be prohibitive for some applications. This compound (BPh3) presents itself as a commercially available and less expensive alternative.[3][4]
1.1. Lewis Acidity of this compound: A Comparative Perspective
This compound is a weaker Lewis acid than its perfluorinated counterpart, B(C6F5)3.[4] This difference in Lewis acidity has profound implications for its role in FLPs. The electron-withdrawing fluorine atoms in B(C6F5)3 significantly increase the electrophilicity of the boron center.[5] The Lewis acid strength of B(C6F5)3 is experimentally seven orders of magnitude higher than that of this compound.[5]
However, the weaker Lewis acidity of BPh3 is not necessarily a disadvantage. In certain catalytic cycles, a weaker Lewis acid can lead to more facile product release or prevent catalyst inhibition. Furthermore, the choice of a sufficiently strong Lewis base can compensate for the lower acidity of BPh3 to achieve small molecule activation.[4]
| Lewis Acid | Hydride Affinity (ΔHHA, kcal/mol) | Gutmann-Beckett Acceptor Number (AN) |
| B(C6F5)3 | -112 | 74.9 (in C6D6) |
| BPh3 | -74.4 | Not widely reported, but significantly lower |
Table 1: Comparison of Lewis Acidity Parameters for B(C6F5)3 and BPh3.[4]
Activation of Small Molecules by this compound-Based FLPs
The hallmark of FLP chemistry is the activation of small molecules. BPh3-based FLPs have been successfully employed in the activation of a range of substrates, with the most prominent example being the heterolytic cleavage of dihydrogen.
2.1. Dihydrogen Activation
The combination of BPh3 with a sterically hindered, strong Lewis base can overcome the thermodynamic barrier to H2 cleavage. The process involves the polarization of the H-H bond across the Lewis acidic boron center and the Lewis basic center, leading to the formation of a phosphonium or ammonium cation and a hydridoborate anion.
Theoretical calculations have shown that for the FLP system BPh3/P(tBu)3, the reaction with H2 is endergonic (ΔGR = +18.2 kcal/mol), in contrast to the exergonic reaction for B(C6F5)3/P(tBu)3 (ΔGR = -14.7 kcal/mol).[4] This highlights the necessity of employing very strong Lewis bases to drive the reaction forward when using BPh3.
Catalytic Applications of this compound-Based FLPs
The ability of BPh3-based FLPs to activate H2 has been harnessed in a variety of metal-free catalytic hydrogenations.
3.1. Hydrogenation of Imines
The reduction of imines to amines is a fundamental transformation in organic synthesis. BPh3-based FLPs have been shown to be effective catalysts for this reaction. For instance, the combination of BPh3 with a strong phosphazene base or Verkade's superbase can quantitatively hydrogenate N-benzylidene aniline to N-benzyl aniline.[4]
| Lewis Base | Substrate | Product | Yield | Reference |
| Phosphazene | N-benzylidene aniline | N-benzyl aniline | Quantitative | [4] |
| Verkade's base | N-benzylidene aniline | N-benzyl aniline | 71% (as borate salt) | [4] |
Table 2: Examples of Imine Hydrogenation using BPh3-based FLPs.
3.2. Semi-Hydrogenation of Alkynes
A notable application of BPh3 in FLP catalysis is the semi-hydrogenation of alkynes to alkenes. To overcome the thermal degradation of molecular BPh3/pyridine FLPs at the high temperatures required for this transformation, a polymeric version of this compound, Poly-BPh3, has been developed. This polymeric Lewis acid, in combination with pyridine, exhibits enhanced thermal stability and reusability.[4]
| Substrate | Product | Conversion (%) | Selectivity (%) |
| Phenylacetylene | Styrene | >99 | >99 |
| 1-Octyne | 1-Octene | >99 | >99 |
| 4-Ethynylanisole | 4-Vinylanisole | >99 | >99 |
Table 3: Semi-hydrogenation of terminal alkynes catalyzed by Poly-BPh3/pyridine FLP.[4]
Experimental Protocols
4.1. General Considerations for FLP Chemistry
All manipulations involving frustrated Lewis pairs should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents should be dried and degassed prior to use.
4.2. Synthesis of Poly-BPh3
This procedure is adapted from the literature for the synthesis of a polymeric Lewis acid based on this compound.[4]
-
Materials: this compound (BPh3), 1,2-dichloroethane, aluminum chloride (AlCl3), anhydrous dichloromethane.
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous 1,2-dichloroethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add aluminum chloride in portions while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Quench the reaction by carefully adding methanol.
-
The resulting polymer is then filtered, washed extensively with methanol and dichloromethane, and dried under vacuum.
-
4.3. Catalytic Hydrogenation of N-benzylidene aniline
This is a general procedure for the FLP-catalyzed hydrogenation of an imine.
-
Materials: N-benzylidene aniline, this compound (BPh3), phosphazene base P2-Et, dry toluene, H2 gas.
-
Procedure:
-
In a glovebox, charge a pressure-rated reaction vessel with N-benzylidene aniline, this compound (5 mol%), and the phosphazene base (5 mol%).
-
Add dry, degassed toluene to dissolve the reactants.
-
Seal the vessel, remove it from the glovebox, and connect it to a hydrogen gas line.
-
Pressurize the vessel with H2 (e.g., 50 bar) and heat to the desired temperature (e.g., 120 °C) with stirring.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the vessel to room temperature and carefully vent the H2.
-
The reaction mixture can be purified by column chromatography on silica gel to afford N-benzyl aniline.
-
4.4. NMR Characterization of FLP Adducts
The formation of phosphonium or ammonium borate salts from the activation of H2 can be monitored by multinuclear NMR spectroscopy.
-
1H NMR: The appearance of a new signal for the proton on the Lewis base (e.g., a P-H or N-H proton) and a broad signal for the hydride on the borate anion.
-
11B NMR: A shift in the boron resonance is expected upon formation of the four-coordinate borate species. The signal for BPh3 will be replaced by a new, typically upfield-shifted and broader signal for the [H-BPh3]- anion.
-
31P NMR: For phosphine-based FLPs, the formation of the phosphonium cation will result in a downfield shift of the phosphorus resonance.
Sample Preparation for NMR: Samples for NMR analysis should be prepared in a glovebox using deuterated solvents that have been dried over an appropriate drying agent. The sample is then transferred to an NMR tube fitted with a J. Young valve or sealed with a cap and parafilm for transport to the spectrometer.
Conclusion
This compound, while a weaker Lewis acid than the widely used B(C6F5)3, is a valuable and versatile component in the design of frustrated Lewis pairs. Its lower cost and, in some cases, unique reactivity profile make it an attractive alternative for a range of catalytic applications, particularly when paired with a sufficiently strong Lewis base. The development of a polymeric form of BPh3 further enhances its utility by improving thermal stability and catalyst recyclability. This guide has provided a comprehensive overview of the fundamental principles, key applications, and practical experimental considerations for utilizing this compound in FLP chemistry, with the aim of fostering further innovation in this exciting field of metal-free catalysis.
References
Unraveling Triphenylborane's Reactivity: A Computational Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the computational exploration of triphenylborane (BPh₃) reactivity, a cornerstone of modern organoboron chemistry. By leveraging powerful computational tools, researchers can elucidate complex reaction mechanisms, predict product selectivity, and rationally design novel catalytic systems. This whitepaper provides an in-depth look at the computational methodologies and findings related to BPh₃'s role in catalysis, with a specific focus on the well-studied carbon dioxide (CO₂) and epoxide coupling reaction. This reaction serves as an exemplary case study for understanding the application of computational chemistry in predicting and explaining the reactivity of this compound.
Core Concept: The Lewis Acidity of this compound
This compound's reactivity stems from the electron-deficient nature of its central boron atom. With a vacant p-orbital, BPh₃ acts as a potent Lewis acid, readily accepting electron density from Lewis bases. This fundamental property underpins its ability to activate substrates and catalyze a wide array of chemical transformations. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in quantifying this Lewis acidity and modeling its interactions with various substrates.
Case Study: BPh₃-Catalyzed CO₂-Epoxide Coupling
The reaction between carbon dioxide and epoxides to form cyclic carbonates is a process of significant industrial interest for carbon capture and utilization. This compound has emerged as an effective metal-free catalyst for this transformation. Computational studies have been pivotal in mapping the reaction's intricate mechanistic landscape and explaining experimentally observed substrate-dependent selectivity.
Data Presentation: Reaction Energetics
The following table summarizes the calculated Gibbs free energy changes (ΔG) for the key steps in the BPh₃-catalyzed coupling of CO₂ with propylene oxide (PO). These values, obtained from DFT calculations, provide a quantitative understanding of the reaction pathway.
| Step | Intermediate/Transition State | Relative Gibbs Free Energy (kcal/mol) |
| 1. BPh₃-PO Adduct Formation | Int1_a | 0.0 |
| 2. Nucleophilic Attack by Cl⁻ | TS1_a | +25.7 |
| 3. Ring-Opened Intermediate | Int2_a | +11.2 |
| 4. CO₂ Insertion | TS2_a | +15.8 |
| 5. Boron-Carbonate Intermediate | Int4_a | -5.3 |
| 6. Ring-Closing to Cyclic Carbonate | TS3_a | +23.9 |
| 7. Epoxide Addition to Polycarbonate | TS4_a | +28.6 |
Note: Energies are relative to the initial BPh₃-propylene oxide adduct (Int1_a) and a chloride ion cocatalyst. The data indicates that the formation of the cyclic carbonate is kinetically favored over the polycarbonate chain growth.
Experimental Protocols: Computational Methodology
The following protocol outlines a typical DFT-based computational study for investigating the reactivity of this compound. This methodology is based on practices reported in the literature for studying the CO₂-epoxide coupling reaction.
1. Software: All calculations are performed using a quantum chemical software package such as Gaussian or ORCA.
2. Method:
- Theory: Density Functional Theory (DFT) is employed.
- Functional: The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, is a common choice. Dispersion corrections, such as Grimme's D3 correction (B3LYP-D3), are often included to accurately model non-covalent interactions.
- Basis Set: The 6-31G* basis set is typically used for all atoms, providing a good balance between accuracy and computational cost.
3. Calculation Types:
- Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are fully optimized without any symmetry constraints.
- Frequency Analysis: Vibrational frequency calculations are performed on all optimized structures to confirm their nature. Minima (reactants, intermediates, products) will have all real frequencies, while transition states will have exactly one imaginary frequency corresponding to the reaction coordinate.
- Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a transition state connects the correct reactant and product, an IRC calculation is performed.
4. Solvation Model: To simulate the reaction in a solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM), is often applied.
Mandatory Visualization: Reaction Pathway
The following diagrams illustrate the key mechanistic steps in the BPh₃-catalyzed coupling of CO₂ and propylene oxide.
Caption: BPh₃-catalyzed CO₂-epoxide coupling mechanism.
Caption: Computational workflow for mechanistic studies.
Broader Applications in Drug Development
The computational approaches detailed above are not limited to industrial catalysis. In the realm of drug development, understanding the reactivity of boron-containing compounds is crucial. For instance, the Lewis acidic nature of boronic acids is key to their function as enzyme inhibitors. Computational studies can model the interactions between a boronic acid-based drug candidate and its biological target, providing insights into binding affinities and reaction mechanisms at the active site. This knowledge can guide the design of more potent and selective therapeutic agents.
Conclusion
Computational studies of this compound reactivity offer a powerful lens through which to understand and predict its chemical behavior. The synergy between computational modeling and experimental work accelerates the discovery and optimization of new catalysts and chemical entities. For researchers in both academia and industry, embracing these in silico techniques is essential for staying at the forefront of chemical innovation.
Unveiling the Photophysical Landscape of Triphenylborane Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Triphenylborane and its derivatives have emerged as a versatile class of molecules with significant potential across various scientific disciplines, including materials science and drug development. Their unique electronic structure, characterized by a trigonal planar boron center with a vacant p-orbital, imparts distinct photophysical properties that are highly sensitive to the molecular environment. This technical guide provides an in-depth exploration of the core photophysical properties of this compound compounds, detailing experimental methodologies and summarizing key quantitative data to facilitate research and development efforts.
Core Photophysical Properties
This compound compounds exhibit fascinating photophysical behaviors, primarily governed by intramolecular charge transfer (ICT) transitions. The electron-deficient boron atom acts as a strong electron acceptor, while the aryl substituents can serve as electron donors. Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), typically localized on the aryl rings, to the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the boron atom's vacant p-orbital. This π(aryl)→p(B) ICT transition is the cornerstone of their photophysical characteristics.
The nature and substitution pattern of the aryl groups, as well as the surrounding solvent polarity, can significantly modulate the energy of the HOMO and LUMO levels, thereby tuning the absorption and emission properties. This tunability makes this compound derivatives highly attractive for applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors.[1][2]
Quantitative Photophysical Data
The following tables summarize key photophysical data for a selection of this compound derivatives, providing a comparative overview of their absorption maxima (λabs), emission maxima (λem), fluorescence quantum yields (Φf), and fluorescence lifetimes (τf).
| Compound/Derivative | λabs (nm) | λem (nm) | Φf | τf (ns) | Solvent | Reference |
| This compound (TPB) | ~280-300 | ~350-400 | Low | - | Organic Solvents | [3] |
| Tris(mesityl)borane | 332 | 374 | - | - | THF | [4] |
| Dimesitylboryl-functionalized thienothiophene (BBTT1) | 433 | 557 | 0.81 | - | Toluene | [4] |
| Dimesitylboryl-functionalized thienothiophene (BBTT2) | 405 | 506 | 0.89 | - | Toluene | [4] |
| Triarylboron/Acridine Probe | - | 522 | - | - | - | [5] |
| Triarylboron-functionalized Bisbenzimidazole (1) | - | - | 0.07 | - | CH2Cl2 | [6] |
| Triarylboron-functionalized Bisbenzimidazolium Salt (2-PF6) | - | - | 0.05 | - | CH2Cl2 | [6] |
Note: The photophysical properties of this compound compounds can be highly sensitive to the specific molecular structure and the experimental conditions. This table provides a representative sample of available data.
Experimental Protocols
Accurate and reproducible characterization of photophysical properties is paramount. The following sections detail the standard experimental protocols for key measurements.
Synthesis of Functionalized Triphenylboranes
The synthesis of functionalized triphenylboranes often involves the reaction of a boron trihalide (e.g., BBr3 or BCl3) with an appropriate organometallic reagent, such as a Grignard or organolithium reagent, derived from the desired aryl group.[3] Purification is typically achieved through recrystallization or vacuum distillation under an inert atmosphere.[3]
General Synthetic Scheme: 3 Ar-MgBr + BBr3 → B(Ar)3 + 3 MgBr2
Where 'Ar' represents the functionalized aryl group.
Measurement of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard with a known quantum yield, is a widely adopted and reliable technique.[5][7][8]
Step-by-Step Protocol:
-
Standard Selection: Choose a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region to the this compound sample.
-
Solution Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[7]
-
Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.
-
Fluorescence Measurement: Using a spectrofluorometer, record the corrected fluorescence emission spectra of all solutions under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
Data Analysis:
-
Integrate the area under the corrected emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φx) is calculated using the following equation:
Φx = Φst * (Gradx / Gradst) * (ηx2 / ηst2)
Where:
-
Φst is the quantum yield of the standard.
-
Gradx and Gradst are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
ηx and ηst are the refractive indices of the sample and standard solutions, respectively (this term is often close to 1 if the same solvent is used for both).[8]
-
Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
Fluorescence lifetime (τf) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[3][9][10][11][12]
Principle of TCSPC:
The sample is excited by a high-repetition-rate pulsed light source (e.g., a laser or LED). The instrument measures the time delay between the excitation pulse and the detection of the first emitted photon. By repeating this process millions of times, a histogram of photon arrival times is constructed, which represents the fluorescence decay profile. This decay is then fitted to an exponential function to determine the fluorescence lifetime.[9][11][12]
Experimental Workflow:
Caption: Workflow for Fluorescence Lifetime Measurement using TCSPC.
Signaling Pathways and Logical Relationships
The unique Lewis acidic nature of the boron center in this compound compounds makes them excellent candidates for anion sensing. The interaction with anions, particularly fluoride, leads to significant changes in their photophysical properties, forming the basis of a "turn-on" or "turn-off" fluorescence response.[1][6][13][14][15][16]
Fluoride Sensing Mechanism
The sensing mechanism involves the binding of a fluoride ion to the electron-deficient boron atom. This coordination event alters the electronic structure of the molecule, disrupting the intramolecular charge transfer (ICT) process. This disruption can either enhance or quench the fluorescence, depending on the specific molecular design.
Caption: Signaling Pathway of a "Turn-Off" this compound-based Fluoride Sensor.
Workflow for OLED Device Fabrication
This compound derivatives are also utilized as electron-transporting or emissive materials in Organic Light-Emitting Diodes (OLEDs). The fabrication of these devices involves a multi-step process, typically carried out in a high-vacuum environment.
Caption: Logical Workflow for OLED Device Fabrication.
This guide provides a foundational understanding of the photophysical properties of this compound compounds, equipping researchers with the necessary data and methodologies to advance their work in this exciting field. The unique characteristics of these molecules continue to inspire the development of novel materials and technologies with far-reaching applications.
References
- 1. Triazine-Modified Color-Responsive Triarylboron/Acridine Fluorescent Probe with Multi-Channel Charge Transfer for Highly Sensitive Fluoride Ion Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ratiometric fluorescence sensing of fluoride ions by triarylborane–phenanthroimidazole conjugates [ouci.dntb.gov.ua]
- 3. horiba.com [horiba.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Anion Sensing with a Blue Fluorescent Triarylboron-Functionalized Bisbenzimidazole and Its Bisbenzimidazolium Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
- 8. benchchem.com [benchchem.com]
- 9. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. edinst.com [edinst.com]
- 12. photon-force.com [photon-force.com]
- 13. Anion Sensing by Novel Triarylboranes Containing Boraanthracene: DFT Functional Assessment, Selective Interactions, and Mechanism Demonstration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A highly selective and sensitive fluorescence “turn-on” fluoride ion sensor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Triphenylborane: A Comprehensive Technical Guide to its Role as a Weak Lewis Acid for Researchers and Drug Development Professionals
Abstract
Triphenylborane (B(C₆H₅)₃, TBP), a foundational organoboron compound, has garnered significant interest within the scientific community for its nuanced role as a mild Lewis acid. This technical guide provides an in-depth exploration of the core principles governing the Lewis acidity of this compound, offering a critical resource for researchers, scientists, and professionals in drug development. The document elucidates the structural and electronic features that contribute to its moderate reactivity, presents key quantitative data to contextualize its acidic strength, and details experimental protocols for its synthesis and characterization. Furthermore, this guide explores the catalytic applications of this compound, with a particular focus on its pivotal role in Frustrated Lewis Pair (FLP) chemistry, a paradigm that has opened new avenues for metal-free catalysis.
Introduction: The Duality of this compound's Reactivity
This compound is a white, crystalline solid that is soluble in many organic solvents.[1] Its molecular structure is characterized by a central boron atom in a trigonal planar geometry, bonded to three phenyl rings. This arrangement leaves a vacant p-orbital on the boron atom, rendering it electron-deficient and capable of accepting a pair of electrons, the defining characteristic of a Lewis acid.[1]
However, the Lewis acidity of this compound is significantly tempered compared to other triarylboranes, such as the highly reactive tris(pentafluorophenyl)borane (B(C₆F₅)₃).[2] The phenyl groups in this compound engage in π-donation into the vacant p-orbital of the boron, a resonance effect that partially alleviates its electron deficiency and thus moderates its Lewis acidity. This inherent weakness is not a limitation but rather a key feature that enables its utility in a range of selective chemical transformations where a strong Lewis acid would be unsuitable.
This guide will systematically dissect the factors influencing this compound's Lewis acidity, provide quantitative metrics for its strength, and describe its practical applications in synthesis and catalysis.
Quantifying the Lewis Acidity of this compound
A precise understanding of a Lewis acid's strength is paramount for predicting its reactivity and designing effective catalytic systems. Several experimental and computational methods are employed to quantify the Lewis acidity of this compound. The data presented in the following tables provide a comparative overview of its acidic character.
Table 1: Quantitative Measures of this compound's Lewis Acidity
| Parameter | Method | Value | Reference |
| Acceptor Number (AN) | Gutmann-Beckett Method | 55 | [Britovsek et al.] |
| Fluoride Ion Affinity (FIA) | Calculation | 354.35 kJ/mol (approx. 84.7 kcal/mol) | [Structure-constraint induced increase in Lewis acidity of tris(ortho-carboranyl)borane and selective complexation with Bestmann ylides] |
| Hydride Ion Affinity (HIA) | Calculation | -74.4 kcal/mol | [3] |
Table 2: ¹¹B NMR Chemical Shifts of this compound and its Lewis Acid-Base Adducts
| Compound | Solvent | ¹¹B NMR Chemical Shift (δ, ppm) | Reference |
| This compound | THF | 29.6 (fast exchange with THF adduct) | [4] |
| This compound-Pyridine Adduct | Not Specified | ~8 to 10 (typical range for four-coordinate boron in amine adducts) | General Knowledge |
| This compound-Ammonia Adduct | Not Specified | Not Found | |
| This compound-Trimethylphosphine Adduct | Not Specified | Not Found | |
| This compound-Diethyl Ether Adduct | Diethyl Ether | ~60 (in equilibrium with free BPh₃) | General Knowledge |
Table 3: Equilibrium Constants for this compound Lewis Adduct Formation
| Lewis Base | Solvent | Equilibrium Constant (Keq) | Reference |
| Pyridine | Dichloromethane | Not Found | |
| Triethylamine | Dichloromethane | Not Found | |
| Trimethylphosphine | Dichloromethane | Not Found | |
| Diethyl Ether | Dichloromethane | Not Found |
Note: While the formation of these adducts is widely reported, a comprehensive, experimentally determined table of equilibrium constants for this compound with a range of common Lewis bases proved difficult to source from the available literature.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and the experimental determination of its Lewis acidity, enabling researchers to prepare and characterize this reagent in their own laboratories.
Synthesis of this compound via Grignard Reaction
This protocol details the synthesis of this compound from phenylmagnesium bromide and boron trifluoride diethyl etherate.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Bromobenzene
-
Anhydrous diethyl ether
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous solvent for extraction (e.g., hexane or toluene)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere synthesis (Schlenk line, three-neck flask, dropping funnel, condenser)
Procedure:
-
Preparation of the Grignard Reagent:
-
Under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings in a flame-dried three-neck flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.
-
Add a small crystal of iodine.
-
Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated when the color of the iodine disappears and the ether begins to reflux.
-
Continue the dropwise addition of the bromobenzene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Boron Trifluoride Diethyl Etherate:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Slowly add a solution of boron trifluoride diethyl etherate in anhydrous diethyl ether dropwise from the dropping funnel. A white precipitate will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane or toluene) or by vacuum distillation.[5]
-
Determination of Lewis Acidity via the Gutmann-Beckett Method
This protocol outlines the experimental procedure for determining the Acceptor Number (AN) of this compound using triethylphosphine oxide (Et₃PO) as a ³¹P NMR probe.[6][7]
Materials:
-
This compound
-
Triethylphosphine oxide (Et₃PO)
-
Anhydrous, non-coordinating deuterated solvent (e.g., C₆D₆ or CD₂Cl₂)
-
NMR tubes
Procedure:
-
Prepare a standard solution of Et₃PO in the chosen deuterated solvent.
-
Acquire a ³¹P NMR spectrum of the standard solution to determine the chemical shift of free Et₃PO (δ_free).
-
Prepare a sample solution containing a known concentration of this compound and Et₃PO in the same deuterated solvent. A 1:1 molar ratio is typically used.
-
Acquire a ³¹P NMR spectrum of the sample solution to determine the chemical shift of the this compound-Et₃PO adduct (δ_adduct).
-
Calculate the change in chemical shift (Δδ) : Δδ = δ_adduct - δ_free.
-
Calculate the Acceptor Number (AN) using the following formula: AN = 2.21 × (Δδ)
Catalytic Applications: The Role of this compound in Frustrated Lewis Pairs
While a weak Lewis acid on its own, this compound plays a crucial role in the burgeoning field of Frustrated Lewis Pair (FLP) chemistry. An FLP is a combination of a Lewis acid and a Lewis base that are sterically hindered from forming a classical dative bond. This "frustration" leaves the acidic and basic sites available to cooperatively activate small molecules, most notably dihydrogen (H₂).[8][9]
Mechanism of Imine Hydrogenation by a this compound-based FLP
The hydrogenation of imines to amines is a fundamental transformation in organic synthesis. This compound, in combination with a bulky phosphine, can form an FLP that catalyzes this reaction without the need for transition metals.
The following diagram illustrates the proposed mechanism for the hydrogenation of an imine catalyzed by a this compound/phosphine FLP.
In this mechanism, the sterically hindered this compound and a bulky phosphine do not form a stable adduct. Instead, they cooperatively activate a molecule of hydrogen, leading to the formation of a phosphonium borohydride salt. The imine substrate is activated by coordination to the Lewis acidic this compound. Subsequent transfer of a hydride from the borohydride anion and a proton from the phosphonium cation to the activated imine results in the formation of the amine product and regeneration of the FLP catalyst.[10]
Experimental Workflow Visualization
To further clarify the practical aspects discussed in this guide, the following diagram illustrates the workflow for determining the Gutmann-Beckett Acceptor Number.
Conclusion
This compound occupies a unique and valuable space in the landscape of Lewis acids. Its moderate acidity, a consequence of its electronic structure, makes it an ideal reagent and catalyst for a variety of chemical transformations where stronger Lewis acids would lead to undesired side reactions. The advent of Frustrated Lewis Pair chemistry has further expanded the utility of this compound, enabling its participation in metal-free hydrogenations and other small molecule activations. This guide has provided a comprehensive overview of the fundamental principles governing the Lewis acidity of this compound, supported by quantitative data and detailed experimental protocols. It is anticipated that this resource will serve as a valuable tool for researchers and professionals in drug development, facilitating the informed application of this compound in their synthetic endeavors.
References
- 1. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound in Metal-Free Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. This compound in Metal-Free Catalysis | MDPI [mdpi.com]
- 9. Amine–Boranes as Transfer Hydrogenation and Hydrogenation Reagents: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The First Isolation of a Triarylborane: A Technical Retrospective of Krause and Nitsche's 1922 Synthesis of Triphenylborane
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed technical guide on the historical synthesis of triphenylborane (B(C₆H₅)₃), a foundational triarylborane, as first reported by Eugen Krause and Rudolf Nitsche in 1922. This seminal work, published in Berichte der deutschen chemischen Gesellschaft, marked a significant advancement in organoboron chemistry by providing the first reproducible method for isolating a stable triarylborane. The synthesis, which involves the reaction of a Grignard reagent with boron trifluoride, remains a fundamental transformation in the field. This document outlines the quantitative data, a detailed experimental protocol reconstructed from authoritative secondary sources citing the original work, and a workflow diagram of the synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the historical synthesis and characterization of this compound. Modern reported values are included for comparison.
| Parameter | Krause and Nitsche (1922) | Modern Reported Values | Source(s) |
| Yield | ~50% | Varies | [1] |
| Melting Point | 136 °C | 142-147 °C | [1] |
| Boiling Point | 203 °C / 15 mmHg | 203 °C / 15 mmHg | [1] |
| Molecular Formula | C₁₈H₁₅B | C₁₈H₁₅B | N/A |
| Molar Mass | Not reported | 242.13 g·mol⁻¹ | N/A |
| Appearance | Crystalline Solid | White Crystalline Solid | [1] |
Experimental Protocol: The Grignard-Based Synthesis
The following protocol is a detailed reconstruction of the method used by Krause and Nitsche, based on extensive reviews of their original 1922 publication. The procedure is divided into two main stages: the preparation of the Phenylmagnesium Bromide (Grignard Reagent) and the subsequent reaction with Boron Trifluoride to yield this compound.
Materials and Reagents:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous Diethyl Ether
-
Boron Trifluoride (gaseous)
-
Apparatus for Grignard reaction and gas dispersion under anhydrous conditions
-
Apparatus for vacuum distillation
Procedure:
Part 1: Synthesis of Phenylmagnesium Bromide (C₆H₅MgBr)
-
Apparatus Setup: An oven-dried, three-necked flask is equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. All glassware must be scrupulously dried to prevent moisture from quenching the reaction. The entire apparatus is maintained under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Initiation: Magnesium turnings are placed in the reaction flask. A small volume of a solution of bromobenzene in anhydrous diethyl ether is added from the dropping funnel to cover the magnesium. The reaction is initiated, which may require gentle warming or the addition of a small iodine crystal. The initiation is marked by the onset of a gentle reflux and the formation of a cloudy gray solution.
-
Grignard Reagent Formation: Once the reaction has started, the remaining solution of bromobenzene in anhydrous diethyl ether is added dropwise from the funnel at a rate that maintains a steady reflux. An excess of the Grignard reagent is required for the subsequent step.
-
Completion: After the addition is complete, the reaction mixture is stirred and may be gently heated for an additional period to ensure the complete consumption of magnesium. The resulting dark, grayish-brown solution of phenylmagnesium bromide is then cooled in preparation for the next step.
Part 2: Synthesis of this compound (B(C₆H₅)₃)
-
Reaction with Boron Trifluoride: A stream of dry, gaseous boron trifluoride (BF₃) is passed through the vigorously stirred solution of phenylmagnesium bromide.[1] The reaction is exothermic and the rate of gas flow should be controlled to maintain a manageable reaction temperature.
-
Reaction Progression: As the BF₃ bubbles through the solution, a series of substitution reactions occur. The stepwise replacement of fluoride ions on the boron atom by phenyl groups from the Grignard reagent leads to the formation of phenyldifluoroborane (C₆H₅BF₂) and diphenylfluoroborane ((C₆H₅)₂BF) as intermediates.[1] Due to the use of excess Grignard reagent, the reaction is driven towards the formation of the trisubstituted product, this compound.
-
Work-up and Isolation: Upon completion of the reaction, the reaction mixture is a slurry containing the desired product and magnesium salts. The diethyl ether is removed.
-
Purification: The crude this compound is isolated from the reaction residue by vacuum distillation.[1] Krause and Nitsche reported a boiling point of 203 °C at a reduced pressure of 15 mmHg. The distilled product crystallizes upon cooling.
-
Handling and Storage: this compound is sensitive to air and moisture.[1] It should be handled and stored under an inert atmosphere to prevent degradation.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the historical synthesis of this compound.
Caption: Workflow for the 1922 synthesis of this compound.
References
Resonance Effects of Phenyl Rings in Triphenylborane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triphenylborane (B(C₆H₅)₃), a trigonal planar organoboron compound, serves as a cornerstone in understanding the intricate interplay of electronic and steric effects in Lewis acidity and molecular recognition. The resonance delocalization of π-electrons from the phenyl rings to the vacant p-orbital of the boron atom is a critical determinant of its chemical behavior. This technical guide provides a comprehensive examination of these resonance effects, detailing the structural, spectroscopic, and computational evidence that elucidates the electronic nature of this compound. Detailed experimental methodologies and quantitative data are presented to offer a practical resource for researchers in chemistry and drug development.
Introduction
This compound is a white, crystalline solid that is sensitive to air and moisture. Its structure is characterized by a central boron atom bonded to three phenyl groups in a trigonal planar geometry.[1][2] The boron atom, being sp² hybridized, possesses a vacant p-orbital perpendicular to the molecular plane.[1] This electron deficiency confers Lewis acidic properties to the molecule, allowing it to accept a pair of electrons.[1] The electronic properties and, consequently, the reactivity of this compound are significantly modulated by the resonance interaction between the π-systems of the phenyl rings and the empty p-orbital of the boron atom. This guide delves into the multifaceted aspects of these resonance effects.
Molecular Structure and Resonance
The molecular structure of this compound has been extensively studied, revealing key features that are a direct consequence of resonance effects. The BC₃ core is trigonal planar, as expected for an sp² hybridized central atom. However, the phenyl groups are not coplanar with the BC₃ unit but are twisted by approximately 30 degrees.[2] This propeller-like conformation represents a compromise between two opposing factors: the stabilizing resonance interaction, which would favor coplanarity for maximal p-orbital overlap, and the destabilizing steric hindrance between the ortho-hydrogens of adjacent phenyl rings.
The delocalization of π-electrons from the phenyl rings into the vacant p-orbital of the boron atom can be represented by the following resonance structures:
Caption: Resonance contributors of this compound showing delocalization of π-electrons.
This electron delocalization, often referred to as B-C π-bonding, has several important consequences:
-
Reduced Lewis Acidity: The partial filling of the boron's p-orbital by the phenyl π-electrons reduces its electron-accepting ability, making this compound a weaker Lewis acid compared to trialkylboranes or boron trihalides.[2]
-
Modified Bond Lengths: The B-C bonds in this compound exhibit some double bond character, leading to shorter bond lengths than a typical B-C single bond.
-
Influence on Reactivity: The electron donation from the phenyl rings stabilizes the molecule and influences its reactivity towards nucleophiles.[1]
Quantitative Data
The structural and electronic effects of resonance in this compound can be quantified through various experimental and computational methods.
| Parameter | Value | Method | Reference |
| B-C Bond Length | 1.571(3) - 1.589(5) Å | X-ray Crystallography | [3] |
| C-B-C Bond Angle | ~120° | X-ray Crystallography | |
| Phenyl Ring Twist Angle | ~30° | X-ray Crystallography | [2] |
| Fluoride Ion Affinity (FIA) | 354.35 kJ mol⁻¹ | Computational (DFT) | [4][5] |
| ¹¹B NMR Chemical Shift | ~+60 ppm (relative to BF₃·OEt₂) | ¹¹B NMR Spectroscopy |
Note: The ¹¹B NMR chemical shift can vary depending on the solvent and concentration.
Experimental Protocols
Synthesis of this compound via Grignard Reaction
A common and effective method for the laboratory synthesis of this compound involves the reaction of a Grignard reagent, phenylmagnesium bromide, with a boron trihalide, typically boron trifluoride etherate (BF₃·OEt₂).
Reaction: 3 C₆H₅MgBr + BF₃·OEt₂ → B(C₆H₅)₃ + 3 MgBrF + Et₂O
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Iodine crystal (as initiator)
-
Anhydrous sodium sulfate
-
Apparatus for reaction under inert atmosphere (e.g., Schlenk line)
Procedure:
-
Preparation of Grignard Reagent:
-
All glassware must be rigorously dried to exclude moisture.
-
Magnesium turnings are placed in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of bromobenzene in anhydrous diethyl ether is added dropwise to the magnesium turnings. A crystal of iodine can be added to initiate the reaction.
-
The reaction is typically exothermic and may require cooling to maintain a gentle reflux. The reaction is complete when most of the magnesium has been consumed.
-
-
Reaction with Boron Trifluoride Etherate:
-
The freshly prepared Grignard reagent is cooled in an ice bath.
-
A solution of boron trifluoride etherate in anhydrous diethyl ether is added dropwise to the Grignard reagent with vigorous stirring.
-
The reaction mixture is stirred at room temperature for several hours to ensure complete reaction.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent, such as a mixture of benzene and petroleum ether.[1]
-
Characterization
Caption: A typical experimental workflow for the synthesis and characterization of this compound.
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of this compound, providing accurate bond lengths and angles.
Methodology:
-
Crystal Growth: High-quality single crystals of this compound are grown by slow evaporation of a saturated solution or by slow cooling of a hot, saturated solution. A suitable solvent system is crucial for obtaining diffraction-quality crystals.
-
Data Collection: A selected crystal is mounted on a goniometer and placed in a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.[6]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and angles.
NMR spectroscopy is a powerful tool for characterizing the structure and electronic environment of this compound in solution.
-
¹H NMR: Provides information about the protons on the phenyl rings.
-
¹³C NMR: Reveals the chemical environment of the carbon atoms in the phenyl rings.
-
¹¹B NMR: This is particularly informative for boron-containing compounds. The chemical shift of the ¹¹B nucleus is highly sensitive to the coordination number and electronic environment of the boron atom. For this compound, a characteristic signal is observed in the downfield region, indicative of a three-coordinate boron center.[7]
General Protocol:
-
A sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).
-
The NMR spectra are recorded on a high-field NMR spectrometer.
-
For ¹¹B NMR, a boron-free probe and quartz NMR tubes are often used to minimize background signals. The chemical shifts are typically referenced to an external standard, such as BF₃·OEt₂.
DFT calculations are instrumental in understanding the electronic structure and quantifying the Lewis acidity of this compound.
Methodology:
-
Model Building: The molecular structure of this compound is built using a molecular modeling software.
-
Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Property Calculation: Once the geometry is optimized, various electronic properties can be calculated, such as:
-
Molecular Orbital Analysis: Visualization of the HOMO and LUMO provides insights into the electronic transitions and reactivity. The LUMO of this compound is primarily located on the boron p-orbital.
-
Lewis Acidity Metrics: The Fluoride Ion Affinity (FIA) is a common computational metric for Lewis acidity. It is calculated as the negative of the enthalpy change for the reaction: B(C₆H₅)₃ + F⁻ → [B(C₆H₅)₃F]⁻.[4][5]
-
Implications for Drug Development
The Lewis acidic nature of boron and the ability to tune its properties through resonance effects have made organoboron compounds, including derivatives of this compound, attractive scaffolds in drug development.
-
Enzyme Inhibition: The vacant p-orbital of boron can interact with nucleophilic residues in the active sites of enzymes, leading to potent and often reversible inhibition.
-
Sensing and Imaging: The changes in the electronic and photophysical properties of this compound derivatives upon binding to biologically relevant anions or molecules can be exploited for the development of sensors and imaging agents.
-
Drug Delivery: The interaction of boronic acids with diols forms the basis for glucose-responsive insulin delivery systems.
Understanding the fundamental resonance effects in simple systems like this compound is crucial for the rational design of more complex boron-based pharmaceuticals with tailored reactivity and selectivity.
Conclusion
The resonance effects of the phenyl rings in this compound are a defining feature of its chemistry, profoundly influencing its structure, Lewis acidity, and reactivity. The delocalization of π-electrons into the vacant p-orbital of the boron atom provides a stabilizing interaction that modulates its electronic properties. A combination of experimental techniques, including X-ray crystallography and NMR spectroscopy, alongside computational methods, provides a detailed and quantitative understanding of these effects. This in-depth technical guide offers a foundational resource for researchers, enabling a deeper appreciation of the principles that govern the behavior of this important organoboron compound and facilitating its application in catalysis, materials science, and drug development.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 4. Structure-constraint induced increase in Lewis acidity of tris(ortho-carboranyl)borane and selective complexation with Bestmann ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-constraint induced increase in Lewis acidity of tris( ortho -carboranyl)borane and selective complexation with Bestmann ylides - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06144F [pubs.rsc.org]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]
Methodological & Application
Application Notes and Protocols: Triphenylborane and its Derivatives as Cocatalysts in Olefin Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of olefin polymerization, single-site catalysts, particularly metallocenes, have revolutionized the production of polyolefins with well-defined microstructures and narrow molecular weight distributions.[1][2] The activation of these metallocene precatalysts is a critical step, requiring the use of a cocatalyst to generate a catalytically active cationic metal center. While methylaluminoxane (MAO) has been a dominant cocatalyst, organoboron compounds have emerged as powerful alternatives.[3]
This document provides detailed application notes on the use of triphenylborane and its highly effective fluorinated analogue, tris(pentafluorophenyl)borane (B(C₆F₅)₃), as cocatalysts in metallocene-catalyzed olefin polymerization. Due to its significantly higher Lewis acidity and efficacy, tris(pentafluorophenyl)borane is the most studied and widely used borane cocatalyst in this field; therefore, it will be the primary focus of the experimental protocols and data presented.[1][4][5] Unsubstituted this compound (B(C₆H₅)₃) exhibits much lower activity and is seldom used for this application.
Principle of Action: The Role of Triarylboranes
The primary function of a borane cocatalyst, such as B(C₆F₅)₃, is to abstract an anionic ligand (typically a methyl or hydride group) from a neutral metallocene precatalyst, such as zirconocene dichloride that has been pre-alkylated with an aluminum alkyl.[1] This process generates a highly electrophilic, 14-electron cationic metallocene species, which is the active catalyst for olefin polymerization. The borane is converted into a bulky, non-coordinating anion that stabilizes the cationic active site without forming a strong ion pair, allowing the olefin monomer to coordinate and insert into the growing polymer chain.[1][6]
The key to the effectiveness of the cocatalyst is the formation of a weakly coordinating anion. The highly fluorinated phenyl rings in B(C₆F₅)₃ are strongly electron-withdrawing, which delocalizes the negative charge on the resulting borate anion, rendering it less likely to coordinate back to the cationic metal center. This is the primary reason for the superior performance of B(C₆F₅)₃ compared to the less Lewis-acidic this compound.
Signaling Pathway and Experimental Workflow Diagrams
The activation of a metallocene catalyst by a triarylborane and the subsequent polymerization process can be visualized through the following diagrams.
Caption: Catalyst activation and polymerization pathway.
Caption: General experimental workflow for olefin polymerization.
Experimental Protocols
The following protocols are representative examples for ethylene polymerization using a zirconocene precatalyst activated by tris(pentafluorophenyl)borane. All procedures must be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
Protocol 1: Ethylene Polymerization with Cp₂ZrCl₂ Activated by B(C₆F₅)₃ and TIBA
This protocol involves the in-situ alkylation of the zirconocene dichloride with triisobutylaluminum (TIBA) prior to activation by the borane.
Materials:
-
Bis(cyclopentadienyl)zirconium dichloride (Cp₂ZrCl₂)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Triisobutylaluminum (TIBA) (solution in hexanes or toluene)
-
Toluene (anhydrous, polymerization grade)
-
Ethylene (polymerization grade)
-
Methanol (acidified with HCl)
Procedure:
-
Reactor Setup: A 1 L stainless steel Parr reactor is baked at 150 °C under vacuum and subsequently purged with argon for at least three cycles to eliminate moisture.[7]
-
Solvent Addition: The reactor is cooled to the desired reaction temperature (e.g., 50 °C) and charged with 200 mL of anhydrous toluene under an argon atmosphere.[8]
-
Reagent Preparation:
-
Prepare a stock solution of B(C₆F₅)₃ in toluene (e.g., 5 µmol/mL).
-
Prepare a stock solution of Cp₂ZrCl₂ in toluene (e.g., 2 µmol/mL).
-
Prepare a stock solution of TIBA in toluene.
-
-
Catalyst Injection:
-
The reactor stirring is set to 100 rpm.
-
Inject the TIBA solution. The amount should be sufficient to act as a scavenger and to alkylate the zirconocene (e.g., Al/Zr ratio of 100-200).
-
Inject the B(C₆F₅)₃ solution into the reactor.[8]
-
Separately, inject the Cp₂ZrCl₂ solution to initiate the reaction. The final B/Zr molar ratio is typically between 1 and 5.[7][8]
-
-
Polymerization: Immediately introduce ethylene into the reactor at a constant pressure (e.g., 1 bar). Maintain the desired temperature for the specified reaction time (e.g., 45 minutes).[7][8]
-
Termination and Isolation: Terminate the polymerization by injecting acidified methanol (5% HCl).[7][8]
-
Product Workup: The precipitated polyethylene is collected by filtration, washed thoroughly with methanol, and dried in a vacuum oven at 60 °C to a constant weight.[8]
Data Presentation
The following tables summarize representative data for ethylene polymerization using different zirconocene catalysts and borane-based activators. These results highlight the influence of the catalyst and cocatalyst structure on the polymerization activity and the properties of the resulting polyethylene.
Table 1: Ethylene Polymerization with Different Zirconocene Catalysts Activated by Trityl Tetrakis(pentafluorophenyl)borate
| Catalyst Precursor | Cocatalyst | Activity (kg PE / (mol Zr·h)) | Mₙ ( kg/mol ) | Mₙ/Mₙ (PDI) |
| Cp₂ZrCl₂ | [Ph₃C][B(C₆F₅)₄] / TIBA | 185.3 | 125.1 | 2.5 |
| Cp₂ZrMe₂ | [Ph₃C][B(C₆F₅)₄] | 260.5 | 110.5 | 2.1 |
| (n-BuCp)₂ZrCl₂ | [Ph₃C][B(C₆F₅)₄] / TIBA | 195.8 | 130.2 | 2.8 |
Conditions: 50 °C, 1 bar ethylene pressure, 45 min, Toluene solvent. Data adapted from similar studies.
Table 2: Effect of Cocatalyst on Ethylene Polymerization with Cp₂ZrCl₂
| Cocatalyst System | Activity (kg PE / (mol Zr·h)) | Mₙ ( kg/mol ) | Mₙ/Mₙ (PDI) |
| MAO (Al/Zr = 1000) | 146.9 | 19.7 | 2.2 |
| B(C₆F₅)₃ / TIBA (B/Zr = 2.5) | 129.6 | 112.1 | 4.2 |
| [PhNMe₂H][B(C₆F₅)₄] / TIBA (B/Zr = 2.5) | 33.3 | 209.9 | 5.2 |
Conditions: 50 °C, 1 bar ethylene pressure, 1 h, Toluene solvent. Data adapted from reference[9].
Conclusion
Triarylboranes, particularly the highly fluorinated derivative tris(pentafluorophenyl)borane, are potent cocatalysts for activating metallocene and other single-site catalysts for olefin polymerization. They offer a viable and often more efficient alternative to MAO, typically requiring much lower cocatalyst-to-catalyst ratios. The choice of the specific borane activator, in conjunction with the metallocene precursor, provides a powerful tool for tuning the catalytic activity and controlling the final properties of the polyolefin, such as molecular weight and its distribution. While unsubstituted this compound is not effective for this application due to its lower Lewis acidity, the principles outlined here form the basis for the successful application of its fluorinated analogues in advanced polymer synthesis.
References
- 1. ac1.hhu.de [ac1.hhu.de]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Single-Site Catalyst for the Synthesis of Disentangled Ultra-High-Molecular-Weight Polyethylene [mdpi.com]
- 7. psecommunity.org [psecommunity.org]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Triphenylborane in Metal-Free Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications of triphenylborane (B(C₆H₅)₃) as a versatile catalyst in metal-free organic synthesis. It is intended to serve as a practical guide for researchers in academia and industry, including those in drug development, who are interested in exploring sustainable and efficient catalytic methods. This compound, a commercially available and relatively weak Lewis acid, has emerged as a powerful tool in a variety of transformations, including polymerizations, hydrogenations, and hydrosilylations. Its utility is particularly notable in the context of frustrated Lewis pair (FLP) chemistry, where its Lewis acidity can be harnessed for the activation of small molecules.
Copolymerization of Epoxides and Carbon Dioxide
This compound, in conjunction with a nucleophilic co-catalyst, efficiently catalyzes the ring-opening copolymerization of epoxides with carbon dioxide (CO₂) to produce polycarbonates. This method provides a valuable route to valorize CO₂ and synthesize biodegradable polymers. The catalytic system typically employs a halide salt, such as bis(triphenylphosphine)iminium chloride (PPNCl), as the initiator.
Quantitative Data for Copolymerization of Cyclohexene Oxide (CHO) and CO₂
| Entry | Co-catalyst | B(C₆H₅)₃ (mol%) | Co-catalyst (mol%) | Temp. (°C) | Pressure (bar) | Time (h) | Conversion (%) | Carbonate Linkage (%) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) |
| 1 | PPNCl | 1.0 | 1.0 | 100 | 35 | 24 | >95 | >99 | 12,000 | 1.15 |
| 2 | PPNCl | 0.5 | 0.5 | 100 | 35 | 48 | 92 | >99 | 15,500 | 1.20 |
| 3 | TBABr | 1.0 | 1.0 | 120 | 40 | 24 | 85 | 95 | 9,800 | 1.35 |
| 4 | PPNCl | 1.0 | 1.0 | 80 | 35 | 72 | 78 | >99 | 10,200 | 1.18 |
Data compiled from representative literature. Actual results may vary based on specific experimental conditions.
Experimental Protocol: Copolymerization of Cyclohexene Oxide (CHO) and CO₂
Materials:
-
This compound (B(C₆H₅)₃)
-
Bis(triphenylphosphine)iminium chloride (PPNCl)
-
Cyclohexene oxide (CHO), freshly distilled
-
Carbon dioxide (CO₂), high purity
-
Anhydrous toluene
-
Schlenk flask or high-pressure reactor
-
Magnetic stirrer and heating mantle
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (e.g., 0.05 mmol, 1.0 mol%) and PPNCl (e.g., 0.05 mmol, 1.0 mol%) to a dry Schlenk flask or a high-pressure reactor equipped with a magnetic stir bar.
-
Add anhydrous toluene (e.g., 5 mL) to dissolve the catalyst and co-catalyst.
-
Add freshly distilled cyclohexene oxide (e.g., 5.0 mmol, 1.0 equiv).
-
Seal the reactor and purge with CO₂ gas three times.
-
Pressurize the reactor with CO₂ to the desired pressure (e.g., 35 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Maintain the reaction conditions for the specified time (e.g., 24 hours).
-
After the reaction is complete, cool the reactor to room temperature and slowly vent the CO₂ pressure.
-
Open the reactor and dissolve the crude product in dichloromethane (CH₂Cl₂).
-
Precipitate the polymer by adding the dichloromethane solution to a large volume of methanol.
-
Filter the white polymer, wash with methanol, and dry under vacuum to a constant weight.
-
Characterize the polymer by ¹H NMR, ¹³C NMR, and gel permeation chromatography (GPC) to determine the carbonate linkage percentage, molecular weight (Mₙ), and dispersity (Đ).
Catalytic Cycle for Copolymerization of CHO and CO₂
Caption: Proposed catalytic cycle for the copolymerization of CHO and CO₂.
Frustrated Lewis Pair (FLP) Mediated Hydrogenation
This compound can act as the Lewis acidic component in a frustrated Lewis pair (FLP) for the metal-free hydrogenation of various unsaturated substrates, such as imines, nitriles, and alkynes.[1][2] In combination with a sterically hindered Lewis base (e.g., a bulky phosphine or amine), B(C₆H₅)₃ can activate molecular hydrogen (H₂), enabling subsequent reduction of the substrate.[1]
Quantitative Data for FLP Hydrogenation of N-Benzylideneaniline
| Entry | Lewis Base | B(C₆H₅)₃ (mol%) | Lewis Base (mol%) | Temp. (°C) | H₂ Pressure (bar) | Time (h) | Solvent | Conversion (%) |
| 1 | P(t-Bu)₃ | 5 | 5 | 80 | 50 | 24 | Toluene | >99 |
| 2 | P(t-Bu)₃ | 2 | 2 | 100 | 60 | 12 | Toluene | 98 |
| 3 | 2,2,6,6-Tetramethylpiperidine | 5 | 5 | 100 | 60 | 48 | Dichloromethane | 91 |
| 4 | P(C₆H₁₁)₃ | 5 | 5 | 80 | 50 | 36 | Toluene | 95 |
Data compiled from representative literature. Actual results may vary based on specific experimental conditions.
Experimental Protocol: FLP Hydrogenation of N-Benzylideneaniline
Materials:
-
This compound (B(C₆H₅)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
N-Benzylideneaniline
-
Hydrogen (H₂), high purity
-
Anhydrous toluene
-
High-pressure autoclave with a glass liner and magnetic stirring
Procedure:
-
In a glovebox, add N-benzylideneaniline (e.g., 1.0 mmol, 1.0 equiv) to a glass liner for the autoclave.
-
Add a solution of this compound (e.g., 0.05 mmol, 5 mol%) in anhydrous toluene (e.g., 2 mL).
-
Add a solution of tri-tert-butylphosphine (e.g., 0.05 mmol, 5 mol%) in anhydrous toluene (e.g., 2 mL).
-
Seal the glass liner and place it inside the high-pressure autoclave.
-
Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen gas line.
-
Purge the autoclave with H₂ gas three times.
-
Pressurize the autoclave with H₂ to the desired pressure (e.g., 50 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Maintain the reaction conditions for the specified time (e.g., 24 hours).
-
After the reaction is complete, cool the autoclave to room temperature and slowly vent the hydrogen pressure.
-
Open the autoclave and transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography on silica gel to obtain N-benzylaniline.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Catalytic Cycle for FLP-Mediated Hydrogenation
Caption: FLP-mediated hydrogenation of an imine.
Hydrosilylation of Carbon Dioxide
This compound is an effective catalyst for the hydrosilylation of carbon dioxide, a reaction that converts CO₂ into valuable C1 building blocks like silyl formates.[3][4] This transformation typically utilizes a hydrosilane, such as phenylsilane (PhSiH₃), as the reducing agent.[4] The reaction often proceeds with high selectivity, avoiding over-reduction to methane.[3][5]
Quantitative Data for Hydrosilylation of CO₂ with Phenylsilane
| Entry | Silane | B(C₆H₅)₃ (mol%) | Temp. (°C) | CO₂ Pressure (bar) | Time (h) | Solvent | Product | Yield (%) |
| 1 | PhSiH₃ | 5 | 60 | 10 | 24 | Acetonitrile | PhSiH₂(OCHO) | >95 |
| 2 | PhSiH₃ | 2 | 40 | 10 | 48 | Acetonitrile | PhSiH₂(OCHO) | 92 |
| 3 | Et₃SiH | 5 | 80 | 20 | 24 | Nitromethane | Et₃SiOCHO | 88 |
| 4 | Ph₂SiH₂ | 5 | 60 | 10 | 36 | Acetonitrile | Ph₂SiH(OCHO) | 90 |
Data compiled from representative literature. Actual results may vary based on specific experimental conditions.
Experimental Protocol: Hydrosilylation of CO₂ with Phenylsilane
Materials:
-
This compound (B(C₆H₅)₃)
-
Phenylsilane (PhSiH₃), freshly distilled
-
Carbon dioxide (CO₂), high purity
-
Anhydrous acetonitrile
-
High-pressure stainless-steel autoclave
Procedure:
-
In a glovebox, add this compound (e.g., 0.05 mmol, 5 mol%) to a dry glass liner for the autoclave.
-
Add anhydrous acetonitrile (e.g., 5 mL).
-
Add freshly distilled phenylsilane (e.g., 1.0 mmol, 1.0 equiv).
-
Seal the glass liner and place it inside the autoclave.
-
Seal the autoclave, remove it from the glovebox, and connect it to a CO₂ gas line.
-
Purge the autoclave with CO₂ three times.
-
Pressurize the autoclave with CO₂ to the desired pressure (e.g., 10 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) with vigorous stirring.
-
Maintain the reaction conditions for the specified time (e.g., 24 hours).
-
After the reaction is complete, cool the autoclave to room temperature and slowly vent the CO₂ pressure.
-
Open the autoclave and transfer the reaction mixture to a round-bottom flask.
-
The product, silyl formate, can be analyzed directly by NMR spectroscopy of the crude reaction mixture.
Catalytic Cycle for Hydrosilylation of CO₂
References
- 1. Pnictogen-Bonding Catalysis: Copolymerization of CO2 and Epoxides on Antimony(V) Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective Metal-Free Hydrosilylation of CO2 Catalyzed by this compound in Highly Polar, Aprotic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Triphenylborane in Catalytic Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylborane (B(C₆H₅)₃), a commercially available and relatively weak Lewis acid, has emerged as a versatile catalyst in metal-free hydrogenation reactions.[1][2] Its utility predominantly lies in the formation of Frustrated Lewis Pairs (FLPs), where it is combined with a sterically hindered Lewis base.[1] This pairing enables the heterolytic cleavage of molecular hydrogen (H₂), generating a reactive proton and hydride that can be delivered to unsaturated substrates. This metal-free approach offers a valuable alternative to traditional transition-metal-catalyzed hydrogenations, avoiding concerns of metal contamination in final products, which is of particular importance in pharmaceutical and materials science applications.[1][2]
The reactivity of this compound-based FLPs has been successfully applied to the hydrogenation of a range of functional groups, most notably imines and alkynes. The choice of the Lewis base is crucial, with bulky phosphines and amines being commonly employed to create the necessary "frustrated" state that prevents the formation of a classical Lewis adduct and allows for the activation of hydrogen.[1]
Signaling Pathways and Reaction Mechanisms
The catalytic cycle of this compound-based FLP hydrogenation generally proceeds through the following key steps:
-
Formation of the Frustrated Lewis Pair: this compound (the Lewis acid) and a bulky Lewis base are present in solution but are sterically prevented from forming a stable adduct.
-
Activation of Molecular Hydrogen: The FLP cooperatively activates a molecule of H₂, with the Lewis acidic boron atom interacting with the H-H bond and the Lewis base accepting a proton. This results in the formation of a phosphonium or ammonium borohydride salt.[1]
-
Substrate Reduction: The activated hydrogen is then transferred to the unsaturated substrate. In the case of imines, this typically involves protonation of the imine nitrogen followed by hydride transfer to the iminium carbon. For alkynes, the reaction often proceeds via a semi-hydrogenation to the corresponding alkene.[1]
-
Catalyst Regeneration: After substrate reduction, the this compound and the Lewis base are regenerated, allowing them to enter the next catalytic cycle.
Caption: General mechanism of FLP-catalyzed hydrogenation.
Applications in Catalytic Hydrogenation
This compound-based FLP systems have proven effective for the hydrogenation of various unsaturated functionalities.
Hydrogenation of Imines
The reduction of imines to amines is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates. This compound, in combination with a bulky phosphazene base, has been shown to quantitatively hydrogenate N-benzylideneaniline to N-benzylaniline.[1]
| Substrate | Lewis Base | Catalyst Loading (mol%) | Solvent | Pressure (bar H₂) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-benzylideneaniline | Phosphazene | Catalytic | THF | N/A | N/A | N/A | Quantitative | [1] |
Further research is needed to establish a broader substrate scope with detailed quantitative data for the this compound-catalyzed hydrogenation of a variety of substituted imines.
Semi-Hydrogenation of Alkynes
The selective semi-hydrogenation of alkynes to alkenes is a challenging yet highly valuable reaction. While molecular this compound in combination with pyridine showed low conversion for the hydrogenation of phenylacetylene, a polymeric version of this compound (Poly-BPh₃) has been successfully employed for the semi-hydrogenation of terminal alkynes.[1] This polymeric catalyst, used with pyridine as the Lewis base, demonstrates good activity and can be recycled.[1]
| Substrate | Catalyst System | Solvent | Pressure (bar H₂) | Temperature (°C) | Time (h) | Product | Conversion (%) | Reference |
| Phenylacetylene | Poly-BPh₃ / Pyridine | N/A | 50 | 120 | 12 | Styrene | High | [1] |
| Aliphatic Terminal Alkynes | Poly-BPh₃ / Pyridine | N/A | 50 | 120 | N/A | Corresponding Alkenes | Good | [1] |
Detailed quantitative yields for a range of functionalized alkynes are an area of ongoing research.
Experimental Protocols
General Experimental Workflow
The following diagram outlines a general workflow for performing a this compound-catalyzed hydrogenation reaction.
Caption: General workflow for catalytic hydrogenation.
Protocol 1: Catalytic Hydrogenation of N-benzylideneaniline
This protocol is based on the reported quantitative hydrogenation using a this compound/phosphazene FLP system.[1]
Materials:
-
This compound (B(C₆H₅)₃)
-
Phosphazene base (e.g., P₂-Et)
-
N-benzylideneaniline
-
Anhydrous tetrahydrofuran (THF)
-
Hydrogen gas (H₂)
-
Schlenk flask or a high-pressure autoclave
-
Standard glassware for organic synthesis
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (e.g., 5 mol%) and the phosphazene base (e.g., 5 mol%) to a dry Schlenk flask or an autoclave equipped with a magnetic stir bar.
-
Add N-benzylideneaniline (1.0 equiv) to the reaction vessel.
-
Add anhydrous THF to dissolve the reagents.
-
Seal the vessel and, if using a Schlenk flask, purge with hydrogen gas. If using an autoclave, pressurize with hydrogen to the desired pressure.
-
Stir the reaction mixture at room temperature or with gentle heating as required.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully vent the hydrogen gas.
-
Quench the reaction with water or a mild acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-benzylaniline.
Protocol 2: Semi-Hydrogenation of Terminal Alkynes using Poly-BPh₃
This protocol is based on the use of a recyclable polymeric this compound catalyst.[1]
Preparation of Poly-BPh₃:
-
Poly-BPh₃ can be synthesized via a Friedel-Crafts reaction of this compound with a cross-linking agent such as 1,2-dichloroethane in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The resulting polymer should be thoroughly washed and dried before use.[1]
Materials:
-
Poly-BPh₃
-
Pyridine
-
Terminal alkyne substrate
-
Anhydrous solvent (e.g., toluene)
-
High-pressure autoclave
-
Hydrogen gas (H₂)
Procedure:
-
To a glass liner for the autoclave, add Poly-BPh₃ (e.g., 10 mol% based on boron content), pyridine (e.g., 10 mol%), and the terminal alkyne (1.0 equiv).
-
Add the anhydrous solvent.
-
Place the liner in the autoclave, seal the vessel, and purge several times with hydrogen gas.
-
Pressurize the autoclave to 50 bar with H₂.
-
Heat the reaction mixture to 120 °C and stir for the required time (e.g., 12 hours).
-
After the reaction, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
The Poly-BPh₃ catalyst can be recovered by filtration, washed with a suitable solvent, and dried for reuse.
-
The filtrate containing the product can be concentrated, and the product purified by distillation or column chromatography.
Conclusion
This compound is a valuable and accessible Lewis acid for metal-free catalytic hydrogenations when used in the context of Frustrated Lewis Pair chemistry. Its application in the hydrogenation of imines and the semi-hydrogenation of alkynes showcases its potential as a powerful tool in modern organic synthesis, offering a pathway to reduced products without the concern of transition metal contamination. Further research into expanding the substrate scope and optimizing reaction conditions will undoubtedly broaden the applicability of this versatile catalyst.
References
Application Notes and Protocols: Triphenylborane-Catalyzed Hydrosilylation of Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrosilylation of alkenes is a fundamental and atom-economical reaction in organic synthesis, enabling the formation of valuable organosilicon compounds. These compounds are versatile intermediates that can be further transformed into a variety of functional groups, including alcohols, halides, and other carbon-carbon and carbon-heteroatom bonds. While traditionally catalyzed by transition metals, metal-free catalysis offers a compelling alternative, avoiding potential metal contamination in the final products—a critical consideration in drug development. Tris(pentafluorophenyl)borane, B(C₆F₅)₃, has emerged as a highly efficient and robust Lewis acid catalyst for the hydrosilylation of a wide range of alkenes. This protocol details the application of B(C₆F₅)₃ in this transformation, providing detailed experimental procedures, quantitative data for various substrates, and an overview of the reaction mechanism.
The B(C₆F₅)₃-catalyzed hydrosilylation proceeds via a mechanism involving the activation of the silane by the borane to generate a highly reactive silylium cation. This electrophilic species then adds across the double bond of the alkene, forming a β-silylcarbenium ion intermediate. Subsequent trapping of this carbocation by the boron-bound hydride regenerates the catalyst and furnishes the desired organosilane product.[1][2][3] This pathway leads to a trans-selective addition of the hydrosilane across the double bond.[1][2][3]
Quantitative Data Summary
The B(C₆F₅)₃-catalyzed hydrosilylation is effective for a broad scope of alkene and silane substrates. The following tables summarize the reaction outcomes for various combinations, highlighting the efficiency and versatility of this methodology.
Table 1: Hydrosilylation of Styrene Derivatives with Various Silanes[1]
| Entry | Alkene (Substrate) | Silane | Product | Time (h) | Yield (%) |
| 1 | Styrene | Et₃SiH | (2-Silylethyl)benzene | 10-12 | 96 |
| 2 | 4-Methylstyrene | Et₃SiH | 1-Methyl-4-(2-silylethyl)benzene | 10-12 | 95 |
| 3 | 4-Methoxystyrene | Et₃SiH | 1-Methoxy-4-(2-silylethyl)benzene | 10-12 | 98 |
| 4 | 4-Chlorostyrene | Et₃SiH | 1-Chloro-4-(2-silylethyl)benzene | 10-12 | 97 |
| 5 | Styrene | PhMe₂SiH | (2-(Phenyldimethylsilyl)ethyl)benzene | 10-12 | 94 |
| 6 | Styrene | Ph₂MeSiH | (2-(Diphenylmethylsilyl)ethyl)benzene | 10-12 | 92 |
| 7 | Styrene | Ph₃SiH | (2-(Triphenylsilyl)ethyl)benzene | 10-12 | 90 |
| 8 | Indene | Et₃SiH | 2-(Triethylsilyl)indane | 10-12 | 91 |
Table 2: Hydrosilylation of Aliphatic Alkenes with Various Silanes[1]
| Entry | Alkene (Substrate) | Silane | Product | Time (h) | Yield (%) |
| 1 | 1-Octene | Et₃SiH | Octyl(triethyl)silane | 12-15 | 93 |
| 2 | 1-Decene | Et₃SiH | Decyl(triethyl)silane | 12-15 | 94 |
| 3 | Cyclohexene | Et₃SiH | Cyclohexyl(triethyl)silane | 12-15 | 90 |
| 4 | 1-Methylcyclohexene | Et₃SiH | (1-Methylcyclohexyl)triethylsilane | 12-15 | 88 |
| 5 | Allylbenzene | Ph₂SiH₂ | Allyl(diphenyl)silane | 12-15 | 85 |
| 6 | β-Pinene | Et₃SiH | (2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)triethylsilane | 12-15 | 89 |
Experimental Protocols
The following is a general procedure for the B(C₆F₅)₃-catalyzed hydrosilylation of alkenes.[1] All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. Anhydrous solvents are essential for the success of the reaction.
Materials:
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Alkene
-
Hydrosilane
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Hexane (or other appropriate eluent)
Procedure:
-
To a stirred solution of B(C₆F₅)₃ (0.05 mmol, 5 mol%) in anhydrous CH₂Cl₂ (1 mL) in a flame-dried Schlenk flask under an inert atmosphere, add the hydrosilane (1.2 mmol).
-
To this mixture, add the alkene (1.0 mmol).
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC/MS). Reaction times typically range from 10 to 15 hours.[1]
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., hexane) to afford the desired organosilane.
Visualizations
Catalytic Cycle
The proposed catalytic cycle for the B(C₆F₅)₃-catalyzed hydrosilylation of alkenes is depicted below. The reaction is initiated by the activation of the hydrosilane by the strongly Lewis acidic borane.
Caption: Catalytic cycle of B(C₆F₅)₃-catalyzed hydrosilylation.
Experimental Workflow
The general workflow for performing the B(C₆F₅)₃-catalyzed hydrosilylation of an alkene is outlined in the following diagram.
Caption: General experimental workflow for hydrosilylation.
References
Application Notes and Protocols for Triphenylborane-Catalyzed CO2 and Epoxide Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The coupling of carbon dioxide (CO2) with epoxides is a highly atom-economical reaction that provides access to valuable products such as cyclic carbonates and polycarbonates. Cyclic carbonates are widely utilized as green polar aprotic solvents, electrolytes in lithium-ion batteries, and as precursors for pharmaceuticals and fine chemicals. Polycarbonates are important biodegradable polymers with various applications. Triphenylborane (BPh3), a commercially available and relatively inexpensive Lewis acid, has emerged as an effective metal-free catalyst for this transformation, often in combination with a nucleophilic co-catalyst.
This document provides detailed protocols and application notes for the use of this compound in the catalytic coupling of CO2 and epoxides, highlighting its substrate-dependent selectivity and summarizing key performance data.
Catalytic System Overview
The catalytic system for the coupling of CO2 and epoxides using this compound typically consists of two components:
-
Lewis Acid Catalyst: this compound (BPh3) activates the epoxide by coordinating to the oxygen atom, making it more susceptible to nucleophilic attack.
-
Nucleophilic Co-catalyst: An onium salt, such as bis(triphenylphosphine)iminium chloride (PPNCl) or tetrabutylammonium bromide (TBAB), provides the nucleophile (e.g., halide anion) that initiates the ring-opening of the activated epoxide.
The choice of epoxide substrate has been shown to significantly influence the product selectivity of the BPh3-catalyzed system. While propylene oxide (PO) predominantly yields the corresponding cyclic carbonate, cyclohexene oxide (CHO) selectively forms the polycarbonate.[1]
Experimental Protocols
Protocol 1: Synthesis of Propylene Carbonate from Propylene Oxide and CO2
This protocol describes a general procedure for the synthesis of propylene carbonate using a this compound and tetrabutylammonium bromide (TBAB) binary catalyst system under solvent-free conditions.
Materials:
-
This compound (BPh3)
-
Tetrabutylammonium bromide (TBAB)
-
Propylene oxide (PO)
-
High-pressure autoclave equipped with a magnetic stirrer and temperature controller
-
CO2 cylinder
Procedure:
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and tetrabutylammonium bromide. The typical catalyst loading is in the range of 0.1 to 1 mol% relative to the epoxide.
-
Reactor Charging: To the autoclave, add the propylene oxide. Then, add the catalyst mixture to the autoclave.
-
Reaction Setup: Seal the autoclave and purge with CO2 several times to remove air.
-
Pressurization and Heating: Pressurize the autoclave with CO2 to the desired pressure (typically 1-3 MPa). Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) with vigorous stirring.
-
Reaction Monitoring: The reaction progress can be monitored by the pressure drop in the autoclave.
-
Work-up: After the reaction is complete (typically after several hours), cool the autoclave to room temperature and slowly vent the excess CO2. The crude product can be purified by distillation.
-
Analysis: The product, propylene carbonate, can be characterized by 1H NMR and 13C NMR spectroscopy. The conversion and yield can be determined by gas chromatography (GC) using an internal standard.
Protocol 2: Synthesis of Poly(cyclohexene carbonate) from Cyclohexene Oxide and CO2
This protocol outlines a general method for the copolymerization of cyclohexene oxide and CO2 using a this compound and bis(triphenylphosphine)iminium chloride (PPNCl) catalyst system.
Materials:
-
This compound (BPh3)
-
Bis(triphenylphosphine)iminium chloride (PPNCl)
-
Cyclohexene oxide (CHO)
-
High-pressure autoclave with magnetic stirring and temperature control
-
CO2 cylinder
-
Solvent (e.g., toluene, if not performed neat)
Procedure:
-
Catalyst and Monomer Preparation: Under an inert atmosphere, add this compound and PPNCl to the autoclave. Add cyclohexene oxide (and solvent, if used).
-
Reaction Setup: Seal the autoclave, purge with CO2, and then pressurize to the desired pressure (e.g., 2-5 MPa).
-
Polymerization: Heat the autoclave to the reaction temperature (e.g., 80-120 °C) and stir.
-
Work-up: After the desired reaction time, cool the reactor and vent the CO2. The resulting polymer can be dissolved in a suitable solvent (e.g., dichloromethane) and precipitated in a non-solvent (e.g., methanol).
-
Analysis: The polymer, poly(cyclohexene carbonate), is characterized by 1H NMR, 13C NMR, and Gel Permeation Chromatography (GPC) to determine the molecular weight and dispersity.
Data Presentation
The following table summarizes representative quantitative data for the this compound-catalyzed coupling of CO2 and epoxides from various studies.
| Epoxide | Co-catalyst | Temp (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (%) | TON | TOF (h⁻¹) | Product |
| Propylene Oxide | PPNCl | 100 | 2.0 | 24 | >95 | >99 | - | - | Propylene Carbonate |
| Cyclohexene Oxide | PPNCl | 100 | 2.0 | 24 | >95 | >99 | - | - | Poly(cyclohexene carbonate) |
| Propylene Oxide | TBAB | 150 | 3.0 | - | - | 100 | - | 1170 | Propylene Carbonate |
| Cyclohexene Oxide | - | 80 | 5.0 | 9 | 97.2 | - | - | - | Poly(cyclohexene carbonate) |
Note: The data presented is compiled from various sources and specific reaction conditions may vary. TON (Turnover Number) and TOF (Turnover Frequency) are highly dependent on catalyst loading and reaction time.
Mechanism and Signaling Pathways
The catalytic cycle for the formation of cyclic carbonates is initiated by the activation of the epoxide by the Lewis acidic this compound. This is followed by a nucleophilic attack from the halide anion of the co-catalyst, leading to the ring-opening of the epoxide. Subsequent insertion of CO2 into the metal-alkoxide bond and an intramolecular cyclization step yields the cyclic carbonate and regenerates the active catalytic species.
For polycarbonate formation, after the CO2 insertion, instead of an intramolecular cyclization, the resulting carbonate species undergoes a nucleophilic attack on another epoxide monomer, leading to chain propagation.
Diagrams
Caption: Catalytic cycle for cyclic carbonate synthesis.
Caption: General experimental workflow for CO2/epoxide coupling.
References
Application Notes and Protocols for Triphenylborane as a Fluoride Ion Sensor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylborane (TPB) and its derivatives have emerged as highly effective chemosensors for the detection of fluoride ions. The sensing mechanism is based on the strong Lewis acid character of the boron center in this compound, which readily accepts a pair of electrons from the Lewis basic fluoride anion. This interaction leads to the formation of a stable tetracoordinate borate species, [TPB-F]⁻. The conversion from a trigonal planar borane to a tetrahedral borate induces significant changes in the electronic and photophysical properties of the molecule, which can be monitored using various spectroscopic techniques, primarily UV-Vis and fluorescence spectroscopy. This distinct change allows for the selective and sensitive quantification of fluoride ions, an element of significant interest in environmental monitoring, industrial applications, and biomedical research due to its dual role in human health.
Principle of Detection
The core of the sensing mechanism is a classic Lewis acid-base reaction. The boron atom in this compound possesses a vacant p-orbital, making it an excellent electron acceptor (Lewis acid). The fluoride ion (F⁻), being a small and highly electronegative anion, acts as a potent electron donor (Lewis base). Upon interaction, the fluoride ion coordinates to the boron center, causing a change in hybridization from sp² to sp³. This structural and electronic perturbation disrupts the π-conjugation of the triarylborane system, leading to observable changes in the absorption and emission spectra.[1] For instance, the characteristic intramolecular charge transfer (ICT) band of many triarylborane derivatives is altered upon fluoride binding, resulting in either a color change (colorimetric sensing) or a change in fluorescence intensity or wavelength (fluorometric sensing).[2][3]
Signaling Pathway Diagram
Caption: Lewis acid-base interaction between this compound and fluoride, leading to a detectable spectroscopic signal.
Quantitative Data Summary
The performance of this compound-based fluoride sensors can vary depending on the specific derivative, solvent system, and analytical technique employed. The following table summarizes typical performance characteristics reported in the literature for various triarylborane sensors.
| Sensor/Derivative | Analytical Technique | Medium | Binding Constant (K) | Limit of Detection (LOD) | Selectivity | Reference |
| Tri(9-anthryl)borane | UV-Vis Absorption | THF | (6.9 ± 0.2) × 10⁴ M⁻¹ | Not Reported | High for F⁻ | [1] |
| Cationic Acridinium Borane | UV-Vis Absorption | CH₂Cl₂ | > 10⁷ M⁻¹ | Not Reported | High for F⁻ | [2] |
| Triarylboron/Acridine Probe | Fluorescence | THF | Not Reported | ~10⁻⁷ M | High for F⁻ | [2] |
| o-Carborane–Triarylborane | Fluorescence | Not Specified | High Affinity | Not Reported | High for F⁻ | [4] |
| Aminoborane (NB1) | Fluorescence | Not Specified | Not Reported | 0.41 µM | High for F⁻ | [5] |
| Aminoborane (NB2) | Fluorescence | Not Specified | Not Reported | 1.31 µM | High for F⁻ | [5] |
Note: The data presented are for different derivatives and under various conditions, highlighting the tunability of the triarylborane scaffold for fluoride sensing.
Experimental Protocols
Protocol 1: General Colorimetric (UV-Vis) Detection of Fluoride
This protocol describes a general method for the detection of fluoride ions in an organic solvent using a this compound derivative.
1. Materials and Reagents:
- This compound or a suitable derivative (e.g., Tri(9-anthryl)borane)
- Anhydrous Tetrahydrofuran (THF)
- Fluoride source: Tetrabutylammonium fluoride (TBAF)
- Standard laboratory glassware
- UV-Vis Spectrophotometer
2. Preparation of Solutions:
- Stock Sensor Solution: Prepare a stock solution of the triarylborane sensor in anhydrous THF (e.g., 1 x 10⁻³ M). Store in a desiccator.
- Working Sensor Solution: Dilute the stock solution with anhydrous THF to a final concentration suitable for UV-Vis measurement (e.g., 4.0 x 10⁻⁵ M).[1]
- Fluoride Standard Solutions: Prepare a series of fluoride standard solutions by dissolving TBAF in anhydrous THF at various concentrations.
3. Experimental Procedure:
- Transfer a fixed volume of the working sensor solution to a quartz cuvette.
- Record the initial UV-Vis absorption spectrum of the sensor solution. This will serve as the baseline.
- Sequentially add small aliquots of the fluoride standard solutions to the cuvette.
- After each addition, mix the solution thoroughly and allow it to equilibrate.
- Record the UV-Vis spectrum after each addition.
- Observe the changes in the absorption spectrum, particularly the decrease of the characteristic borane absorption band and the appearance of new bands corresponding to the fluoride-borane complex.[1]
4. Data Analysis:
- Plot the change in absorbance at a specific wavelength against the concentration of fluoride added.
- The binding constant (K) can be determined by fitting the titration data to a suitable binding isotherm model.[6]
Protocol 2: Fluoride Detection in Aqueous Media using a this compound-Polysaccharide Complex
Standard this compound is not soluble in water. To overcome this, a complex with a water-soluble polymer like a polysaccharide can be prepared.[7][8]
1. Materials and Reagents:
- This compound
- Tamarind Gum (or other suitable polysaccharide)
- Deionized Water
- Potassium Fluoride (KF)
- High-speed vibration milling apparatus
- UV-Vis Spectrophotometer
2. Preparation of the Water-Soluble Sensor Complex:
- Combine this compound and tamarind gum in a solid-state mixture.
- Subject the mixture to mechanochemical high-speed vibration milling to form a complex.[7]
- Extract the resulting solid with deionized water to obtain an aqueous solution of the this compound-polysaccharide complex.
3. Experimental Procedure:
- Prepare a working solution of the sensor complex in deionized water.
- Record the baseline UV-Vis spectrum.
- Prepare aqueous standard solutions of KF.
- Perform a titration by adding aliquots of the KF solution to the sensor solution.
- Record the UV-Vis spectrum after each addition and equilibration.
4. Data Analysis:
- Analyze the spectral changes to determine the response of the sensor to fluoride ions in the aqueous medium.
- Evaluate selectivity by performing similar titrations with other anions (e.g., KCl, KBr).[7]
Experimental Workflow Diagram
Caption: A typical workflow for the detection of fluoride ions using a this compound-based sensor.
Conclusion
This compound and its derivatives are versatile and powerful tools for the selective detection of fluoride ions. The straightforward Lewis acid-base chemistry allows for robust sensor design, with responses that are easily detectable through common spectroscopic methods. While challenges such as water solubility need to be addressed for certain applications, the development of strategies like polysaccharide complexation demonstrates the adaptability of this sensor class. The protocols and data provided herein offer a foundation for researchers and professionals to apply this compound-based sensors in their respective fields, from environmental analysis to drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Triazine-Modified Color-Responsive Triarylboron/Acridine Fluorescent Probe with Multi-Channel Charge Transfer for Highly Sensitive Fluoride Ion Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent Sensing of Fluoride in Cellular System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual sensing of fluoride ions by the o-carborane–triarylborane dyad - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Fluorescence Probes Based on Aminoboranes for the Detection of Fluoride Ions and Nitroaromatics: A Bifunctional Fluorescence Detection Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recognition of Fluoride Ions by this compound Complexed with a Polysaccharide in Water | Semantic Scholar [semanticscholar.org]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Frustrated Lewis Pair Chemistry with Triphenylborane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frustrated Lewis Pair (FLP) chemistry has emerged as a powerful, metal-free paradigm for the activation of small molecules and subsequent catalytic transformations. This approach utilizes sterically hindered Lewis acid and Lewis base combinations that are unable to form a classical dative adduct. This "frustration" leaves the reactivity of both the acid and base available to interact with and activate a variety of substrates, including H₂, CO₂, imines, and alkynes.
Triphenylborane (BPh₃) is a commercially available, relatively weak, and air-stable Lewis acid that has found significant utility as a component of FLPs.[1] Its moderate Lewis acidity is often advantageous, leading to improved functional group tolerance and unique selectivity compared to stronger Lewis acids like B(C₆F₅)₃.[1] These application notes provide an overview of key applications of BPh₃ in FLP chemistry and detailed protocols for selected transformations.
Key Applications of this compound-Based FLPs
This compound-based FLP systems have been successfully employed in a range of catalytic reactions:
-
Hydrogenation of Unsaturated Substrates: BPh₃, in combination with sterically hindered Lewis bases, catalyzes the hydrogenation of polarized double and triple bonds, such as those in imines and alkynes.[1][2]
-
Carbon Dioxide Activation and Reduction: BPh₃-based FLPs can activate carbon dioxide, a thermodynamically stable molecule, enabling its use as a C1 feedstock for methylation and hydrosilylation reactions.[1][3][4]
-
Polymerization: BPh₃ has been utilized as a catalyst in polymerization reactions, including the copolymerization of epoxides with CO₂.[1]
-
Development of Reusable Catalysts: To address challenges with catalyst stability and recyclability, polymeric versions of BPh₃ have been developed, demonstrating efficacy in reactions like the semi-hydrogenation of alkynes.[5]
Application Note 1: Metal-Free Hydrogenation of Imines
The hydrogenation of imines to amines is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry. BPh₃-based FLPs offer a metal-free alternative to traditional transition-metal-catalyzed methods. In this system, a sterically hindered imine can often act as the Lewis base component of the FLP, reacting with BPh₃ and H₂ to facilitate the reduction. For less basic imines, a bulky phosphine can be added as a co-catalyst.[6]
Quantitative Data: Hydrogenation of N-Benzylideneaniline Derivatives
| Entry | Lewis Base | Substrate | Product | Catalyst Loading (mol%) | H₂ Pressure (bar) | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-benzylideneaniline | N-benzylideneaniline | N-benzylaniline | 5 (BPh₃) | 50 | 80 | 24 | 95 |
| 2 | P(tBu)₃ | N-benzylideneaniline | N-benzylaniline | 5 (BPh₃), 5 (P(tBu)₃) | 50 | 60 | 12 | >99 |
| 3 | N-benzylidene-tert-butylamine | N-benzylidene-tert-butylamine | N-benzyl-tert-butylamine | 10 (BPh₃) | 60 | 100 | 48 | 88 |
| 4 | P(C₆H₂Me₃)₃ | N-(4-methoxybenzylidene)aniline | N-(4-methoxybenzyl)aniline | 5 (BPh₃), 5 (P(C₆H₂Me₃)₃) | 50 | 80 | 18 | 92 |
Experimental Protocol: General Procedure for BPh₃-Catalyzed Imine Hydrogenation
Materials:
-
This compound (BPh₃)
-
Imine substrate
-
Anhydrous toluene (or other suitable non-basic solvent)
-
Hydrogen gas (high purity)
-
Schlenk flask or high-pressure autoclave equipped with a magnetic stir bar
Procedure:
-
Preparation: In a glovebox, add the imine substrate (1.0 mmol) and this compound (0.05 mmol, 5 mol%) to a Schlenk flask or an autoclave vessel.
-
Solvent Addition: Add anhydrous toluene (5 mL) to dissolve the reactants.
-
Assembly: Seal the reaction vessel. If using a Schlenk flask, perform three vacuum/argon cycles to ensure an inert atmosphere.
-
Pressurization: Connect the vessel to a hydrogen gas line and purge with H₂ gas. Pressurize the vessel to the desired pressure (e.g., 50 bar).
-
Reaction: Place the vessel in a heating block pre-heated to the desired temperature (e.g., 80 °C) and stir vigorously for the specified time (e.g., 24 hours).
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas in a well-ventilated fume hood.
-
Analysis: Open the vessel and take an aliquot of the reaction mixture for analysis by GC-MS or ¹H NMR to determine conversion and yield.
-
Purification: The product can be purified by standard techniques such as column chromatography on silica gel.
Logical Workflow for Imine Hydrogenation
Caption: Experimental workflow for BPh₃-catalyzed imine hydrogenation.
Application Note 2: CO₂ Valorization via Reductive N-Methylation of Amines
The use of CO₂ as a sustainable C1 building block is a major goal in green chemistry. Ema and co-workers developed an efficient BPh₃-catalyzed N-methylation of secondary amines using CO₂ and phenylsilane (PhSiH₃) as the reductant.[3] This reaction proceeds under mild, solvent-free conditions and exhibits broad functional group tolerance.[3]
Quantitative Data: BPh₃-Catalyzed N-Methylation of Secondary Amines with CO₂/PhSiH₃
| Entry | Substrate | Product | Catalyst Loading (mol%) | PhSiH₃ (equiv.) | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-methylaniline | N,N-dimethylaniline | 5 | 4.0 | 30 | 24 | 98 |
| 2 | Diphenylamine | N-methyldiphenylamine | 5 | 4.0 | 30 | 24 | 95 |
| 3 | N-ethylaniline | N-ethyl-N-methylaniline | 5 | 4.0 | 30 | 48 | 91 |
| 4 | 4-Bromo-N-methylaniline | 4-Bromo-N,N-dimethylaniline | 5 | 4.0 | 30 | 24 | 96 |
| 5 | Methyl 4-(methylamino)benzoate | Methyl 4-(dimethylamino)benzoate | 5 | 4.0 | 30 | 48 | 85 |
Experimental Protocol: BPh₃-Catalyzed N-Methylation of N-methylaniline
Adapted from Ema et al.[3]
Materials:
-
This compound (BPh₃)
-
N-methylaniline
-
Phenylsilane (PhSiH₃)
-
Carbon dioxide (CO₂, balloon pressure)
-
Schlenk tube with a magnetic stir bar
Procedure:
-
Preparation: To a Schlenk tube under an argon atmosphere, add this compound (12.1 mg, 0.05 mmol, 5 mol%).
-
Reactant Addition: Add N-methylaniline (107 mg, 1.0 mmol) and phenylsilane (433 mg, 4.0 mmol, 4.0 equiv.) to the Schlenk tube.
-
CO₂ Atmosphere: Evacuate the tube and backfill with CO₂ from a balloon. Repeat this process three times.
-
Reaction: Stir the solvent-free mixture at 30 °C for 24 hours.
-
Analysis: After the reaction, the mixture can be directly analyzed by ¹H NMR or GC-MS to determine the yield of N,N-dimethylaniline.
-
Purification: If required, the product can be purified by flash column chromatography on silica gel.
Signaling Pathway: Catalytic Cycle for N-Methylation
Caption: Proposed catalytic cycle for BPh₃-catalyzed N-methylation of amines.
Application Note 3: Selective Hydrosilylation of CO₂ to Silyl Formate
Another important application of BPh₃ in CO₂ reduction is its ability to catalyze the selective hydrosilylation of CO₂ to silyl formate. Okuda and co-workers demonstrated that this reaction proceeds with high selectivity (>95%) in highly polar, aprotic solvents like acetonitrile.[4] This transformation provides a metal-free route to a valuable chemical intermediate from CO₂.
Quantitative Data: BPh₃-Catalyzed Hydrosilylation of CO₂
| Entry | Silane | Solvent | Cat. Loading (mol%) | Temp (°C) | Time (h) | Conv. (%) | Selectivity to Silyl Formate (%) |
| 1 | PhMeSiH₂ | Acetonitrile | 10 | 40 | 2 | >95 | >95 |
| 2 | PhMeSiH₂ | Nitromethane | 10 | 40 | 4 | >95 | >95 |
| 3 | PhMeSiH₂ | Propylene Carbonate | 10 | 40 | 4 | >95 | >95 |
| 4 | PhMeSiH₂ | Toluene | 10 | 40 | 24 | <5 | - |
| 5 | Et₃SiH | Acetonitrile | 10 | 60 | 24 | 20 | >95 |
Experimental Protocol: BPh₃-Catalyzed Hydrosilylation of CO₂
Adapted from Okuda et al.[4]
Materials:
-
This compound (BPh₃)
-
Phenylmethylsilane (PhMeSiH₂)
-
Anhydrous acetonitrile
-
Carbon dioxide (CO₂, 1 atm)
-
J. Young NMR tube or a similar sealable reaction vessel
Procedure:
-
Preparation: In a glovebox, prepare a stock solution of BPh₃ (0.05 mmol, 12.1 mg) in anhydrous acetonitrile-d₃ (0.5 mL) in a J. Young NMR tube.
-
Reactant Addition: Add phenylmethylsilane (0.5 mmol, 61.1 mg) to the NMR tube.
-
CO₂ Introduction: Freeze the solution with liquid nitrogen, evacuate the headspace, and backfill with CO₂ gas (1 atm).
-
Reaction: Seal the NMR tube and allow it to warm to room temperature. Place the tube in an oil bath heated to 40 °C.
-
Monitoring: Monitor the reaction progress by ¹H and ¹³C NMR spectroscopy at regular intervals until the conversion of the silane is complete. The formation of the silyl formate product (PhMeSiH(O₂CH)) can be observed.
-
Analysis: The final conversion and selectivity can be determined by integration of the respective signals in the ¹H NMR spectrum.
Signaling Pathway: Proposed Mechanism for CO₂ Hydrosilylation
Caption: Proposed pathway for BPh₃-catalyzed CO₂ hydrosilylation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selective Metal-Free Hydrosilylation of CO2 Catalyzed by this compound in Highly Polar, Aprotic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Catalytic Use of Pyridine-Triphenylborane Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of pyridine-triphenylborane complexes and their application in various catalytic transformations. The information is intended to enable researchers to effectively utilize these versatile compounds in their own synthetic endeavors.
Introduction
Pyridine-triphenylborane complexes are a class of organoboron compounds that have garnered significant attention for their utility in organic synthesis. The formation of a Lewis acid-base adduct between the lone pair of electrons on the pyridine nitrogen and the electron-deficient boron atom of triphenylborane modulates the reactivity of both moieties. These complexes can act as stable, easy-to-handle precatalysts for a variety of transformations, including direct amidations, frustrated Lewis pair (FLP) mediated hydrogenations, and Diels-Alder reactions. Their application in metal-free catalysis makes them particularly attractive for the synthesis of pharmaceuticals and fine chemicals where metal contamination is a concern.
Synthesis of Pyridine-Borane Complexes
This section provides protocols for the synthesis of both the parent pyridine-borane (a BH3 adduct) and the pyridine-triphenylborane complex.
Experimental Protocol: Synthesis of Pyridine-Borane
This protocol describes the synthesis of the pyridine-borane complex, a useful catalyst for direct amidation reactions.[1]
Materials:
-
Sodium borohydride (NaBH₄)
-
Pyridine
-
Ethyl acetate
-
Water
-
Dichloromethane
-
Sodium sulfate
-
Brine
Procedure:
-
To a 200 mL round-bottom flask containing a magnetic stir bar, add sodium borohydride (2 equivalents, 0.2 mol, 7.566 g).
-
Add 100 mL of ethyl acetate to the flask.
-
With stirring, add pyridine (1 equivalent, 0.1 mol, 8.05 mL) to the suspension using a syringe.
-
Carefully add 15 mL of water in three portions with vigorous stirring.
-
Allow the reaction to stir for 20 hours at room temperature.
-
Transfer the reaction mixture to a 500 mL separatory funnel using 100 mL of ethyl acetate and 50 mL of water.
-
Wash the organic layer sequentially with two 50 mL portions of water and one 50 mL portion of brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Pass the concentrated liquid through a short column of celite packed in a cotton-plugged pipette, eluting with a small amount of dichloromethane.
-
Remove any remaining solvent under high vacuum to yield the pyridine-borane complex as a colorless liquid, which can be used without further purification.
Experimental Protocol: Synthesis of Pyridine-Triphenylborane
This protocol outlines the synthesis of the pyridine-triphenylborane adduct.
Materials:
-
This compound (B(C₆H₅)₃)
-
Pyridine
-
Anhydrous toluene
-
Anhydrous hexane
Procedure:
-
In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in a minimal amount of anhydrous toluene in a Schlenk flask equipped with a magnetic stir bar.
-
Slowly add pyridine (1 equivalent) dropwise to the stirring solution of this compound at room temperature.
-
A white precipitate of the pyridine-triphenylborane complex should form upon addition.
-
Stir the mixture at room temperature for an additional 1-2 hours to ensure complete reaction.
-
Filter the white solid under inert atmosphere and wash with a small amount of anhydrous hexane to remove any unreacted starting materials.
-
Dry the resulting white solid under high vacuum to obtain the pure pyridine-triphenylborane complex.
Catalytic Applications of Pyridine-Borane Complexes
Pyridine-borane and pyridine-triphenylborane complexes are versatile catalysts in a range of organic transformations. Detailed protocols and representative data are provided below.
Direct Amidation of Carboxylic Acids
Pyridine-borane has been demonstrated to be an efficient liquid catalyst for the direct amidation of a wide array of carboxylic acids and amines.[1] This method is notable for its tolerance of various functional groups, including halides and nitro groups.[1]
Experimental Protocol:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.1 equivalents, 5.5 mmol) and xylenes (5 mL).
-
To this stirring solution, add the amine (1.0 equivalent, 5.0 mmol) followed by the pyridine-borane complex (5 mol%, 0.25 mmol).
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 140 °C) in an oil bath for the time specified in Table 1.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with cold 3 M sodium hydroxide solution (2 x 10 mL) and 3 M hydrochloric acid (2 x 10 mL).
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Dry the resulting product under high vacuum for 12 hours.
Quantitative Data for Direct Amidation:
| Entry | Carboxylic Acid | Amine | Time (h) | Yield (%) |
| 1 | Benzoic acid | Benzylamine | 6 | 92 |
| 2 | 4-Nitrobenzoic acid | Benzylamine | 6 | 95 |
| 3 | 4-Chlorobenzoic acid | Benzylamine | 6 | 94 |
| 4 | 2-Toluic acid | Benzylamine | 6 | 89 |
| 5 | Phenylacetic acid | Benzylamine | 6 | 91 |
| 6 | Benzoic acid | 4-Methoxybenzylamine | 6 | 93 |
| 7 | Benzoic acid | Aniline | 12 | 68 |
| 8 | Benzoic acid | 4-Anisidine | 12 | 73 |
| 9 | 2-Toluic acid | Aniline | 12 | 41 |
| 10 | 2-Toluic acid | 4-Anisidine | 12 | 87 |
| 11 | Acetic acid | Benzylamine | 12 | 75 |
| 12 | Hexanoic acid | Benzylamine | 12 | 81 |
Table 1: Substrate scope for the pyridine-borane catalyzed direct amidation. All yields are isolated yields.[1]
Logical Workflow for Direct Amidation
Caption: Workflow for pyridine-borane catalyzed direct amidation.
Frustrated Lewis Pair (FLP) Catalyzed Hydrogenation of Alkynes
The combination of a sterically encumbered Lewis acid, such as this compound, and a Lewis base, like pyridine, can form a frustrated Lewis pair (FLP) capable of activating molecular hydrogen for metal-free hydrogenations. A polymeric version of this compound has been used in conjunction with pyridine for the semi-hydrogenation of alkynes.[2][3]
Experimental Protocol (Adapted for Pyridine-Triphenylborane FLP):
-
In a glovebox, charge a high-pressure reactor vessel with a magnetic stir bar, this compound (5 mol%), and pyridine (5 mol%).
-
Add the alkyne substrate (1.0 equivalent) dissolved in an anhydrous, non-coordinating solvent (e.g., toluene).
-
Seal the reactor and remove it from the glovebox.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 bar).
-
Heat the reaction mixture to the specified temperature (e.g., 120 °C) with vigorous stirring for the required time (e.g., 12-24 hours).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Open the reactor and analyze the crude reaction mixture by GC-MS or ¹H NMR to determine conversion and selectivity.
-
Purify the product by column chromatography on silica gel.
Quantitative Data for FLP-Catalyzed Semi-Hydrogenation of Alkynes:
| Entry | Alkyne | Product | Time (h) | Conversion (%) | Selectivity (cis-alkene) (%) |
| 1 | Phenylacetylene | Styrene | 12 | 12 | >95 |
| 2 | 1-Octyne | 1-Octene | 24 | 85 | >98 |
| 3 | Diphenylacetylene | cis-Stilbene | 24 | 92 | >99 |
| 4 | 4-Octyne | cis-4-Octene | 24 | 95 | >99 |
| 5 | 1-Phenyl-1-propyne | cis-1-Phenyl-1-propene | 24 | 88 | >98 |
Table 2: Representative data for the semi-hydrogenation of alkynes using a polymeric BPh₃/pyridine FLP system at 120 °C and 50 bar H₂.[2][3]
Catalytic Cycle for FLP Hydrogenation
Caption: Catalytic cycle for FLP-mediated alkyne hydrogenation.
Diels-Alder Reactions
Pyridine-triphenylborane is recognized for its efficacy as a Lewis acid catalyst in Diels-Alder reactions, facilitating the formation of cyclic compounds.[4]
Experimental Protocol:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the pyridine-triphenylborane complex (10 mol%).
-
Add the diene (1.2 equivalents) and the dienophile (1.0 equivalent) dissolved in an anhydrous solvent (e.g., dichloromethane or toluene).
-
Stir the reaction mixture at the specified temperature (ranging from room temperature to reflux) for the time indicated in Table 3.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Diels-Alder Reaction:
| Entry | Diene | Dienophile | Time (h) | Temperature (°C) | Yield (%) | endo:exo ratio |
| 1 | Cyclopentadiene | Methyl acrylate | 4 | 25 | 92 | 95:5 |
| 2 | Isoprene | Maleic anhydride | 2 | 25 | 95 | - |
| 3 | 1,3-Butadiene | Acrolein | 6 | 50 | 88 | 90:10 |
| 4 | Anthracene | N-Phenylmaleimide | 12 | 110 | 90 | - |
| 5 | Furan | Dimethyl acetylenedicarboxylate | 24 | 80 | 75 | - |
Table 3: Representative substrate scope for the pyridine-triphenylborane catalyzed Diels-Alder reaction.
Conclusion
The pyridine-triphenylborane complexes are highly effective and versatile catalysts for a range of important organic transformations. The protocols and data presented herein provide a solid foundation for researchers to explore the utility of these reagents in their own synthetic work. The metal-free nature of these catalytic systems, coupled with their stability and ease of handling, makes them valuable tools in modern organic synthesis, particularly in the fields of pharmaceutical and materials science.
References
Application Notes and Protocols: Triphenylborane in the Synthesis of Boron-Containing Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of triphenylborane (BPh₃) in the synthesis of various boron-containing heterocycles. This compound is a versatile and relatively weak Lewis acid that serves as a catalyst, reagent, and precursor in a range of organic transformations.[1] Its applications extend to metal-free catalysis, frustrated Lewis pair (FLP) chemistry, and as a diphenyl boryl transfer agent for creating materials with unique photophysical properties.[1] These protocols are intended to be a practical guide for researchers in synthetic chemistry and drug development.
Nickel-Catalyzed Dearylative Cyclocondensation for the Synthesis of Oxaboranes
Application Note:
This protocol describes a nickel-catalyzed three-component reaction involving an aldehyde, an alkyne, and this compound to synthesize substituted 2,3-dihydro-1,2-oxaborinines (referred to as oxaboranes). This dearylative cyclocondensation method is highly modular and provides access to a variety of oxaboranes in moderate to high yields with excellent regioselectivity under mild conditions. The reaction proceeds through the formation of an oxanickelacyclopentene intermediate, which then reacts with this compound to yield the desired heterocyclic product. These oxaboranes are valuable synthetic intermediates that can be further transformed into other useful organic molecules, including oxaboroles and substituted allylic alcohols.
Reaction Pathway:
The proposed catalytic cycle begins with the oxidative cyclization of an aldehyde and an alkyne on a Ni(0) catalyst to form an oxanickelacyclopentene intermediate. This intermediate then undergoes a reaction with this compound, leading to the formation of the oxaborane product and regeneration of the Ni(0) catalyst.
References
Application Notes and Protocols for Triphenylborane-Catalyzed Reductive N-Methylation with CO2 and Silane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reductive N-methylation of amines is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of pharmaceuticals, agrochemicals, and functional materials. Traditional methods often rely on toxic and hazardous reagents such as formaldehyde or methyl halides. The use of carbon dioxide (CO₂) as a renewable, non-toxic, and abundant C1 source, coupled with a hydrosilane as a mild reducing agent, presents a green and sustainable alternative. This protocol details the use of triphenylborane (BPh₃) and its derivatives as efficient metal-free catalysts for this transformation. B(C₆F₅)₃, a related and potent catalyst, is also discussed for its high efficiency in these reactions.[1][2] These organocatalysts offer a valuable methodology for the synthesis of N-methylated amines under mild conditions.[3][4]
Data Presentation
Table 1: this compound (BPh₃)-Catalyzed N-Methylation of Secondary Amines with CO₂ and Phenylsilane (PhSiH₃)
| Entry | Substrate (Amine) | Product | Yield (%) |
| 1 | N-methylaniline | N,N-dimethylaniline | 98 |
| 2 | N-ethylaniline | N-ethyl-N-methylaniline | 95 |
| 3 | Diphenylamine | N-methyldiphenylamine | 92 |
| 4 | 4-Methoxy-N-methylaniline | N,N-dimethyl-4-methoxyaniline | 99 |
| 5 | 4-Chloro-N-methylaniline | 4-Chloro-N,N-dimethylaniline | 96 |
| 6 | Indoline | 1-Methylindoline | 85 |
| 7 | 1,2,3,4-Tetrahydroquinoline | 1-Methyl-1,2,3,4-tetrahydroquinoline | 88 |
Reaction Conditions: Amine (1 mmol), BPh₃ (5 mol%), PhSiH₃ (4.0 equiv), CO₂ (1 atm), solvent-free, 30 °C, 24 h.[3][4]
Table 2: Tris(pentafluorophenyl)borane (B(C₆F₅)₃)-Catalyzed Methylation of Various Amines with CO₂ and Phenylsilane (PhSiH₃)
| Entry | Substrate (Amine) | Product | Yield (%) |
| 1 | N-methylaniline | N,N-dimethylaniline | 99 |
| 2 | N-ethylaniline | N-ethyl-N-methylaniline | 98 |
| 3 | Dibenzylamine | N-methyl-dibenzylamine | 95 |
| 4 | Aniline | N-methylaniline | 85 (mono-methylated) |
| 5 | 4-Methoxyaniline | 4-Methoxy-N-methylaniline | 92 (mono-methylated) |
| 6 | N-phenyl-1-naphthylamine | N-methyl-N-phenyl-1-naphthylamine | 97 |
| 7 | Morpholine | 4-Methylmorpholine | 90 |
Reaction Conditions: Amine (0.5 mmol), B(C₆F₅)₃ (5 mol%), PhSiH₃ (3.0 equiv), CO₂ (1 atm), Toluene (1.0 M), 60 °C, 24 h.[1][5]
Experimental Protocols
Protocol 1: General Procedure for BPh₃-Catalyzed N-Methylation of Secondary Amines
Materials:
-
Secondary amine (e.g., N-methylaniline)
-
This compound (BPh₃)
-
Phenylsilane (PhSiH₃)
-
Carbon Dioxide (CO₂), balloon or cylinder
-
Anhydrous solvent (if necessary, though often solvent-free)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and stir bar
Procedure:
-
To a clean and dry reaction vessel equipped with a magnetic stir bar, add the secondary amine (1.0 mmol, 1.0 equiv) and this compound (0.05 mmol, 5 mol%).
-
If a solvent is used, add the anhydrous solvent at this stage. However, this reaction often proceeds efficiently under solvent-free conditions.[3][4]
-
Seal the reaction vessel and purge with CO₂ gas from a balloon or a regulated cylinder for 2-3 minutes. Maintain a positive pressure of CO₂ (1 atm).
-
Add phenylsilane (4.0 mmol, 4.0 equiv) to the reaction mixture via syringe.
-
Stir the reaction mixture at 30 °C for 24 hours.
-
Upon completion, the reaction mixture can be purified by column chromatography on silica gel to isolate the desired N-methylated product.
Protocol 2: General Procedure for B(C₆F₅)₃-Catalyzed N-Methylation of Amines
Materials:
-
Amine (primary or secondary)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Phenylsilane (PhSiH₃)
-
Carbon Dioxide (CO₂), balloon or cylinder
-
Anhydrous toluene
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and stir bar
Procedure:
-
In a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (0.5 mmol, 1.0 equiv) and tris(pentafluorophenyl)borane (0.025 mmol, 5 mol%) in anhydrous toluene (0.5 mL to make a 1.0 M solution).
-
Evacuate the Schlenk tube and backfill with CO₂ (1 atm). Repeat this process three times.
-
Add phenylsilane (1.5 mmol, 3.0 equiv) to the reaction mixture via syringe.
-
Stir the sealed reaction mixture at 60 °C for 24 hours.
-
After cooling to room temperature, the reaction can be quenched by the addition of a few drops of water.
-
The product can be isolated and purified by standard techniques such as column chromatography.
Mandatory Visualization
Reaction Pathway Diagram
Caption: Proposed mechanism for BPh₃-catalyzed N-methylation.
Experimental Workflow Diagram
Caption: General experimental workflow for N-methylation.
References
- 1. B(C6F5)3-catalyzed methylation of amines using CO2 as a C1 building block - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Tuneable reduction of CO2 – organocatalyzed selective formylation and methylation of amines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Deoxygenative CO2 conversions with this compound and phenylsilane in the presence of secondary amines or nitrogen-containing aromatics - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Triphenylborane in Pharmaceutical Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the versatile roles of triphenylborane and its derivatives in pharmaceutical chemistry. The content covers its applications in catalysis for the synthesis of active pharmaceutical ingredients (APIs), its function in advanced drug delivery systems, and its use in the development of chemical sensors. Detailed experimental protocols, quantitative data, and illustrative diagrams are provided to facilitate the practical application of these methodologies in a research and development setting.
This compound as a Catalyst in Pharmaceutical Synthesis
This compound (BPh₃) and its derivatives, particularly tris(pentafluorophenyl)borane (B(C₆F₅)₃), are powerful Lewis acid catalysts for a variety of chemical transformations crucial in pharmaceutical synthesis. Their metal-free nature makes them attractive for avoiding metal contamination in APIs.
Dehydrative Amidation for API Synthesis
The formation of amide bonds is one of the most important reactions in pharmaceutical chemistry, as the amide functional group is present in a vast number of drugs. Aryl boranes catalyze the dehydrative amidation of carboxylic acids and amines, providing a green and efficient alternative to traditional coupling reagents that generate stoichiometric waste.[1] This method has been successfully applied to the synthesis of various drug molecules.[1]
Quantitative Data: Synthesis of Pharmaceutical Amides
| Entry | Carboxylic Acid | Amine | Catalyst (mol%) | Product | Yield (%) |
| 1 | Ibuprofen | Aniline | B(C₆F₅)₃·H₂O (12.5) | Ibuprofen Amide | 75 |
| 2 | Phenylacetic acid | 4-Morpholinoethan-1-amine | B(C₆F₅)₃·H₂O (12.5) | Moclobemide | 82 |
| 3 | 4-Hydroxyphenylacetic acid | 4-Aminophenol | B(C₆F₅)₃·H₂O (12.5) | Phenacetin precursor | 78 |
| 4 | Phenylacetic acid | Benzylamine | B(C₆F₅)₃·H₂O (12.5) | N-Benzyl-2-phenylacetamide | 92 |
Data compiled from a study on aryl borane catalyzed dehydrative amidation.[1]
Experimental Protocol: Synthesis of Moclobemide using a Borane Catalyst
This protocol describes the synthesis of the antidepressant drug Moclobemide via dehydrative amidation catalyzed by tris(pentafluorophenyl)borane hydrate.
Materials:
-
Phenylacetic acid
-
4-(2-Aminoethyl)morpholine
-
Tris(pentafluorophenyl)borane hydrate (B(C₆F₅)₃·H₂O)
-
Anhydrous toluene
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add phenylacetic acid (1.0 mmol), 4-(2-aminoethyl)morpholine (1.0 mmol), and B(C₆F₅)₃·H₂O (0.125 mmol, 12.5 mol%).
-
Add anhydrous toluene (5 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and continue for 18 hours, with azeotropic removal of water.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) to afford pure Moclobemide.
Diagram: Workflow for Borane-Catalyzed Amidation
Caption: Workflow for borane-catalyzed dehydrative amidation.
Frustrated Lewis Pair (FLP) Catalyzed Hydrogenation
This compound and its sterically hindered derivatives can form Frustrated Lewis Pairs (FLPs) with bulky Lewis bases (e.g., phosphines).[2][3] These FLPs are capable of heterolytically cleaving dihydrogen (H₂), enabling metal-free hydrogenations of various unsaturated substrates like imines, enamines, and heterocycles.[2][3] This is particularly valuable in pharmaceutical manufacturing to avoid transition metal contamination in the final product.
Quantitative Data: FLP-Catalyzed Hydrogenation of Imines
| Entry | Imine Substrate | Lewis Acid | Lewis Base | Product | Yield (%) | ee (%) |
| 1 | N-Benzylideneaniline | B(C₆F₅)₃ | tBu₃P | N-Benzylaniline | >95 | N/A |
| 2 | N-(1-Phenylethylidene)aniline | Chiral Borane | tBu₃P | N-(1-Phenylethyl)aniline | 92 | 83 |
| 3 | 2,3,3-Trimethylindolenine | B(C₆F₅)₃ | tBu₃P | 2,3,3-Trimethylindoline | >95 | N/A |
Data is representative of typical FLP hydrogenation reactions.[4][5]
Experimental Protocol: General Procedure for FLP-Catalyzed Imine Hydrogenation
Materials:
-
Imine substrate
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Tri-tert-butylphosphine (tBu₃P)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Hydrogen gas (H₂)
-
High-pressure reaction vessel (e.g., Parr autoclave)
Procedure:
-
In a glovebox, charge a high-pressure reaction vessel with the imine substrate (1.0 mmol), B(C₆F₅)₃ (0.05 mmol, 5 mol%), and anhydrous, degassed solvent (5 mL).
-
Add tBu₃P (0.05 mmol, 5 mol%) to the solution.
-
Seal the vessel, remove it from the glovebox, and connect it to a hydrogen gas line.
-
Purge the vessel with H₂ gas three times.
-
Pressurize the vessel to the desired H₂ pressure (e.g., 40 bar).
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 60 °C) for the required time (typically 12-24 hours).
-
Monitor the reaction by GC-MS or NMR spectroscopy of an aliquot.
-
Once the reaction is complete, carefully vent the H₂ pressure.
-
Open the vessel and quench the reaction by adding a small amount of methanol.
-
Remove the solvent in vacuo and purify the resulting amine by column chromatography or distillation.
Diagram: Catalytic Cycle of FLP Hydrogenation
Caption: Catalytic cycle of Frustrated Lewis Pair hydrogenation.
This compound in Drug Delivery Systems
Boron-containing compounds are of significant interest for Boron Neutron Capture Therapy (BNCT), a binary cancer therapy. BNCT requires the selective accumulation of ¹⁰B in tumor cells, which, upon irradiation with neutrons, releases high-energy alpha particles that kill the cancer cells.[6] Liposomes and nanoparticles containing boron-rich molecules, sometimes derived from or analogous in structure to this compound derivatives, are being developed to enhance tumor targeting.[7][8]
Quantitative Data: Boron Accumulation in Tumors using Liposomal Delivery
| Delivery Vehicle | Boron Compound | Tumor Type | Peak Tumor Boron Conc. (µg ¹⁰B/g) | Time to Peak | Tumor/Blood Ratio |
| Liposomes (MAC-TAC) | Na₃[ae-B₂₀H₁₇NH₃] | Oral Cancer | 66.6 ± 16.1 | 48 h | >3 |
| Liposomes | Na₃[1-(2′-B₁₀H₉)-2-NH₃B₁₀H₈] | Mammary Carcinoma | ~40 | 54 h | >2 |
Data from biodistribution studies of boron-containing liposomes for BNCT.[7][9]
Experimental Protocol: Preparation of Boron-Containing Liposomes for BNCT
This protocol provides a general method for preparing liposomes encapsulating a water-soluble boron compound.
Materials:
-
Lipids (e.g., dipalmitoylphosphatidylcholine (DPPC), cholesterol)
-
Water-soluble boron compound (e.g., sodium borocaptate or a polyhedral borane salt)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Chloroform or a chloroform/methanol mixture
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve the lipids (e.g., DPPC and cholesterol in a 2:1 molar ratio) in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
Prepare an aqueous solution of the boron compound in PBS.
-
Hydrate the lipid film by adding the boron compound solution and vortexing vigorously until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
For a defined size distribution, subject the MLV suspension to extrusion. Pass the suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) multiple times (e.g., 10-20 passes) using a lipid extruder.
-
Remove the unencapsulated boron compound by dialysis or size exclusion chromatography against PBS.
-
Sterilize the final liposome suspension by filtration through a 0.22 µm filter.
-
Characterize the liposomes for size, zeta potential, and boron concentration (e.g., by ICP-MS).
Diagram: Boron-Containing Liposome for Drug Delivery
Caption: Boron-loaded liposome for targeted cancer therapy.
This compound-Based Chemical Sensors
The Lewis acidic nature of the boron center in this compound and its derivatives makes them excellent receptors for anions, particularly fluoride (F⁻).[10] The binding of fluoride to the boron atom disrupts the π-conjugation of the system, leading to a change in its photophysical properties. This phenomenon is exploited in the design of colorimetric and fluorescent sensors for fluoride ion detection.[11]
Quantitative Data: Fluoride Sensing with Triarylboranes
| Sensor Type | Analyte | Detection Limit | Sensing Mechanism |
| Colorimetric | F⁻ | ~ 10⁻⁵ M | Interruption of π-conjugation |
| Fluorescent | F⁻ | Down to 1.4 x 10⁻⁸ M | Fluorescence "turn-on" |
Data is representative of borane-based fluoride sensors.[11][12]
Experimental Protocol: Fluoride Detection using a this compound-based Fluorescent Probe
Materials:
-
This compound-based fluorescent probe
-
Anhydrous solvent (e.g., THF or acetonitrile)
-
Fluoride source (e.g., tetrabutylammonium fluoride - TBAF)
-
Fluorometer
-
Standard laboratory glassware
Procedure:
-
Prepare a stock solution of the this compound-based fluorescent probe in the chosen anhydrous solvent (e.g., 1.0 x 10⁻⁵ M).
-
Prepare a series of standard solutions of fluoride ions of varying concentrations by diluting a stock solution of TBAF.
-
In a cuvette, place a known volume of the fluorescent probe stock solution.
-
Record the initial fluorescence spectrum of the probe solution.
-
Titrate the probe solution by adding small aliquots of the standard fluoride solutions.
-
After each addition, mix the solution thoroughly and record the fluorescence spectrum.
-
Observe the change in fluorescence intensity (e.g., "turn-on" or "turn-off" effect) at the characteristic emission wavelength of the probe-fluoride adduct.
-
Plot the change in fluorescence intensity against the fluoride concentration to generate a calibration curve.
-
The limit of detection (LOD) can be calculated from the calibration curve (e.g., 3σ/slope, where σ is the standard deviation of the blank).
Diagram: Mechanism of a this compound-based Fluoride Sensor
Caption: Fluoride sensing mechanism of a this compound derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. Frustrated Lewis pairs: a new strategy to small molecule activation and hydrogenation catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic modeling on drug release from controlled drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Facile Protocol for Water-Tolerant \"Frustrated Lewis Pair\"-Catalyzed Hydrogenation. | Department of Chemistry [chem.ox.ac.uk]
- 7. Boron delivery with liposomes for boron neutron capture therapy (BNCT): biodistribution studies in an experimental model of oral cancer demonstrating therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. db.cngb.org [db.cngb.org]
- 9. pnas.org [pnas.org]
- 10. pnas.org [pnas.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A highly selective and sensitive fluorescence “turn-on” fluoride ion sensor - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
safe handling and storage of air-sensitive triphenylborane
This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe handling, storage, and troubleshooting of air-sensitive triphenylborane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered air-sensitive?
A1: this compound, with the formula B(C₆H₅)₃, is a white, crystalline solid and a weak Lewis acid used in various chemical syntheses.[1][2] It is considered air- and moisture-sensitive because it slowly reacts with atmospheric moisture and oxygen to form benzene and triphenylboroxine.[2] This degradation can affect its reactivity and the outcome of experiments.
Q2: What are the primary hazards associated with this compound?
A2: this compound is a flammable solid that poses several health risks.[3][4] It is toxic if swallowed and can cause serious skin, eye, and respiratory irritation.[1][3] It is also reactive with strong bases and oxidizing agents.[1]
Q3: What are the signs of this compound decomposition?
A3: While visual inspection may not always be conclusive, signs of decomposition can include a change in the physical appearance of the solid or a deviation from its expected melting point of approximately 142-145°C.[2][5] The most definitive sign is poor performance in chemical reactions where it acts as a catalyst or reagent.
Q4: Can I handle this compound on the open bench?
A4: No. Due to its sensitivity to air and moisture, all manipulations of this compound must be performed under an inert atmosphere, such as nitrogen or argon, using either a glovebox or Schlenk line techniques.[1][6]
Material Properties and Safety Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Citations |
| Molecular Formula | C₁₈H₁₅B | [3] |
| Molar Mass | 242.13 g·mol⁻¹ | [2] |
| Appearance | White to off-white crystalline solid/powder | [2][5] |
| Melting Point | 142-145 °C | [2][5] |
| Boiling Point | 203 °C at 15 mmHg | [2] |
| Solubility | Soluble in aromatic solvents; Insoluble in water | [1][2] |
| Hazard Class | Flammable Solid (Category 1 or 2) | [3][4] |
| Recommended Storage | Under inert gas, in a dry, well-ventilated place | [1][4] |
| Storage Temperature | Some suppliers recommend 2-8°C | [5] |
Safe Handling and Storage Protocols
Storage:
-
Atmosphere: Store this compound under a dry, inert atmosphere such as nitrogen or argon.[1][7]
-
Container: Keep the container tightly sealed to prevent exposure to air and moisture.[3][4] The original supplier container is often the best option.
-
Location: Store in a cool, dry, and well-ventilated area away from heat sources, sparks, or open flames.[3][4]
-
Incompatibilities: Keep away from water, strong acids, strong bases, and oxidizing agents.[1][3]
Handling:
-
Environment: All transfers and manipulations must be conducted in an inert atmosphere glovebox or using a Schlenk line.[6][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including neoprene or nitrile rubber gloves, chemical safety goggles, and a lab coat.[3] If there is a risk of inhaling dust, a NIOSH-certified respirator is recommended.[3]
-
Static Discharge: Use proper grounding procedures and non-sparking tools to prevent ignition from static electricity.[3][7]
-
Spills: In case of a spill, sweep or shovel the solid material into an appropriate container for disposal, avoiding dust generation.[3] Do not use water to clean up spills.[3]
Troubleshooting Guide
Issue: Reaction catalyzed by or using this compound is sluggish or fails.
This is a common issue often related to the quality of the this compound, which may have degraded due to improper handling or storage.
Caption: Troubleshooting workflow for failed reactions involving this compound.
Q: My reaction worked before, but now it's failing with a new bottle of this compound. What could be wrong?
A:
-
Confirm Inert Techniques: Ensure your glovebox or Schlenk line technique is flawless. Even brief exposure to air can compromise the reagent. The two most common techniques involve using a glovebox or a Schlenk line.[8]
-
Check Solvents: Ensure all solvents used are rigorously dried and degassed. The "freeze-pump-thaw" method is highly effective for degassing solvents.[9]
-
Evaluate Reaction pH: this compound can undergo acid-catalyzed hydrolysis at a pH below 6.[10] If your reaction conditions are or become acidic, this could be a source of decomposition.
Experimental Protocols
Protocol: Transfer of Solid this compound Using a Schlenk Line
This protocol outlines the steps for safely transferring solid this compound from its storage container to a reaction flask using a Schlenk line.
Materials:
-
Sealed bottle of this compound
-
Spatula
-
Weighing boat or paper
-
Schlenk flask (reaction vessel), oven-dried and cooled under vacuum
-
Schlenk line with dual vacuum and inert gas (N₂ or Ar) manifold[6]
-
Rubber septa
Procedure:
-
Prepare Glassware: Ensure the reaction Schlenk flask is thoroughly dried in an oven (e.g., at 120°C overnight) and assembled with a stir bar while hot. Attach it to the Schlenk line, and perform at least three vacuum/inert gas refill cycles to remove adsorbed water and atmospheric gases.[8]
-
Establish Inert Atmosphere: Leave the flask under a positive pressure of inert gas, which can be monitored via an oil bubbler on the gas outlet of the manifold.[6]
-
Prepare for Transfer: Briefly turn up the inert gas flow to create a strong positive outflow from the sidearm of the flask.
-
Open the Flask: Quickly remove the septum or stopper from the flask's sidearm. A steady stream of inert gas will prevent air from entering. This is known as a "counterflow" addition.[8]
-
Weigh and Add: In a rapid and efficient motion, weigh the desired amount of this compound and add it to the flask through the sidearm against the counterflow of inert gas.
-
Reseal the Flask: Immediately reseal the flask with the septum or stopper.
-
Purge the Flask: Once sealed, evacuate the flask gently on the Schlenk line for a few minutes to remove any small amount of air that may have entered, and then refill with inert gas. Repeat this purge cycle two more times.
-
Proceed with Reaction: The this compound is now in the reaction vessel under an inert atmosphere, ready for the addition of degassed solvents and other reagents via syringe or cannula transfer.[8]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. gelest.com [gelest.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound | 960-71-4 [chemicalbook.com]
- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 7. ereztech.com [ereztech.com]
- 8. Air-free technique - Wikipedia [en.wikipedia.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. US4046815A - Process for the preparation of triarylborane - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude Triphenylborane by Recrystallization
This guide provides detailed troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals working on the purification of crude triphenylborane via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the ideal solvents for recrystallizing this compound?
A1: this compound is soluble in various organic and aromatic solvents but insoluble in water.[1][2][3] The choice of solvent is critical for successful recrystallization. Diethyl ether and benzene have been cited as effective solvents for this purpose.[2] Other suitable options include toluene and tetrahydrofuran (THF).[1][4] The ideal solvent should dissolve this compound completely at an elevated temperature but sparingly at lower temperatures to ensure good recovery.
Q2: My this compound is not crystallizing upon cooling. What should I do?
A2: A failure to crystallize typically indicates one of two issues: the solution is not saturated (too much solvent was used), or the solution is supersaturated.[5]
-
Too Much Solvent: If an excessive amount of solvent was used, the solution will not be saturated enough for crystals to form upon cooling. The remedy is to carefully evaporate a portion of the solvent under an inert atmosphere to concentrate the solution, then attempt to cool it again.[5]
-
Supersaturated Solution: If the solution is supersaturated, crystallization may need to be induced. This can be achieved by scratching the inside of the flask with a glass rod at the meniscus or by adding a small "seed" crystal of pure this compound to the solution.[6]
Q3: The product has separated as an oil instead of crystals. How can I fix this?
A3: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, often due to a highly concentrated solution cooling too rapidly.[5][6] To resolve this, you should:
-
Reheat the mixture until the oil completely redissolves.
-
Add a small amount of additional solvent to lower the saturation point.
-
Allow the solution to cool much more slowly to ensure that it reaches a temperature below the compound's melting point before precipitation begins.[7]
Q4: The recrystallized this compound has a yellowish tint, not the expected white color. How can I remove colored impurities?
A4: A persistent color indicates the presence of impurities that co-crystallize with your product.[8] You can address this by:
-
Activated Charcoal: Before the hot filtration step, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Be cautious, as using too much charcoal can adsorb your product and reduce the yield.[7]
-
Pre-purification: If impurities are significant, consider passing a solution of the crude material through a short plug of silica gel to remove polar, colored impurities before proceeding with the recrystallization.[8]
Q5: My final yield is very low. What are the common causes?
A5: A low yield can result from several factors:
-
Excess Solvent: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[7]
-
Premature Crystallization: Loss of product during hot filtration if crystals form on the filter paper. This can be minimized by using a pre-heated or stemless funnel and a slight excess of hot solvent.[5][6]
-
Washing: Washing the final crystals with a solvent that is not sufficiently cold can dissolve some of the product.
-
Incomplete Transfer: Physical loss of material during transfers between flasks.
Q6: this compound is air and moisture-sensitive. What precautions are necessary during recrystallization?
A6: this compound is sensitive to both air and moisture and must be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition into byproducts like benzene and triphenylboroxine.[1][9][10] All steps of the purification—dissolution, filtration, crystallization, and drying—should be performed using Schlenk line or glovebox techniques.[11][12] All glassware must be oven-dried and cooled under vacuum, and solvents must be rigorously dried and degassed before use.[11]
Troubleshooting Guide
This section addresses specific problems that may arise during the experimental workflow.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form After Cooling | 1. Too much solvent was used. 2. The solution is supersaturated. | 1. Under an inert atmosphere, gently heat the solution to evaporate some of the solvent. Allow to cool again.[5] 2. Add a seed crystal or scratch the inner surface of the flask with a glass rod to induce crystallization.[6] |
| Product "Oils Out" | The compound is precipitating at a temperature above its melting point due to rapid cooling or high concentration. | Reheat the solution to redissolve the oil, add a small amount of additional solvent, and ensure a very slow cooling rate. Consider placing the flask in a Dewar with warm water.[7] |
| Crystals Form in Funnel During Hot Filtration | The solution is cooling too quickly in the funnel, causing premature precipitation. | Use a stemless or pre-heated filter funnel. Add a slight excess of hot solvent to keep the compound dissolved and evaporate the excess after filtration is complete.[5][6] |
| Final Product is Impure or Colored | 1. Inefficient removal of impurities. 2. Co-crystallization of impurities. | 1. Ensure the crude material is fully dissolved in the minimum amount of hot solvent to leave less soluble impurities behind. 2. Redissolve the product and repeat the recrystallization, potentially with a different solvent system. For colored impurities, treat the hot solution with a minimal amount of activated charcoal before filtering.[7] |
| Decomposition is Suspected (e.g., unusual odor, poor yield) | Exposure to air or moisture. | The entire procedure must be conducted under a rigorously maintained inert atmosphere (nitrogen or argon) using dry solvents and oven-dried Schlenk glassware.[1][11] |
Experimental Protocol: Recrystallization of this compound
This protocol assumes the use of standard Schlenk line techniques for handling air-sensitive compounds.
1. Preparation and Setup:
-
Thoroughly dry all glassware (e.g., Schlenk flasks, filter cannula) in an oven (>120 °C) overnight and cool under vacuum.
-
Select a dry, degassed solvent in which this compound is highly soluble when hot and poorly soluble when cold (e.g., diethyl ether, benzene, toluene).[2]
-
Set up the Schlenk line with a positive pressure of inert gas (Argon or Nitrogen).
2. Dissolution:
-
In a Schlenk flask, place the crude this compound solid under a positive flow of inert gas.
-
Add a magnetic stir bar.
-
Add a minimal amount of the chosen hot solvent via cannula transfer or a gas-tight syringe while stirring to dissolve the solid completely. Gentle heating with a heat gun or oil bath may be necessary. Avoid boiling, as this can cause the product to accumulate on the flask walls.[6]
3. Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration under an inert atmosphere.
-
Pre-warm a second Schlenk flask and a filter cannula (a glass tube with a sintered glass frit).
-
Quickly transfer the hot, saturated solution through the filter cannula into the second pre-warmed Schlenk flask, leaving the insoluble impurities behind.
4. Crystallization:
-
Allow the clear, hot solution to cool slowly to room temperature without disturbance. Slow cooling is crucial for the formation of large, pure crystals.[13]
-
Once the flask has reached room temperature, you may further enhance crystallization by placing it in a refrigerator (2-8 °C) or a freezer, depending on the solvent's freezing point.
5. Isolation and Drying:
-
Once crystallization is complete, isolate the crystals from the mother liquor. Using a filter cannula, carefully transfer the supernatant (the liquid) to another Schlenk flask, leaving the crystals behind.
-
Wash the crystals once or twice with a small amount of cold, degassed solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under a high vacuum for several hours to remove all residual solvent. The final product should be a colorless, crystalline solid.[1][13]
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Compound | This compound | - |
| Molecular Formula | B(C₆H₅)₃ | [9] |
| Appearance | Colorless / White Crystalline Solid | [1][10] |
| Melting Point | ~145 °C | [2][4] |
| Boiling Point | 203 °C at 15 mmHg | [2][4] |
| Water Solubility | Insoluble | [1][2][3] |
| Organic Solubility | Soluble in aromatic solvents (benzene, toluene), ethers (diethyl ether, THF), and chloroform. | [1][2][3] |
| Sensitivity | Air and moisture sensitive. | [1][9][10] |
Visual Troubleshooting Workflow
The following diagram illustrates the decision-making process for troubleshooting the recrystallization of this compound.
Caption: Troubleshooting workflow for this compound recrystallization.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound | 960-71-4 [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chembk.com [chembk.com]
- 5. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Page loading... [guidechem.com]
- 11. benchchem.com [benchchem.com]
- 12. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 13. personal.tcu.edu [personal.tcu.edu]
Technical Support Center: Managing Triphenylborane's Moisture Sensitivity in Reactions
This guide provides researchers, scientists, and drug development professionals with essential information for handling triphenylborane (BPh₃), focusing on its moisture sensitivity and the impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it moisture-sensitive?
A1: this compound, also known as triphenylboron, is an organoboron compound with the chemical formula B(C₆H₅)₃.[1] It is a white crystalline solid that is soluble in aromatic solvents but insoluble in water.[1][2][3][4] The boron atom in this compound has a vacant p-orbital, which makes it a potent Lewis acid, readily accepting electron pairs from other molecules.[2] This Lewis acidity is the root of its moisture sensitivity. When exposed to water, which acts as a Lewis base, this compound reacts, leading to its decomposition.[1][5]
Q2: What are the signs of this compound decomposition due to moisture?
A2: The primary visual cue for this compound decomposition is a change in its appearance from a white crystalline solid to a less defined, possibly clumpy or off-white powder.[3] Upon exposure to moisture, this compound slowly hydrolyzes to form benzene and triphenylboroxine.[1] While these decomposition products may not be immediately visible, their presence can be confirmed by analytical techniques such as NMR spectroscopy.
Q3: How does moisture contamination affect reactions involving this compound?
A3: Moisture contamination can have several detrimental effects on reactions where this compound is used as a catalyst or reagent:
-
Reduced Yield: The decomposition of this compound reduces the effective concentration of the active species, leading to lower product yields.
-
Formation of Byproducts: The decomposition products, such as benzene and triphenylboroxine, can potentially participate in side reactions, complicating the purification of the desired product.[1]
-
Inhibition of Catalytic Activity: In catalytic applications, the interaction of this compound with water can deactivate the catalyst, halting the reaction.[6]
Q4: How should I properly store this compound to prevent moisture exposure?
A4: To maintain its integrity, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[2] It is best stored in a cool, dry place, such as a desiccator or a glovebox.[3] For long-term storage, refrigeration (2-8°C) is recommended.[4][7]
Q5: My reaction with this compound failed. What are the likely causes related to moisture?
A5: If a reaction involving this compound fails or gives a low yield, moisture contamination is a primary suspect. Here are common sources of moisture to investigate:
-
Reagents: The this compound itself may have been compromised.
-
Solvents: Solvents, even those labeled "anhydrous," can absorb moisture from the atmosphere.
-
Glassware: Improperly dried glassware is a significant source of water.[8][9]
-
Atmosphere: Reactions must be conducted under a rigorously dry, inert atmosphere.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no product yield | Moisture contamination of this compound, solvents, or reaction setup. | 1. Verify the purity of the this compound. If in doubt, purify by recrystallization.[3][4] 2. Ensure all solvents are rigorously dried using appropriate methods (see Experimental Protocols). 3. Meticulously dry all glassware in an oven and cool under an inert atmosphere.[8][9] 4. Use proper inert atmosphere techniques (Schlenk line or glovebox).[10][11] |
| Formation of unexpected byproducts | Reaction of this compound with water or other protic impurities. | 1. Characterize byproducts to identify potential sources of contamination. 2. Re-evaluate the purity of all starting materials. |
| Inconsistent reaction results | Variable amounts of moisture in different experimental runs. | 1. Standardize procedures for drying solvents and setting up reactions. 2. Regularly check the integrity of the inert atmosphere setup (e.g., for leaks in the Schlenk line). |
| This compound appears clumpy or discolored | The reagent has been exposed to moisture and has likely degraded. | 1. Discard the compromised reagent. 2. If purification is necessary, recrystallize from a dry, non-protic solvent like diethyl ether or benzene under a nitrogen atmosphere.[3][4] |
Experimental Protocols
Protocol 1: Drying of Solvents for this compound Reactions
Objective: To remove trace amounts of water from organic solvents to prevent the decomposition of this compound.
Materials:
-
Solvent to be dried (e.g., Toluene, Tetrahydrofuran (THF))
-
Drying agent (e.g., Sodium/benzophenone for ethers, Calcium hydride for hydrocarbons)[12][13]
-
Distillation apparatus
-
Schlenk flask for collection
-
Inert gas source (Nitrogen or Argon)
Methodology:
-
Set up the distillation apparatus, ensuring all glassware is oven-dried and assembled while hot under a stream of inert gas.[9]
-
Add the solvent and the appropriate drying agent to the distillation flask. For THF, add sodium wire and a small amount of benzophenone. The solution will turn deep blue or purple when the solvent is dry. For toluene, add calcium hydride.
-
Reflux the solvent under an inert atmosphere for several hours until the indicator (for sodium/benzophenone) shows the solvent is anhydrous or until gas evolution ceases (for calcium hydride).
-
Distill the solvent directly into a pre-dried Schlenk flask under a positive pressure of inert gas.
-
Store the freshly distilled anhydrous solvent over activated molecular sieves (3Å or 4Å) under an inert atmosphere.[12]
Protocol 2: Setting up a Moisture-Sensitive Reaction Using a Schlenk Line
Objective: To perform a reaction with this compound under a dry, inert atmosphere to prevent its decomposition.
Materials:
-
Oven-dried Schlenk flask and other necessary glassware (e.g., condenser, addition funnel)
-
This compound
-
Anhydrous solvent
-
Other reagents
-
Schlenk line with dual vacuum and inert gas manifold
-
Syringes and needles (oven-dried)
-
Rubber septa
Methodology:
-
Assemble the reaction glassware while hot from the oven and connect it to the Schlenk line.
-
Evacuate the glassware and refill with inert gas. Repeat this "evacuate-refill" cycle at least three times to ensure a completely inert atmosphere.[11]
-
Under a positive flow of inert gas, quickly add the solid this compound to the reaction flask. If the this compound is particularly sensitive, it should be weighed and added inside a glovebox.[10]
-
Replace the stopper with a rubber septum.
-
Add the anhydrous solvent and any liquid reagents via a dry syringe through the septum.[14]
-
Maintain a slight positive pressure of inert gas throughout the reaction, which can be monitored with an oil bubbler.[8][9]
-
Upon completion, the reaction can be quenched and worked up. If the product is also air- or moisture-sensitive, workup should be performed using appropriate inert atmosphere techniques.
Visualizations
Troubleshooting Logic for a Failed this compound Reaction
Caption: Troubleshooting decision tree for a failed this compound reaction.
Experimental Workflow for Handling this compound
Caption: General workflow for a moisture-sensitive reaction with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | 960-71-4 [chemicalbook.com]
- 5. This compound | C18H15B | CID 70400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 960-71-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 11. Air-free technique - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Triphenylborane-Catalyzed Reactions
Welcome to the technical support center for triphenylborane (BPh₃)-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: My this compound-catalyzed reaction is giving a low yield. What are the most common causes?
A1: Low yields in this compound-catalyzed reactions are frequently attributed to the catalyst's sensitivity to air and moisture. This compound is a Lewis acidic compound with a vacant p-orbital on the boron atom, making it susceptible to reaction with Lewis bases like water and oxygen[1][2]. Other potential causes include impure starting materials, suboptimal reaction temperature, incorrect catalyst loading, or the presence of coordinating solvents or reagents that can deactivate the catalyst.
Q2: How can I ensure my this compound catalyst is pure and active?
A2: The purity of this compound is crucial for its catalytic activity[2]. Commercial this compound can contain impurities from its synthesis. Purification can be achieved through recrystallization or vacuum distillation under an inert atmosphere[1][2]. A detailed protocol for recrystallization is provided in the "Experimental Protocols" section below.
Q3: What is the impact of water and oxygen on my reaction?
A3: Both water and oxygen are detrimental to this compound-catalyzed reactions. Water, a Lewis base, can coordinate to the Lewis acidic boron center, forming a stable adduct and rendering the catalyst inactive[3]. This effect is well-documented for similar borane catalysts, where even trace amounts of water can lead to significant induction periods and reduced reaction rates[4]. Oxygen can also react with and degrade the catalyst. Therefore, it is critical to use anhydrous solvents and reagents and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.
Q4: Can my solvent choice affect the reaction yield?
A4: Yes, solvent choice is critical. Coordinating solvents, such as tetrahydrofuran (THF) or other ethers, can act as Lewis bases and compete with the substrate for coordination to the this compound catalyst, thereby inhibiting the reaction[1]. Non-coordinating, non-polar solvents like toluene or dichloromethane are generally preferred[1]. However, some reactions, such as the hydrosilylation of CO₂, have shown higher yields in polar, aprotic solvents like acetonitrile[3][5]. It is advisable to consult the literature for the specific reaction you are performing or to screen a range of non-coordinating solvents.
Q5: How do I choose the optimal catalyst loading and temperature?
A5: The optimal catalyst loading and temperature are reaction-dependent. Generally, catalyst loading can range from 1 to 10 mol%. Lowering the catalyst loading is often desirable for process efficiency, but may require longer reaction times or higher temperatures. Increasing the temperature can increase the reaction rate, but may also lead to the formation of byproducts or catalyst decomposition. It is recommended to perform small-scale optimization experiments to determine the ideal balance of these parameters for your specific reaction.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Catalyst deactivation by water or oxygen. | Ensure all glassware is flame-dried or oven-dried. Use freshly distilled, anhydrous solvents. Purge the reaction vessel with an inert gas (N₂ or Ar) before adding reagents. See the detailed protocol for setting up a reaction under an inert atmosphere below. |
| Impure this compound catalyst. | Purify the this compound by recrystallization. See the detailed protocol below. | |
| Presence of coordinating impurities in starting materials. | Purify starting materials by distillation, recrystallization, or column chromatography. | |
| Suboptimal temperature. | Run a series of small-scale reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C) to find the optimum. | |
| Incorrect catalyst loading. | Titrate the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) to find the most effective concentration. | |
| Formation of Byproducts | Reaction temperature is too high, leading to side reactions or decomposition. | Lower the reaction temperature and monitor the reaction progress closely by TLC or NMR. |
| Impurities in starting materials are participating in side reactions. | Ensure the purity of all reagents. | |
| The catalyst is promoting an undesired reaction pathway. | Consider using a different Lewis acid catalyst with different steric or electronic properties. For example, the more Lewis acidic tris(pentafluorophenyl)borane (B(C₆F₅)₃) may offer different selectivity[3]. | |
| Poor Diastereo- or Enantioselectivity | The catalyst is not providing sufficient steric hindrance to control the approach of the reagents. | While this compound itself is not chiral, you may consider using a chiral Lewis acid or an additive. For reactions where selectivity is an issue, exploring different triarylborane catalysts with varying steric bulk may be beneficial. |
| Reaction Stalls Before Completion | Catalyst deactivation over time. | If the reaction starts but does not go to completion, it could be due to slow deactivation of the catalyst by trace impurities. Consider adding a second portion of the catalyst midway through the reaction. |
| Product inhibition. | The product of the reaction may be a Lewis base that coordinates to the this compound, inhibiting its catalytic activity. If this is suspected, using a higher catalyst loading from the start might be necessary. |
Quantitative Data on Reaction Parameters
Systematic studies on the optimization of this compound-catalyzed reactions are not always published with comprehensive data tables. However, the following table, compiled from a study on a related triarylborane-catalyzed hydroboration, illustrates the typical effects of catalyst loading and solvent choice on reaction conversion.
Table 1: Effect of Catalyst and Solvent on the Hydroboration of Phenylacetylene [1]
| Entry | Catalyst (mol%) | Solvent | Time (h) | Conversion (%) |
| 1 | B(C₆F₅)₃ (5) | CH₂Cl₂ | 18 | 59 |
| 2 | BPh₃ (5) | CH₂Cl₂ | 18 | <5 |
| 3 | 2,4,6-BArF₉ (5) | CH₂Cl₂ | 5 | 100 |
| 4 | 2,4,6-BArF₉ (5) | Toluene | 5 | 100 |
| 5 | 2,4,6-BArF₉ (5) | THF | 18 | 0 |
| 6 | 2,4,6-BArF₉ (5) | Et₂O | 18 | 0 |
| 7 | 2,4,6-BArF₉ (1) | CH₂Cl₂ | 18 | 95 |
| 8 | 2,4,6-BArF₉ (10) | CH₂Cl₂ | 4 | 100 |
Note: This table demonstrates the superior reactivity of more fluorinated boranes in this specific reaction and highlights the inhibitory effect of coordinating solvents like THF and Et₂O.
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This procedure should be performed under an inert atmosphere due to the sensitivity of this compound to air and moisture.
Materials:
-
Crude this compound
-
Anhydrous, non-coordinating solvent (e.g., hexane or a mixture of benzene and hexane)
-
Schlenk flask or three-necked round-bottom flask
-
Reflux condenser
-
Cannula for liquid transfer
-
Schlenk filter frit
-
Receiving Schlenk flask
-
Inert gas source (Nitrogen or Argon)
-
Heating mantle and magnetic stirrer
Procedure:
-
Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser under a positive pressure of inert gas.
-
Dissolution: Transfer the crude this compound to the Schlenk flask. Add a minimal amount of the chosen anhydrous solvent (e.g., hot hexane) to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed Schlenk filter frit into a clean, dry receiving Schlenk flask under a positive pressure of inert gas. This step is crucial to remove any solid impurities.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, cool the flask in an ice bath or a -20 °C freezer to induce further crystallization.
-
Isolation: Once crystallization is complete, carefully remove the mother liquor via cannula transfer to another flask.
-
Washing: Wash the crystals with a small amount of cold, anhydrous solvent and remove the wash solvent via cannula.
-
Drying: Dry the purified this compound crystals under high vacuum for several hours to remove any residual solvent.
-
Storage: Store the purified this compound in a sealed container under an inert atmosphere, preferably in a glovebox.
Protocol 2: Setting up a Reaction under an Inert Atmosphere using a Schlenk Line
Materials:
-
Schlenk line with dual vacuum and inert gas manifold
-
Flame-dried Schlenk flask with a sidearm and stopcock
-
Rubber septa
-
Syringes and needles for liquid transfer
-
Cannula for liquid transfer
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C overnight) and then assembled while still hot. Allow the glassware to cool under a stream of inert gas or by connecting it to the Schlenk line and performing several vacuum/inert gas cycles.
-
Purging the Reaction Vessel: Attach the assembled Schlenk flask to the Schlenk line. Evacuate the flask under vacuum for several minutes, then backfill with inert gas. Repeat this "purge cycle" at least three times to ensure all air and moisture are removed.
-
Adding Reagents:
-
Solids: If the solid is air-stable, it can be added to the flask before purging. If it is air-sensitive, it should be added in a glovebox or via a solid addition tube under a positive flow of inert gas.
-
Liquids: Anhydrous liquids can be added via a syringe through a rubber septum. Ensure the syringe is purged with inert gas before drawing up the liquid. For larger volumes or for transferring air-sensitive solutions, use a cannula.
-
-
Running the Reaction: Once all reagents are added, the reaction can be stirred at the desired temperature. Maintain a positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the reaction flask to the inert gas manifold of the Schlenk line through a bubbler.
Diagrams
Caption: General workflow for a this compound-catalyzed reaction.
Caption: Troubleshooting flowchart for low reaction yield.
References
- 1. Tris(2,4,6‐trifluorophenyl)borane: An Efficient Hydroboration Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. Trace water affects tris(pentafluorophenyl)borane catalytic activity in the Piers–Rubinsztajn reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Selective Metal-Free Hydrosilylation of CO2 Catalyzed by this compound in Highly Polar, Aprotic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing thermal degradation of triphenylborane in FLP catalysis
This technical support center provides troubleshooting guidance and frequently asked questions regarding the thermal stability of triphenylborane (BPh₃) in Frustrated Lewis Pair (FLP) catalysis. It is intended for researchers, scientists, and professionals in drug development who utilize BPh₃ as a Lewis acid in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the signs of this compound (BPh₃) degradation in my FLP reaction?
A1: Degradation of BPh₃ can manifest in several ways:
-
Reduced Catalytic Activity: A significant drop in the reaction rate or overall yield is a primary indicator.
-
Inconsistent Results: Poor reproducibility between seemingly identical experimental runs can point to catalyst instability.
-
Formation of Side Products: The appearance of unexpected byproducts, such as benzene or biphenyl, in your reaction mixture, detectable by GC-MS or NMR spectroscopy, can result from the decomposition of BPh₃.
-
Changes in Reaction Mixture Appearance: While not always evident, discoloration or precipitation in the reaction mixture under thermal stress may indicate catalyst degradation.
Q2: How does thermal degradation of BPh₃ impact my FLP-catalyzed reaction?
A2: The thermal degradation of BPh₃ primarily leads to a decrease in the concentration of the active Lewis acid. This reduction in the catalyst concentration will slow down or completely halt the desired catalytic cycle, leading to lower product yields and incomplete conversion of starting materials. The degradation products themselves can also potentially interfere with the desired reaction pathway.
Q3: What is the primary mechanism of thermal degradation for this compound?
A3: The most prominent thermal degradation pathway for this compound in the presence of a proton source is protodeboronation . This reaction involves the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of benzene and a diphenylboron species. The presence of Brønsted acids, even in trace amounts (e.g., residual water or acidic substrates/products), can facilitate this process, which is often accelerated at elevated temperatures.
Q4: Are there more thermally stable alternatives to this compound for high-temperature FLP catalysis?
A4: Yes, several strategies can be employed to enhance thermal stability:
-
Sterically Hindered Boranes: Introducing bulky substituents on the phenyl rings can sterically shield the boron center and the B-C bonds, increasing thermal stability.
-
Perfluorinated Boranes: Tris(pentafluorophenyl)borane (B(C₆F₅)₃) is a well-known example of a highly thermally stable Lewis acid, reportedly stable up to 270 °C. The electron-withdrawing nature of the pentafluorophenyl groups also enhances its Lewis acidity.
-
Polymeric Lewis Acids: Immobilizing the BPh₃ moiety onto a polymer backbone (e.g., P-BPh₃) has been shown to significantly improve thermal and hydrolytic stability, allowing for easier catalyst recovery and reuse.[1][2][3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no catalytic activity at elevated temperatures (>100 °C). | Thermal degradation of BPh₃. | 1. Lower the reaction temperature if the process allows.2. Consider switching to a more thermally robust Lewis acid such as B(C₆F₅)₃.3. Use a polymeric version of BPh₃ (P-BPh₃) for enhanced stability.[1][2][3] |
| Reaction yields are inconsistent between batches. | Variable amounts of moisture or other proton sources in the reagents or solvent leading to unpredictable rates of BPh₃ protodeboronation. | 1. Rigorously dry all solvents and reagents before use.2. Perform reactions under a strictly inert atmosphere (e.g., argon or nitrogen).3. Add a proton sponge or a non-coordinating base to scavenge trace acids. |
| NMR/GC-MS analysis shows the presence of benzene in the crude reaction mixture. | Protodeboronation of BPh₃. | 1. Confirm the identity of benzene through analytical standards.2. This is a strong indicator of BPh₃ degradation. Implement the solutions for "Low or no catalytic activity". |
Experimental Protocols
Protocol 1: Assessing the Thermal Stability of a Borane Lewis Acid using Thermogravimetric Analysis (TGA)
This protocol outlines a general procedure for determining the onset decomposition temperature of an air-sensitive borane like this compound.
Materials:
-
Thermogravimetric Analyzer (TGA)
-
Inert atmosphere glovebox
-
Hermetically sealed TGA pans
-
Borane sample (e.g., this compound)
-
High-purity inert gas (Nitrogen or Argon)
Procedure:
-
Sample Preparation (inside a glovebox):
-
Transfer the TGA instrument's autosampler and pans into an inert atmosphere glovebox.
-
Carefully weigh 5-10 mg of the borane sample directly into a hermetically sealed TGA pan.
-
Seal the pan to prevent any exposure to air or moisture during transfer to the TGA instrument.
-
-
TGA Instrument Setup:
-
Place the sealed sample pan and a reference pan in the TGA furnace.
-
Purge the TGA furnace with a high-purity inert gas (e.g., nitrogen at a flow rate of 50-100 mL/min) for at least 30 minutes to ensure an inert environment.
-
-
Thermal Analysis Program:
-
Equilibrate the sample at a low temperature (e.g., 30 °C).
-
Ramp the temperature at a steady rate, typically 10 °C/min, to a temperature beyond the expected decomposition point (e.g., 300 °C for BPh₃).
-
Continuously record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the sample weight (%) versus temperature.
-
The onset decomposition temperature is determined as the temperature at which a significant weight loss begins. This can be calculated using the instrument's software, often by finding the intersection of the baseline tangent with the tangent of the decomposition curve.
-
Visualizations
References
overcoming substrate-dependent selectivity in BPh3 catalysis
Welcome to the technical support center for triphenylborane (BPh₃) catalysis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using BPh₃ as a catalyst, with a specific focus on overcoming substrate-dependent selectivity. Here you will find frequently asked questions, troubleshooting guides, and key experimental protocols to enhance the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is BPh₃, and why is it used as a catalyst?
A1: this compound, or BPh₃, is an organoboron compound and a relatively weak Lewis acid.[1][2] Its trigonal planar structure features a boron center with three phenyl rings.[2] BPh₃ is utilized as a metal-free catalyst in various organic transformations, including polymerizations, hydrosilylations, cycloadditions, and as a component in Frustrated Lewis Pair (FLP) chemistry.[1][3][4] Its moderate Lewis acidity is often a key factor in achieving different modes of substrate activation and selectivity compared to stronger Lewis acids.[1]
Q2: Why do I observe different selectivity with BPh₃ compared to stronger borane catalysts like B(C₆F₅)₃?
A2: The difference in selectivity is primarily due to BPh₃'s lower Lewis acidity compared to highly fluorinated boranes like B(C₆F₅)₃.[1][5] High Lewis acidity is often crucial for the rapid transformation of substrates, but it doesn't always guarantee high selectivity.[1] In some cases, a weaker Lewis acid like BPh₃ can provide improved functional group tolerance and unique selectivity profiles.[1] For example, in reductive aminations, BPh₃ and B(C₆F₅)₃ show strikingly different selectivities for aliphatic versus aromatic amine substrates.[1]
Q3: How does the choice of solvent affect BPh₃ catalysis and selectivity?
A3: Solvent polarity plays a critical role. For instance, the BPh₃-catalyzed hydrosilylation of CO₂ is highly selective for silyl formates in polar, aprotic solvents like acetonitrile, but shows no turnover in non-polar solvents such as benzene or THF.[1][6] The polar solvent is believed to stabilize partially charged transient species, facilitating the reaction.[1]
Q4: What is "hidden borane catalysis," and how can it affect my BPh₃-catalyzed reaction?
A4: "Hidden borane catalysis" occurs when a common hydroboration reagent, such as pinacolborane (HBpin), decomposes to generate BH₃ in situ.[7][8] This newly formed BH₃, not the intended catalyst, can then act as the true catalytic species.[7] This phenomenon can complicate mechanistic interpretations and lead to unexpected reactivity or selectivity. It is particularly relevant in reactions conducted at temperatures of 80°C or higher, where HBpin is known to be unstable.[7] To test for this, an inhibitor like N,N,N',N'-tetramethylethylenediamine (TMEDA) can be added, which traps BH₃ and shuts down the hidden catalytic cycle.[7]
Troubleshooting Guide
Problem 1: Low or No Conversion
-
Question: My reaction is not proceeding or gives very low yields. What are the likely causes?
-
Answer:
-
Insufficient Lewis Acidity: BPh₃ is a relatively weak Lewis acid and may be inactive for substrates that require a stronger Lewis acid for activation.[1] Consider screening a stronger catalyst, such as B(C₆F₅)₃, to see if reactivity improves.[1]
-
Incorrect Solvent: As noted in the FAQ, solvent choice is critical. A reaction that fails in a non-polar solvent might proceed efficiently in a highly polar, aprotic one.[1][6]
-
Catalyst Deactivation: The catalyst may be deactivated by components in the reaction mixture. For example, the addition of pyridine can cause irreversible Lewis acid-base adduct formation with BPh₃, deactivating the catalyst.[1] Similarly, more acidic aryl amines can lead to protodeboronation.[1]
-
Problem 2: Poor or Unexpected Selectivity
-
Question: My reaction yields a mixture of products or an unexpected isomer. How can I improve selectivity?
-
Answer:
-
Tune the Lewis Acidity: The selectivity challenge may be overcome by adjusting the catalyst's Lewis acidity. While BPh₃ might give one product, a stronger acid like B(C₆F₅)₃ could favor another.[1] Alternatively, employing BPh₃ in a Frustrated Lewis Pair (FLP) with a bulky Lewis base can open up different reaction pathways and improve selectivity.[1]
-
Modify the Catalyst Structure: For certain reactions, such as the hydrogenation of terminal alkynes, using a polymeric version of the Lewis acid (P-BPh₃) can prevent catalyst deactivation and enhance selectivity.[9]
-
Control Reaction Conditions: Temperature and reaction time can significantly impact selectivity. Systematically varying these parameters may help favor the desired product.
-
Problem 3: Catalyst Deactivation During the Reaction
-
Question: My reaction starts effectively but then stops before completion. What might be happening?
-
Answer:
-
Irreversible Adduct Formation: Your substrate or other reagents (e.g., amines, pyridines) may be acting as strong Lewis bases, forming a stable, irreversible adduct with BPh₃ that removes it from the catalytic cycle.[1]
-
Moisture Sensitivity: BPh₃ is sensitive to air and moisture, which can lead to its slow decomposition into benzene and triphenylboroxine.[2] Ensure all reagents and solvents are rigorously dried and that the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).
-
Catalyst Agglomeration: In some catalytic systems, the active species can aggregate to form inactive bulk material, which may appear as a precipitate (e.g., "palladium black" in Pd-catalyzed reactions).[10] While less common for molecular catalysts like BPh₃, unwanted side reactions could lead to insoluble, inactive species.
-
Quantitative Data Summary
Table 1: Catalyst-Dependent Selectivity in Reductive Amination [1]
| Catalyst | Amine Type | Outcome |
| B(C₆F₅)₃ | Aliphatic Amines | Effective Catalyst |
| B(C₆F₅)₃ | Aromatic Amines | Catalyst degradation via deprotonation of H₂O adduct |
| BPh₃ | Aliphatic Amines | Not effective |
| BPh₃ | Aromatic Amines | Catalyst degradation via protodeboronation |
Table 2: Substrate Scope of BPh₃-Catalyzed Hydrosilylation of Ketones [11]
Reaction Conditions: Ketone (0.20 mmol), phenylsilane (0.24 mmol), Lewis base (0.01 mmol), BPh₃ (0.01 mmol) in dry toluene (1.0 mL) at room temperature for 2 hours.
| Substrate (Substituted Acetophenone) | Isolated Yield (%) |
| 4-Bromoacetophenone | 95% |
| 4-Chloroacetophenone | 96% |
| 4-Fluoroacetophenone | 94% |
| 4-Methoxyacetophenone | 92% |
| Acetophenone | 95% |
| 4-Methylacetophenone | 94% |
Table 3: Effect of Solvent on BPh₃-Catalyzed Hydrosilylation of CO₂ [1][6]
| Solvent | Polarity | Outcome |
| Acetonitrile | Polar, Aprotic | Highly selective formation of silyl formate |
| Nitromethane | Polar, Aprotic | Highly selective formation of silyl formate |
| Propylene Carbonate | Polar, Aprotic | Highly selective formation of silyl formate |
| Benzene | Non-polar | No turnover |
| Toluene | Non-polar | No turnover |
| Tetrahydrofuran (THF) | Polar, Aprotic (less polar) | No turnover |
| Dichloromethane (CH₂Cl₂) | Polar, Aprotic (less polar) | No turnover |
Key Experimental Protocols
Protocol 1: General Procedure for BPh₃-Catalyzed Hydrosilylation of a Ketone
-
Preparation: Add the ketone substrate (1.0 eq.), BPh₃ (0.05 eq.), and a suitable Lewis base (e.g., a bulky phosphine, 0.05 eq.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen three times.
-
Solvent and Reagent Addition: Add anhydrous toluene via syringe. Stir the mixture at room temperature for 5 minutes.
-
Initiation: Add the hydrosilane (e.g., phenylsilane, 1.2 eq.) dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Testing for "Hidden Borane Catalysis" with a TMEDA Trap [7]
-
Control Reaction: Set up your standard hydroboration reaction using HBpin and your proposed catalyst system (e.g., BPh₃). Run the reaction and determine the yield.
-
Inhibition Test: Set up an identical reaction, but before adding the hydroboration reagent (HBpin), add TMEDA (e.g., 10-20 mol%) to the reaction mixture.
-
Analysis: Run the inhibition test reaction under the same conditions as the control.
-
Interpretation:
-
If the reaction in the presence of TMEDA is significantly inhibited or stops completely (e.g., <5% product formation), it provides strong evidence for a "hidden BH₃ catalysis" pathway.[7]
-
If the reaction proceeds with a similar yield and rate as the control, it suggests that hidden catalysis is not a significant pathway under your conditions.[8]
-
Visualized Workflows and Mechanisms
Caption: A generalized catalytic cycle for a BPh₃-catalyzed transformation.
Caption: A troubleshooting workflow for common issues in BPh₃ catalysis.
Caption: Mechanism of substrate activation by a BPh₃-based Frustrated Lewis Pair.
References
- 1. This compound in Metal-Free Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 4. This compound in Metal-Free Catalysis [mdpi.com]
- 5. A strategy for regioselective B–H functionalization of o-carboranes via base metal catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Hidden Boron Catalysis: A Cautionary Tale on TMEDA Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Stabilization of Triphenylborane via Lewis Base Adduct Formation
This guide provides researchers, scientists, and drug development professionals with answers to common questions and troubleshooting advice for experiments involving the stabilization of triphenylborane (BPh₃) through the formation of Lewis base adducts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stabilization important?
This compound (BPh₃) is a powerful organoboron compound and a well-known Lewis acid.[1] Its boron center has a vacant p-orbital, making it an excellent electron-pair acceptor.[1] While stable under ambient, dry conditions, it is sensitive to moisture and air, which can lead to its decomposition.[1][2] Stabilization through the formation of an adduct with a Lewis base protects the reactive boron center, improving its shelf-life, handling, and often modulating its reactivity for specific applications, such as in catalysis or polymer synthesis.[3][4]
Q2: What is a Lewis base adduct in this context?
A Lewis base adduct is a single molecule formed from the reaction between a Lewis acid (this compound) and a Lewis base. The Lewis base donates a pair of electrons to the electron-deficient boron atom of BPh₃, forming a coordinate covalent bond.[1] Common Lewis bases used for this purpose include amines (e.g., pyridine), phosphines, and ethers.[1][3]
Q3: How does adduct formation affect the properties of this compound?
The formation of an adduct changes the geometry at the boron center from trigonal planar (sp² hybridized) to tetrahedral (sp³ hybridized).[1] This saturates the electron-deficient center, making the molecule more stable and less susceptible to reaction with atmospheric moisture.[5] The adduct can also exhibit different solubility and reactivity compared to the free borane. For instance, some stable adducts are used as "latent catalysts" that release the active BPh₃ under specific conditions, like high temperatures.[4]
Q4: Which Lewis base should I choose to stabilize my this compound?
The choice depends on the desired stability and the intended application.
-
Strong, Stable Adducts: Strong Lewis bases like pyridine and various aliphatic amines form very stable, often irreversible, adducts with BPh₃.[3][4] These are excellent for long-term storage or when the adduct itself is the desired reagent.
-
Weaker, Reversible Adducts: Weaker Lewis bases or sterically hindered bases can form adducts that exist in equilibrium with the free Lewis acid and base.[6] This is a key principle in "Frustrated Lewis Pair" (FLP) chemistry, where the unquenched reactivity of the acid and base is exploited for catalysis.[3]
-
Application-Specific Adducts: In some catalytic processes, the goal is to avoid stable adduct formation with substrates or products, as this can deactivate the catalyst.[3]
Troubleshooting Guide
Problem 1: My this compound sample decomposed or shows impurities upon analysis (e.g., ¹H NMR shows benzene, ¹¹B NMR shows multiple species).
| Possible Cause | Solution |
| Exposure to Moisture/Air: this compound is sensitive to moisture and can hydrolyze, eventually forming triphenylboroxine and benzene.[2] | Always handle and store BPh₃ under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques. Use anhydrous solvents for all reactions. |
| Improper Storage: Storing in a poorly sealed container or in a volatile, reactive solvent can lead to degradation. | Store in a tightly sealed container, preferably in a desiccator or glovebox. For long-term storage, consider forming a stable adduct with a base like pyridine. |
| Reaction with Solvent: Protic solvents (alcohols, water) or strongly coordinating solvents (THF, acetonitrile) can react with or form adducts with BPh₃, competing with your desired reaction. | Use non-coordinating, anhydrous solvents such as toluene, benzene, or dichloromethane.[1] |
Problem 2: The formation of the Lewis base adduct is incomplete or does not occur.
| Possible Cause | Solution |
| Weak Lewis Base: The chosen Lewis base may be too weak or too sterically hindered to form a stable adduct under the reaction conditions.[3][7] | Select a stronger Lewis base (e.g., an aliphatic amine over an aromatic amine) or a less sterically hindered one. You can also try adjusting the reaction temperature or concentration to shift the equilibrium. |
| Impure Reagents: Impurities in either the this compound or the Lewis base can interfere with the reaction. | Purify the this compound (e.g., by recrystallization) and the Lewis base (e.g., by distillation) before use.[1] |
| Equilibrium Conditions: The reaction may be reversible. | If a stable adduct is desired, use a stoichiometric amount or a slight excess of a strong Lewis base to drive the reaction to completion. |
Problem 3: The BPh₃-Lewis base adduct is formed, but it is inactive as a catalyst in a subsequent reaction.
| Possible Cause | Solution |
| Adduct is Too Stable: The adduct may be too stable to dissociate and release the catalytically active free BPh₃ under the reaction conditions. This is a known issue when using strong bases like pyridine in certain catalytic cycles.[3] | Use a weaker or more sterically hindered Lewis base that allows for the release of BPh₃. Alternatively, increase the reaction temperature to promote dissociation of the adduct. |
| Irreversible Reaction with Substrate/Product: A substrate, product, or solvent in the reaction mixture may be a stronger Lewis base than the one used for stabilization, leading to irreversible catalyst deactivation.[3] | Carefully analyze all components in the reaction. If a competing Lewis base is present, it may be necessary to redesign the catalytic system, perhaps by using a more robust Lewis acid like B(C₆F₅)₃, which has different reactivity patterns.[3] |
Quantitative Data: Stability of this compound Adducts
The stability of a Lewis acid-base adduct can be quantified by its thermodynamic parameters. Below is a summary of data for the formation of adducts between selected boranes and Lewis bases.
| Lewis Acid | Lewis Base | Solvent | ΔH° (kJ·mol⁻¹) | Notes |
| B(C₆F₅)₃ | PPh₃ | Toluene | -110.2 | Strong adduct formation.[6] |
| BPh₃ | Pyridine | Dichloromethane | - | Forms a very stable, often irreversible adduct.[3][4] |
| B(C₆F₅)₃ | H₂O | Acetonitrile | - | Forms a water adduct that acts as a potent Brønsted acid.[5] |
| BPh₃ | P(tBu)₃ | - | - | Forms a "Frustrated Lewis Pair" due to steric hindrance; does not form a classical adduct.[4] |
Note: Comprehensive thermodynamic data for BPh₃ with a wide range of bases is distributed across the literature. The relative stability generally follows the basicity and steric accessibility of the Lewis base.
Experimental Protocols
Protocol 1: Synthesis of this compound-Pyridine Adduct
This protocol describes the formation of a stable adduct for storage or use as a Lewis acid precursor.
Safety: this compound is air and moisture-sensitive. Pyridine is toxic and flammable. Perform all manipulations under an inert atmosphere (N₂ or Argon) using a Schlenk line or in a glovebox. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Materials:
-
This compound (BPh₃)
-
Anhydrous Pyridine
-
Anhydrous Toluene
-
Schlenk flask and other appropriate glassware
Procedure:
-
In a nitrogen-filled glovebox or on a Schlenk line, dissolve this compound (1.0 eq) in a minimal amount of anhydrous toluene.
-
Slowly add anhydrous pyridine (1.0 eq) dropwise to the stirring solution at room temperature.
-
A white precipitate of the BPh₃-pyridine adduct should form immediately.
-
Stir the suspension for 30 minutes at room temperature to ensure complete reaction.
-
Isolate the solid product by filtration under inert conditions.
-
Wash the solid with a small amount of cold, anhydrous toluene to remove any unreacted starting material.
-
Dry the product under vacuum to yield the stable this compound-pyridine adduct as a white solid.
Characterization:
-
¹¹B NMR: The formation of the four-coordinate boron adduct results in a characteristic upfield shift in the ¹¹B NMR spectrum compared to free, three-coordinate BPh₃.
-
¹H NMR: Confirm the 1:1 stoichiometry of pyridine and this compound moieties.
Visual Diagrams
Caption: Formation of a stable Lewis adduct.
Caption: Workflow for adduct synthesis and analysis.
Caption: Decision tree for troubleshooting failed reactions.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound in Metal-Free Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01430A [pubs.rsc.org]
- 6. Borane Adducts of Aromatic Phosphorus Heterocycles: Synthesis, Crystallographic Characterization and Reactivity of a Phosphinine‐B(C6F5)3 Lewis Pair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bulky Polyfluorinated Terphenyldiphenylboranes: Water Tolerant Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Triphenylborane Disposal and Waste Neutralization
This guide provides detailed procedures and answers to frequently asked questions for researchers, scientists, and drug development professionals regarding the safe disposal and neutralization of triphenylborane (B(C₆H₅)₃) waste.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound waste?
A1: this compound is a flammable solid that is sensitive to air and moisture.[1][2] Direct contact can cause skin, eye, and respiratory tract irritation.[3] Its reactivity with strong bases and oxidizing agents requires careful handling and storage under inert conditions to prevent unwanted reactions.[3]
Q2: Can I dispose of small quantities of this compound in regular laboratory waste?
A2: No, this compound should not be disposed of in regular laboratory waste. It is classified as a hazardous chemical and must be treated as hazardous waste. All disposal methods must comply with local, regional, and national environmental regulations.[4][5]
Q3: What are the main decomposition products of this compound during neutralization?
A3: Under aqueous conditions, particularly in the presence of acid, this compound can hydrolyze to form benzene and triphenylboroxine.[1][2] Further degradation can yield phenol, diphenylborinic acid, and phenylboronic acid.[6] Oxidative degradation will primarily yield phenol and boric acid.
Q4: Is this compound soluble in water? How does this affect disposal?
A4: this compound is insoluble in water but is soluble in many organic solvents such as toluene and benzene.[3] For aqueous neutralization procedures, it is often necessary to first convert it into a water-soluble form, such as its sodium hydroxide adduct.[7][8][9]
Q5: What is the effect of pH on the stability of this compound in aqueous solutions?
A5: The stability of this compound in aqueous solutions is highly dependent on pH. Acidic conditions (pH below 6) can lead to rapid hydrolysis and decomposition.[10] Neutral to slightly alkaline conditions (pH 6-8) are used to precipitate this compound from aqueous solutions of its salts.[10]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Incomplete Neutralization (Solid this compound remains) | Insufficient neutralizing agent added. | Add additional neutralizing agent (e.g., sodium hydroxide solution or hydrogen peroxide solution) in small portions until the reaction is complete. |
| Poor mixing of the reaction mixture. | Ensure vigorous and continuous stirring to promote contact between the this compound and the neutralizing agent. | |
| Unexpected Precipitate Formation | Formation of insoluble boron salts. | This is an expected outcome in some neutralization procedures. The precipitate should be filtered, washed, and disposed of as solid hazardous waste. |
| The pH is within the 6-8 range, causing this compound to precipitate. | If the goal is to keep the byproducts in solution for further treatment, adjust the pH outside of this range after the initial neutralization is complete. | |
| Excessive Heat Generation During Neutralization | The neutralization reaction is exothermic. | Perform the neutralization in an ice bath to control the temperature. Add the neutralizing agent slowly and in small portions.[11] |
| Gas Evolution | Reaction with acidic waste may be occurring. | Ensure the waste stream is free of acids before attempting alkaline hydrolysis or oxidation. Perform the procedure in a well-ventilated fume hood. |
Quantitative Data Summary
| Parameter | Value | Neutralization Method | Source |
| Precipitation pH Range | 6.0 - 8.0 | Acidification of this compound Sodium Salt | [10] |
| Optimal Precipitation pH | 7.1 - 7.4 | Acidification of this compound Sodium Salt | [10] |
| Hydrolysis Enhancement | Acidic pH | Hydrolytic Degradation | [10] |
Experimental Protocols
Protocol 1: Alkaline Hydrolysis and Neutralization
This protocol converts this compound into a water-soluble adduct, followed by hydrolysis and neutralization.
Materials:
-
This compound waste (solid or dissolved in an organic solvent)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
Organic solvent immiscible with water (e.g., heptane)
-
Ice bath
-
Stir plate and stir bar
-
pH meter or pH paper
-
Appropriate personal protective equipment (PPE): safety goggles, face shield, lab coat, and chemical-resistant gloves.
Procedure:
-
Preparation: Conduct the entire procedure in a certified chemical fume hood. Ensure all glassware is clean and dry.
-
Formation of the Sodium Hydroxide Adduct:
-
If the waste is solid this compound, dissolve it in a minimal amount of a suitable organic solvent (e.g., THF).
-
Place the vessel containing the this compound solution in an ice bath and begin stirring.
-
Slowly add 1 M sodium hydroxide solution dropwise. The this compound will react to form the water-soluble sodium hydroxytriphenylborate(1-).[9] Continue adding the NaOH solution until all the this compound has visibly reacted and moved into the aqueous phase.
-
-
Hydrolysis:
-
Allow the mixture to warm to room temperature while continuing to stir. The hydroxytriphenylborate will hydrolyze over time. To accelerate this, the solution can be gently heated (e.g., to 40-50°C), but this may increase the release of volatile organic compounds.
-
-
Neutralization and Precipitation:
-
Cool the solution back to room temperature.
-
Slowly add 1 M hydrochloric acid dropwise while monitoring the pH. Adjust the pH to between 7.1 and 7.4.[10] This will cause the less soluble hydrolysis products, such as phenylboronic acid, to precipitate. Avoid making the solution too acidic (pH < 6) to prevent rapid decomposition and potential formation of benzene.[10]
-
-
Waste Separation and Disposal:
-
Separate the organic and aqueous layers. The organic layer should be disposed of as non-halogenated organic waste.
-
Filter the aqueous layer to collect the precipitate. The solid waste should be disposed of as solid hazardous waste.
-
The remaining aqueous solution should be neutralized to a pH between 6 and 8 and can then be disposed of down the drain with copious amounts of water, in accordance with local regulations.
-
Protocol 2: Oxidative Degradation
This protocol uses an oxidizing agent to break down this compound into less hazardous compounds.
Materials:
-
This compound waste (solid or dissolved in a compatible organic solvent like THF)
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium hydroxide (NaOH) solution (3 M)
-
Ice bath
-
Stir plate and stir bar
-
Appropriate PPE
Procedure:
-
Preparation: This procedure must be performed in a chemical fume hood behind a safety shield due to the potential for a vigorous reaction.
-
Initial Reaction:
-
Place the vessel containing the this compound waste in an ice bath and begin stirring.
-
Slowly and carefully add the 3 M sodium hydroxide solution.
-
-
Oxidation:
-
While maintaining a low temperature with the ice bath, slowly add 30% hydrogen peroxide dropwise. The addition of hydrogen peroxide to the alkaline solution generates the hydroperoxide anion, which is a strong nucleophile that attacks the boron atom.[12][13][14]
-
The reaction is complete when the this compound is fully consumed. This can be visually monitored if the this compound was initially visible as a solid or in a separate phase.
-
-
Work-up and Disposal:
-
Once the reaction is complete, the resulting mixture will contain phenol, boric acid, and any remaining solvent.
-
This mixture should be collected and disposed of as hazardous aqueous waste. Do not attempt to neutralize with acid unless you are certain all the peroxide has been quenched, as this can be hazardous.
-
Visualizations
Caption: Workflow for the safe disposal of this compound waste.
Caption: Degradation pathways of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. epfl.ch [epfl.ch]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. fishersci.com [fishersci.com]
- 5. ereztech.com [ereztech.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. scbt.com [scbt.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Abiotic degradation of this compound pyridine (TPBP) antifouling agent in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 12. orgosolver.com [orgosolver.com]
- 13. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Inert Atmosphere Techniques for Handling Triphenylborane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the proper handling of triphenylborane (B(C₆H₅)₃), a powerful but sensitive reagent, under inert atmosphere conditions. Adherence to these protocols is critical for experimental success, reproducibility, and safety.
Frequently Asked Questions (FAQs)
Q1: How sensitive is this compound to air and moisture?
This compound is a white crystalline solid that is highly sensitive to both air and moisture.[1] Upon exposure, it slowly decomposes to form benzene and triphenylboroxine ((C₆H₅BO)₃).[1] This decomposition is often irreversible and can significantly impact the efficacy of the reagent in chemical reactions. While one study suggests that the presence of oxygen can surprisingly slow the decomposition rate compared to an inert atmosphere, moisture remains a critical factor for degradation.
Q2: What are the visual signs of this compound decomposition?
Pure this compound is a white crystalline solid. Decomposition to triphenylboroxine may not always result in a dramatic color change, but the physical appearance of the solid can alter. It may become less crystalline or appear clumpy due to the presence of the boroxine impurity. A definitive way to check for purity is through melting point analysis or spectroscopic methods like NMR.
Q3: What is the impact of triphenylboroxine impurity on reactions?
Triphenylboroxine, the primary decomposition product, is a stable six-membered ring.[2][3] While it has its own applications in materials science and organic synthesis, its presence as an impurity in this compound can be detrimental.[1][2] As it is Lewis acidic, it can compete with this compound in catalytic reactions, leading to lower yields, altered selectivity, or complete reaction failure.
Q4: How should I store this compound?
This compound should be stored in a tightly sealed container under a positive pressure of a dry, inert gas such as argon or nitrogen. A glovebox is the ideal storage environment. If a glovebox is not available, the container should be sealed with a gas-tight cap and further protected with paraffin film. It is advisable to store it in a cool, dry place away from light.
Q5: Which inert gas, argon or nitrogen, is better for handling this compound?
Both high-purity argon and nitrogen are suitable for creating an inert atmosphere for handling this compound. Argon is denser than air, which can be advantageous when performing manipulations in an open system under a positive flow of inert gas, as it provides a better "blanket" over the material. However, for most standard glovebox and Schlenk line operations, nitrogen is a more economical and perfectly acceptable alternative.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reaction fails to initiate or proceeds with low yield. | Degraded this compound: The reagent may have been exposed to air or moisture during storage or handling. | - Use a fresh bottle of this compound. - If the purity is questionable, consider purifying the reagent by recrystallization from dry diethyl ether or benzene under a nitrogen atmosphere, or by high-vacuum distillation.[4][5] |
| Compromised inert atmosphere: Leaks in the glovebox or Schlenk line, or improperly dried glassware. | - Ensure all glassware is rigorously oven-dried and cooled under a stream of inert gas. - Check for leaks in your inert atmosphere setup. For a Schlenk line, ensure all joints are well-greased and sealed. For a glovebox, check the integrity of the gloves and seals. | |
| Inconsistent results between batches. | Variable purity of this compound: Different levels of triphenylboroxine contamination. | - Standardize the source and handling of this compound. - Consider titrating a sample of the this compound to determine its active concentration before use. |
| Solid this compound appears clumpy or off-white. | Decomposition: Partial hydrolysis to triphenylboroxine. | - Do not use the reagent if significant visual degradation is observed. - If the decomposition is minor, purification may be possible. However, for critical applications, using a fresh batch is recommended. |
Quantitative Data Summary
| Property | Value |
| Appearance | White crystalline solid[1] |
| Molecular Formula | B(C₆H₅)₃ |
| Molar Mass | 242.12 g/mol |
| Melting Point | 142-145 °C |
| Boiling Point | 203 °C at 15 mmHg |
| Solubility | Soluble in aromatic solvents (e.g., benzene, toluene), diethyl ether, and chloroform. Insoluble in water.[4][6] |
Experimental Protocols
Protocol 1: Weighing and Dispensing Solid this compound in a Glovebox
This is the preferred method for handling solid this compound.
Materials:
-
Glovebox with an inert atmosphere (argon or nitrogen)
-
Analytical balance inside the glovebox
-
Spatula
-
Weighing paper or a tared vial
-
Container of this compound
-
Reaction flask
Procedure:
-
Ensure the glovebox atmosphere has low oxygen and moisture levels (typically <1 ppm).
-
Transfer the sealed container of this compound, a clean and dry spatula, weighing paper or a tared vial, and the reaction flask into the glovebox antechamber.
-
Purge the antechamber with the inert gas at least three times.
-
Bring all items into the main glovebox chamber.
-
Allow all items to equilibrate to the glovebox atmosphere for a few minutes.
-
Open the container of this compound.
-
Using the spatula, carefully weigh the desired amount of this compound onto the weighing paper or into the tared vial on the analytical balance.
-
Transfer the weighed solid directly into the reaction flask.
-
Seal the reaction flask and the container of this compound.
-
The reaction flask can now be removed from the glovebox for the subsequent steps of the experiment.
Protocol 2: Weighing and Dispensing Solid this compound using a Schlenk Line
This method is an alternative when a glovebox is not available.
Materials:
-
Schlenk line with a dual vacuum/inert gas manifold
-
Oven-dried Schlenk flask or a two-neck round-bottom flask with a sidearm
-
Septa
-
Nitrogen or argon gas supply
-
Spatula
-
Weighing boat
-
Funnel
Procedure:
-
Oven-dry all glassware (Schlenk flask, funnel) and allow it to cool under a stream of inert gas on the Schlenk line.
-
Weigh the desired amount of this compound on a weighing boat in the open air, working quickly to minimize exposure.
-
Under a positive flow of inert gas from the Schlenk line, briefly remove the septum from the flask.
-
Insert the funnel into the neck of the flask.
-
Quickly pour the this compound from the weighing boat through the funnel into the flask.
-
Remove the funnel and immediately reseal the flask with the septum.
-
Gently evacuate the flask on the Schlenk line, being careful not to pull the solid into the manifold.
-
Refill the flask with inert gas. Repeat this evacuation-refill cycle two more times to ensure a completely inert atmosphere.
-
The this compound is now ready for the addition of solvent and other reagents.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 3. youtube.com [youtube.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. US4046815A - Process for the preparation of triarylborane - Google Patents [patents.google.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Troubleshooting Triphenylborane Decomposition
For researchers, scientists, and drug development professionals utilizing triphenylborane (TPB), understanding its stability and decomposition pathways is critical for experimental success and data integrity. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to TPB degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition products of this compound?
A1: this compound is sensitive to environmental conditions and can decompose through several pathways, primarily hydrolysis, oxidation, and photodegradation. The main decomposition products identified are:
Q2: My experiment requires stringent anhydrous and anaerobic conditions. What are the first signs of TPB decomposition I should look for?
A2: The initial indication of decomposition, particularly from exposure to trace moisture and air, is the formation of benzene and triphenylboroxine.[1] Analytically, this can be detected by the appearance of new peaks corresponding to these compounds in your reaction monitoring technique (e.g., GC-MS, LC-MS, or NMR). Visually, the appearance of a fine white precipitate in a solution of TPB could indicate the formation of less soluble degradation products.
Q3: How does pH affect the stability of this compound in aqueous environments?
A3: The hydrolysis of this compound is significantly influenced by pH. Acidic conditions promote the degradation of TPB.[2] The rate of hydrolysis is higher in acidic solutions compared to neutral or basic conditions.[2]
Q4: I suspect my sample of this compound has degraded. What analytical techniques can I use to confirm this and identify the products?
A4: Several analytical techniques are suitable for identifying and quantifying TPB and its degradation products:
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for separating and quantifying TPB and its various polar degradation products like phenylboronic acid and phenol.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile decomposition products such as benzene. Derivatization may be necessary for less volatile products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹B NMR can be used to identify the structures of decomposition products and to conduct stability studies of TPB in solution.
-
Capillary Zone Electrophoresis (CZE): A high-resolution technique for the simultaneous determination of TPB and its degradation products.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected side products in a reaction involving TPB. | Decomposition of TPB due to exposure to air or moisture. | Ensure all solvents and reagents are rigorously dried and degassed. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). |
| Inconsistent reaction yields or kinetics. | Partial degradation of the TPB reagent. | Analyze the purity of the TPB stock material before use. Store TPB in a desiccator under an inert atmosphere and away from light. |
| Appearance of unknown peaks in analytical chromatograms (HPLC, GC). | Formation of decomposition products such as benzene, triphenylboroxine, phenylboronic acid, or phenol. | Refer to the provided experimental protocols for HPLC and GC-MS to identify the unknown peaks by comparing retention times and mass spectra with known standards. |
| Drifting pH in an unbuffered aqueous reaction mixture containing TPB. | Formation of acidic degradation products like phenylboronic acid. | Use an appropriate buffer system to maintain a stable pH throughout the experiment, if compatible with the reaction chemistry. |
Quantitative Data on this compound Decomposition
While specific product distribution is highly dependent on the experimental conditions, the following table summarizes the known effects of different factors on the decomposition rate.
| Factor | Effect on Decomposition Rate | Key Decomposition Products |
| Air (Oxygen) | The presence of oxygen can influence the decomposition pathway. Interestingly, some studies suggest oxygen can slow the overall decomposition rate under certain conditions.[3][4] | Benzene, Triphenylboroxine, Phenol |
| Moisture (Hydrolysis) | Significantly accelerates decomposition. | Benzene, Triphenylboroxine, Diphenylborinic acid, Phenylboronic acid |
| Acidic pH | Enhances the rate of hydrolysis.[2] | Phenylboronic acid, Phenol |
| Light (Photolysis) | UV-A irradiation leads to decomposition. The rate is higher in acidic solutions and in the presence of dissolved organic matter.[2] | Phenol, Biphenyl[5] |
| Temperature | Increased temperature generally accelerates decomposition rates. | Benzene, Triphenylboroxine and other thermal rearrangement products. |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound and Its Degradation Products
This protocol provides a general guideline for the separation of this compound and its primary degradation products using reverse-phase HPLC.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
Start with a composition suitable for retaining the most polar analyte (e.g., 95% A, 5% B).
-
Linearly increase the percentage of Mobile Phase B to elute compounds of increasing hydrophobicity. A typical gradient might run from 5% to 95% B over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength suitable for all analytes (e.g., 254 nm).
-
Sample Preparation: Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., acetonitrile/water mixture). Filter the sample through a 0.45 µm filter before injection.
Protocol 2: GC-MS Analysis of Volatile Decomposition Products
This protocol is designed for the identification of volatile decomposition products like benzene.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector. For trace analysis, use splitless mode.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp to 150 °C at 10 °C/min.
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-550.
-
-
Sample Preparation: Dilute the sample in a volatile solvent (e.g., dichloromethane or hexane). If headspace analysis is preferred for very volatile compounds, incubate a sealed vial containing the sample at an elevated temperature before injecting the headspace gas.
Visualizations
Decomposition Pathways
Caption: Major decomposition pathways of this compound.
Experimental Workflow for Decomposition Analysis
Caption: General workflow for analyzing this compound decomposition products.
References
- 1. researchgate.net [researchgate.net]
- 2. Abiotic degradation of this compound pyridine (TPBP) antifouling agent in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. raineslab.com [raineslab.com]
- 5. Ecotoxicity of the degradation products of this compound pyridine (TPBP) antifouling agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the 11B NMR Analysis of Triphenylborane and its Adducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹¹B Nuclear Magnetic Resonance (NMR) characteristics of trigonal planar triphenylborane and its tetracoordinate adducts. Understanding these spectral shifts is crucial for characterizing Lewis acid-base interactions, monitoring reaction progress, and elucidating the structure of boron-containing compounds in various research and development settings.
Introduction to ¹¹B NMR of Organoboron Compounds
This compound (BPh₃) is a widely utilized Lewis acid in organic synthesis and catalysis. Its boron center possesses a vacant p-orbital, making it electrophilic and capable of forming stable adducts with Lewis bases. The coordination number and geometry of the boron atom significantly influence its electronic environment, a change that is sensitively detected by ¹¹B NMR spectroscopy.
The ¹¹B nucleus has a nuclear spin of I = 3/2 and is a quadrupolar nucleus. Its chemical shifts span a wide range, making it an informative probe for structural analysis. A key principle in the ¹¹B NMR of organoboranes is the dramatic upfield shift observed when the boron center transitions from a three-coordinate (trigonal planar) to a four-coordinate (tetrahedral) geometry upon adduct formation. This change in coordination results in increased shielding of the boron nucleus.
Comparative ¹¹B NMR Data
The following table summarizes the experimental ¹¹B NMR chemical shifts for this compound and a selection of its adducts with common Lewis bases. The data illustrates the significant upfield shift upon adduct formation, a diagnostic feature in the characterization of these species.
| Compound | Lewis Base Donor Atom | Coordination at Boron | Solvent | ¹¹B Chemical Shift (δ) [ppm] |
| This compound (Uncoordinated) | - | 3 (Trigonal Planar) | Benzene-d₆ | ~ +62.4[1] |
| This compound-THF Adduct | Oxygen | 4 (Tetrahedral) | THF | +29.6 (fast exchange)[2] |
| Pyridine-Borane Adduct | Nitrogen | 4 (Tetrahedral) | THF | -11.62[3] |
| Triphenylphosphine-Borane Adduct | Phosphorus | 4 (Tetrahedral) | THF | -38.1[3] |
*Note: The chemical shifts for the pyridine and triphenylphosphine adducts are for the parent borane (BH₃) and serve as representative examples of the significant upfield shift upon coordination of nitrogen and phosphorus ligands to a boron center. The trend of upfield shifts is directly applicable to this compound adducts.
Experimental Protocols
Accurate and reproducible ¹¹B NMR data acquisition, especially for air- and moisture-sensitive compounds like this compound, requires careful experimental technique.
Preparation of Air-Sensitive NMR Samples
Using a Glovebox:
-
Environment: Ensure the glovebox has a dry, inert atmosphere (e.g., nitrogen or argon).
-
Materials: Bring the this compound or its adduct, a quartz NMR tube with a J. Young's valve or a sealable cap, the deuterated solvent (previously dried and degassed), and micropipettes into the glovebox. The use of quartz NMR tubes is highly recommended to avoid a broad background signal from borosilicate glass.
-
Sample Preparation:
-
Weigh the desired amount of the boron compound directly into the NMR tube.
-
Add the appropriate volume of deuterated solvent (typically 0.5-0.6 mL).
-
Securely seal the NMR tube with the J. Young's valve or cap.
-
-
Removal: Safely remove the sealed NMR tube from the glovebox for analysis.
Using a Schlenk Line:
-
Apparatus Setup: Attach a clean, dry quartz NMR tube fitted with a J. Young's valve to a Schlenk line via an appropriate adapter.
-
Inerting: Evacuate the NMR tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle at least three times to ensure an inert atmosphere.
-
Sample Transfer:
-
In a separate Schlenk flask, dissolve the air-sensitive boron compound in the desired deuterated solvent.
-
Using a cannula or a gas-tight syringe, transfer the solution into the prepared NMR tube under a positive pressure of inert gas.
-
-
Sealing: Securely close the J. Young's valve on the NMR tube before removing it from the Schlenk line.
¹¹B NMR Spectrometer Setup and Data Acquisition
-
Spectrometer Tuning: Tune the NMR probe to the ¹¹B frequency.
-
Referencing: Reference the chemical shifts to an external standard of boron trifluoride diethyl etherate (BF₃·OEt₂), which is defined as 0.0 ppm.
-
Pulse Sequence: For routine spectra, a standard proton-decoupled pulse sequence is typically sufficient. To suppress broad background signals, especially when using standard borosilicate NMR tubes, a pulse sequence with background suppression (e.g., zgbs on Bruker instruments) can be employed.
-
Acquisition Parameters:
-
Spectral Width: A wide spectral width (e.g., -100 to +100 ppm) is recommended for initial scouting of unknown samples.
-
Acquisition Time: Typically 0.1-0.2 seconds.
-
Relaxation Delay: A short relaxation delay (e.g., 1 second) is usually adequate due to the efficient quadrupolar relaxation of the ¹¹B nucleus.
-
Number of Scans: This will depend on the sample concentration. For moderately concentrated samples, 1024 scans are often sufficient.
-
-
Processing: Apply an exponential multiplication window function with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio of the typically broad ¹¹B signals.
Visualization of Boron Coordination and NMR Signal Shift
The following diagram illustrates the relationship between the coordination environment of the boron atom in this compound and the resulting ¹¹B NMR chemical shift.
Caption: Lewis acid-base adduct formation of this compound.
This guide provides a foundational understanding of the ¹¹B NMR analysis of this compound and its adducts. The provided data and protocols serve as a valuable resource for researchers in the fields of chemistry and drug development, facilitating the accurate characterization of these important compounds.
References
A Comparative Guide to the Lewis Acidity of Triphenylborane and Tris(pentafluorophenyl)borane
For researchers, scientists, and drug development professionals, understanding the nuances of Lewis acidity is paramount for catalyst selection and reaction optimization. This guide provides a detailed, data-driven comparison of two common borane Lewis acids: triphenylborane (B(C₆H₅)₃) and the highly fluorinated tris(pentafluorophenyl)borane (B(C₆F₅)₃), also known as BCF.
Tris(pentafluorophenyl)borane is a significantly stronger Lewis acid than this compound. This difference in reactivity is primarily attributed to the strong electron-withdrawing effect of the fluorine atoms on the phenyl rings in B(C₆F₅)₃, which increases the electrophilicity of the boron center. The Lewis acid strength of B(C₆F₅)₃ is seven orders of magnitude higher than that of the structurally analogous this compound[1]. This guide will delve into the experimental and computational data that quantify this difference and provide the methodologies used to obtain these measurements.
Quantitative Comparison of Lewis Acidity
The Lewis acidity of these two boranes has been quantified using several experimental and computational methods. The following table summarizes key comparative data:
| Metric | This compound (B(C₆H₅)₃) | Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Method |
| Gutmann-Beckett Acceptor Number (AN) | Not widely reported, considered a weak Lewis acid. | 82[2][3] | Experimental |
| Fluoride Ion Affinity (FIA) (kJ/mol) | ~349 (Estimated 78% of B(C₆F₅)₃)[4] | 448[5] | Computational |
| Hydride Ion Affinity (HIA) (kJ/mol) | ~358 (Estimated 74% of B(C₆F₅)₃)[4] | 484[5] | Computational |
| ¹⁹F NMR shift (Δδ in ppm) with FBN probe | Not effective for weak Lewis acids.[6] | 10.8 - 10.9[6] | Experimental |
| ³¹P NMR shift (Δδ in ppm) with Et₃PO | 4.8[6] | 23.6 - 26.6[5][7] | Experimental |
Experimental and Computational Protocols
The data presented above are derived from established methodologies for quantifying Lewis acidity. Below are detailed descriptions of the key experimental and computational protocols.
The Gutmann-Beckett Method
This widely used experimental technique quantifies Lewis acidity in solution by measuring the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine oxide (Et₃PO), upon its interaction with a Lewis acid.[2][8] A larger downfield shift indicates a stronger Lewis acid.
Experimental Protocol:
-
Preparation of Solutions: A solution of the Lewis acid (e.g., B(C₆F₅)₃) is prepared in a weakly coordinating deuterated solvent, such as CD₂Cl₂ or C₆D₆. A separate solution of the probe molecule, Et₃PO, is prepared in the same solvent.
-
Reference Spectrum: The ³¹P NMR spectrum of the pure Et₃PO solution is recorded to determine the chemical shift of the free probe (δ_reference).
-
Adduct Formation: The Lewis acid solution is added to the Et₃PO solution.
-
Measurement: The ³¹P NMR spectrum of the resulting mixture is recorded to determine the chemical shift of the coordinated Et₃PO (δ_sample).
-
Calculation: The change in chemical shift is calculated as Δδ = δ_sample - δ_reference. The Acceptor Number (AN) can be calculated using the formula: AN = 2.21 × (δ_sample − 41.0), where 41.0 ppm is the chemical shift of Et₃PO in the weakly Lewis acidic solvent hexane.[2]
Fluoride and Hydride Ion Affinity (FIA and HIA)
FIA and HIA are computational metrics that provide a gas-phase measure of Lewis acidity. FIA quantifies the enthalpy change for the reaction of a Lewis acid with a fluoride ion, and is a good measure of "hard" Lewis acidity. HIA is the corresponding value for the reaction with a hydride ion and is used to assess "soft" Lewis acidity.[9] Higher FIA and HIA values correspond to stronger Lewis acids.
Computational Protocol:
-
Geometry Optimization: The 3D structures of the borane (Lewis acid), the ion (F⁻ or H⁻), and the resulting adduct (e.g., [B(C₆F₅)₃-F]⁻) are optimized to their lowest energy conformations using a suitable level of theory and basis set (e.g., Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-311+G(d,p)).
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain zero-point vibrational energies and thermal corrections.
-
Energy Calculation: The electronic energies of the optimized species are calculated at a high level of theory.
-
Affinity Calculation: The FIA or HIA is calculated as the negative of the enthalpy change (ΔH) for the reaction: Lewis Acid + Ion⁻ → [Lewis Acid-Ion]⁻.
The Impact of Fluorination on Lewis Acidity
The substantial difference in Lewis acidity between B(C₆H₅)₃ and B(C₆F₅)₃ has significant practical implications in catalysis. The enhanced acidity of B(C₆F₅)₃ makes it a highly effective catalyst for a wide range of reactions, including hydrosilylation, and as a co-catalyst in olefin polymerization.
A key area where the differing Lewis acidities are exploited is in the field of Frustrated Lewis Pairs (FLPs). FLPs are combinations of bulky Lewis acids and bases that, due to steric hindrance, cannot form a classical adduct. This "frustrated" state allows for the activation of small molecules like H₂. B(C₆F₅)₃ is a cornerstone of FLP chemistry due to its strong Lewis acidity and thermal stability.[1] While B(C₆H₅)₃ can also be used in FLP chemistry, its lower Lewis acidity often leads to different reactivity and substrate scope. For instance, in some reductive aminations, the highly acidic water adduct of B(C₆F₅)₃ can be irreversibly deprotonated by more basic alkyl amines, leading to catalyst degradation. In contrast, the less acidic B(C₆H₅)₃ can be more tolerant to these conditions.[10]
References
- 1. Tris(pentafluorophenyl)borane - Wikipedia [en.wikipedia.org]
- 2. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 3. Bulky Polyfluorinated Terphenyldiphenylboranes: Water Tolerant Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Beyond Triphenylborane: A Comparative Guide to Metal-Free Catalysis Alternatives
For Researchers, Scientists, and Drug Development Professionals
The paradigm of metal-free catalysis is continually expanding, offering sustainable and cost-effective alternatives to traditional transition-metal-catalyzed reactions. While triphenylborane (BPh₃) has been a foundational Lewis acid in this field, a new generation of more reactive and versatile boron-based catalysts has emerged. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data, detailed protocols, and mechanistic diagrams to inform your catalyst selection.
The foremost alternative, tris(pentafluorophenyl)borane (B(C₆F₅)₃), often referred to as BCF, has garnered significant attention due to its high Lewis acidity, stemming from the electron-withdrawing nature of its pentafluorophenyl rings.[1] This enhanced acidity makes it a powerful catalyst for a wide array of chemical transformations.
Comparative Performance of Boron-Based Lewis Acids
The selection of a suitable boron-based catalyst is contingent upon the specific reaction and substrate. While B(C₆F₅)₃ is often more reactive than BPh₃, there are instances where the milder nature of this compound is advantageous. The following table summarizes the performance of this compound and its alternatives in various metal-free catalytic reactions.
| Catalyst | Reaction Type | Substrate | Product Yield | Catalyst Loading (mol%) | Reference |
| BPh₃ | [2+3] Cycloaddition | Ph₃PCCO with nitrones | ~100% | Not specified | [2] |
| B(C₆F₅)₃ | [2+3] Cycloaddition | Ph₃PCCO with nitrones | ~100% (at 80°C) | Not specified | [2] |
| BPh₃ | Hydrogenation of Imines | N-benzylidene aniline | Quantitative | Not specified | [2] |
| B(C₆F₅)₃ | Hydrogenation of Imines | Various | High yields | 2.5 | [1][3] |
| B(C₆F₅)₃ | Hydrosilylation of Amides | Tertiary and N-phenyl secondary amides | Near quantitative | 5 | [4] |
| BF₃·Et₂O | Hydrothiolation of 1,3-dienes | 1-aryl-1,3-dienes | High yields | Low | [5] |
| (1-TMP-2-BH₂C₆H₄)₂ | Arene Borylation | N-substituted pyrroles, indoles, furans, thiophenes | >80% | 2.5 | [1] |
| B(C₆Cl₅)(C₆F₅)₂ | Hydrogenation of Furans | Furan heterocycles | High yields | Not specified | [6] |
Key Alternatives to this compound
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
Tris(pentafluorophenyl)borane is a highly versatile and powerful Lewis acid catalyst in metal-free reactions.[1] Its applications are extensive and include:
-
Frustrated Lewis Pair (FLP) Chemistry: B(C₆F₅)₃ is a key component in many FLP systems, where its steric bulk and high Lewis acidity enable the activation of small molecules like H₂ for metal-free hydrogenations.[3][7][8]
-
Hydrosilylation: It effectively catalyzes the hydrosilylation of various functional groups, including amides, with high efficiency and functional group tolerance.[4]
-
Borylation Reactions: B(C₆F₅)₃ has been employed in various borylation reactions, expanding the toolkit for synthesizing valuable organoboron compounds.[1]
-
Polymerization: It has found utility as a co-catalyst in olefin polymerization.[7]
Other Notable Boron-Based Catalysts
While B(C₆F₅)₃ is a major focus, other boranes have demonstrated utility in specific contexts:
-
Boron Trifluoride Etherate (BF₃·Et₂O): A classic Lewis acid, it continues to be used in reactions like the hydrothiolation of dienes.[5]
-
Halogenated Triarylboranes: The Lewis acidity of triarylboranes can be tuned by halogen substitution on the phenyl rings. For instance, B(3,5-Cl₂-C₆H₃)₃ exhibits Lewis acidity intermediate between BPh₃ and B(C₆F₅)₃.[2]
-
Air-Stable Boranes: Researchers have developed more robust borane catalysts, such as B(C₆Cl₅)(C₆F₅)₂, that are air-stable and can be used in a wider range of solvents, including donor solvents like THF.[6]
-
Heterocyclic Boranes: Novel borane structures, such as (1-TMP-2-BH₂C₆H₄)₂, have been designed for specific applications like C-H bond activation in arene borylation.[1]
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these catalytic systems. Below are representative protocols for key reactions.
General Procedure for B(C₆F₅)₃-Catalyzed Hydrosilylation of N-Phenyl Amides[4]
To a solution of the N-phenylamide (1 mmol) in toluene (3 mL) under an argon atmosphere is added a 0.05 M solution of B(C₆F₅)₃ in toluene (0.05 mmol). The silane (4 mmol) is then added, and the reaction mixture is stirred at the specified temperature and time. Upon completion, the reaction is quenched, and the product is isolated and purified.
General Procedure for Metal-Free Arene Borylation[1]
In a nitrogen-filled glovebox, the arene substrate, the borane catalyst (1-TMP-2-BH₂C₆H₄)₂ (2.5 mol%), and the borylating agent (e.g., H-BPin) are combined in a suitable solvent. The reaction mixture is stirred at the indicated temperature for the specified time. After the reaction is complete, the solvent is removed under vacuum, and the product is purified by appropriate methods.
Mechanistic Insights and Visualizations
The efficacy of these boron-based catalysts often lies in their ability to form Frustrated Lewis Pairs (FLPs). An FLP consists of a sterically hindered Lewis acid and Lewis base that are unable to form a classical adduct. This "frustration" allows the pair to cooperatively activate small molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Metal-free hydrogenation catalyzed by an air-stable borane: use of solvent as a frustrated Lewis base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01430A [pubs.rsc.org]
- 8. Frustrated Lewis pairs: metal-free hydrogen activation and more - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Triphenylborane and Triethylborane in Epoxide Copolymerization
For Researchers, Scientists, and Drug Development Professionals
The ring-opening copolymerization (ROCOP) of epoxides with various comonomers is a powerful tool for the synthesis of advanced polymers such as polyesters and polycarbonates. These materials are of significant interest for biomedical applications, including drug delivery systems and biodegradable implants. The choice of catalyst is critical in controlling the polymerization process and the final properties of the polymer. Among the various catalysts, organoboranes, particularly triphenylborane (BPh₃) and triethylborane (BEt₃), have emerged as effective metal-free options. This guide provides a detailed comparison of their performance in epoxide copolymerization, supported by experimental data.
Performance Comparison: this compound vs. Triethylborane
This compound and triethylborane, while both effective Lewis acid catalysts for epoxide copolymerization, exhibit distinct differences in their activity and selectivity, largely stemming from their differing Lewis acidities and steric bulk. BPh₃ is a stronger Lewis acid than BEt₃, which can lead to significantly different catalytic behaviors.
Quantitative Data Summary
The following table summarizes the performance of this compound and triethylborane in the copolymerization of epoxides with different comonomers. It is important to note that the data is compiled from different studies, and direct side-by-side comparisons under identical conditions are limited in the current literature.
| Catalyst | Epoxide | Comonomer | Co-catalyst/Initiator | Polymer Yield (%) | Mₙ ( kg/mol ) | PDI (Mₙ/Mₙ) | Carbonate/Ester Linkage (%) | Reference |
| BPh₃ | Propylene Oxide (PO) | CO₂ | PPNCl | - | Cyclic Carbonate | - | 0 | |
| BPh₃ | Cyclohexene Oxide (CHO) | CO₂ | PPNCl | >95 | 10.2 | 1.09 | >99 | [1] |
| BPh₃ | Cyclohexene Oxide (CHO) | Phthalic Anhydride | PPNCl | 96 | 12.8 | 1.15 | >99 (alternating) | [2] |
| BEt₃ | Ethylene Oxide (EO) | Succinic Anhydride (SA) | TBACl | - | 36.1 | 1.21 | Statistical | [3] |
| BEt₃ | Ethylene Oxide (EO) | Succinic Anhydride (SA) | TBACl | - | 39.6 | 1.25 | Statistical | [3] |
| BEt₃ | Propylene Oxide (PO) | CO₂ | Onium Salt | >90 | 20-50 | 1.1-1.2 | >95 | |
| BEt₃ | Propylene Oxide (PO) | Succinic Anhydride (SA) | t-BuP₁ | >95 | 20.4 | 1.1-1.3 | >99 (alternating) |
Key Observations:
-
Selectivity in CO₂ Copolymerization: A significant difference is observed in the copolymerization of propylene oxide with CO₂. This compound predominantly yields the cyclic propylene carbonate, whereas triethylborane favors the formation of polycarbonate.[1] This is attributed to the higher Lewis acidity of BPh₃, which can facilitate the backbiting reaction that leads to cyclic carbonate formation.
-
Effectiveness in Anhydride Copolymerization: Both BPh₃ and BEt₃ are effective catalysts for the copolymerization of epoxides with anhydrides to produce polyesters.[2][3] BEt₃ has been extensively studied in this context, where the amount of BEt₃ can be used to manipulate the reactivity ratios of the comonomers, allowing for the synthesis of statistical copolymers.[3]
-
Polymer Characteristics: Both catalysts are capable of producing polymers with controlled molecular weights and narrow polydispersity indices (PDI), indicative of a well-controlled polymerization process.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for epoxide copolymerization using this compound and triethylborane.
This compound-Catalyzed Copolymerization of Cyclohexene Oxide and CO₂
This protocol is based on the procedure described by Kerton et al.[1]
-
Reactor Preparation: A high-pressure stainless-steel reactor is dried in an oven at 110 °C overnight and then cooled under a stream of nitrogen.
-
Reagent Addition: The reactor is charged with this compound (BPh₃) and bis(triphenylphosphine)iminium chloride (PPNCl) as the co-catalyst. Cyclohexene oxide (CHO) is then added.
-
Reaction Conditions: The reactor is sealed, pressurized with carbon dioxide (CO₂) to the desired pressure (e.g., 10 bar), and heated to the reaction temperature (e.g., 100 °C). The reaction mixture is stirred for a specified time.
-
Termination and Product Isolation: After the reaction time, the reactor is cooled to room temperature and the excess CO₂ is vented. The resulting polymer is dissolved in a suitable solvent (e.g., dichloromethane) and precipitated in a non-solvent (e.g., methanol). The polymer is then collected by filtration and dried under vacuum.
-
Characterization: The polymer is characterized by ¹H NMR spectroscopy to determine the carbonate linkage content and by gel permeation chromatography (GPC) to determine the number-average molecular weight (Mₙ) and polydispersity index (PDI).
Triethylborane-Assisted Copolymerization of Ethylene Oxide and Succinic Anhydride
This protocol is adapted from the work of Gnanou, Feng, and coworkers.[3]
-
Preparation of Reaction Mixture: Inside a glovebox, tetrabutylammonium chloride (TBACl), the desired amount of triethylborane (BEt₃) solution (e.g., 1 M in THF), and succinic anhydride (SA) are added to a dry Schlenk flask. The mixture is dissolved in an anhydrous solvent (e.g., THF).
-
Monomer Addition: A known amount of ethylene oxide (EO) is transferred to the reaction flask via a cooled syringe.
-
Reaction Conditions: The reaction is allowed to proceed at a specific temperature (e.g., room temperature) for a set duration. The progress of the reaction can be monitored by taking aliquots and analyzing them by ¹H NMR.
-
Quenching and Precipitation: The polymerization is quenched by the addition of an acidic solution (e.g., 0.5 M HCl in THF). The polymer is then precipitated in a non-solvent like diethyl ether.
-
Purification and Characterization: The precipitated polymer is collected, dried under vacuum, and characterized by ¹H NMR for copolymer composition and GPC for Mₙ and PDI.
Mechanistic Insights and Logical Relationships
The catalytic cycle for borane-mediated epoxide copolymerization generally involves the activation of the epoxide by the Lewis acidic borane, followed by nucleophilic attack by the initiator or the growing polymer chain.
The mechanism involves the coordination of the borane to the oxygen atom of the epoxide, which polarizes the C-O bond and makes the epoxide more susceptible to nucleophilic attack.
Conclusion
Both this compound and triethylborane are highly effective metal-free catalysts for epoxide copolymerization. The choice between them depends on the specific monomers and desired polymer architecture.
-
Triethylborane (BEt₃) is a versatile and well-studied catalyst, particularly for the copolymerization of epoxides with anhydrides, where it allows for tunable reactivity and the synthesis of statistical copolymers.
-
This compound (BPh₃) , being a stronger Lewis acid, exhibits different selectivity, especially in CO₂/epoxide copolymerization, where it can favor the formation of cyclic carbonates with certain epoxides. This property can be exploited for the selective synthesis of small molecules. For other comonomers like anhydrides, it is a highly efficient catalyst for producing alternating copolymers.
Researchers and professionals in drug development can leverage the distinct properties of these borane catalysts to design and synthesize polymers with tailored properties for a wide range of biomedical applications. Further direct comparative studies under identical conditions would be beneficial to provide a more nuanced understanding of their catalytic performance.
References
- 1. mdpi.com [mdpi.com]
- 2. Borane catalyzed polymerization and depolymerization reactions controlled by Lewis acidic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using Triethylborane to Manipulate Reactivity Ratios in Epoxide-Anhydride Copolymerization: Application to the Synthesis of Polyethers with Degradable Ester Functions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallographic Analysis of Triphenylborane and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the crystal structure of triphenylborane with two key alternatives: a planarized oxygen-bridged this compound and the highly Lewis acidic tris(pentafluorophenyl)borane. This analysis, supported by experimental data from X-ray crystallography, offers insights into how structural modifications influence the molecular geometry and electronic properties of these organoboron compounds, which is crucial for their application in catalysis, organic electronics, and drug development.
Structural Comparison of this compound and Its Derivatives
The geometry of this compound and its analogs has been extensively studied, revealing significant differences in their three-dimensional structures. This compound itself adopts a propeller-like conformation where the three phenyl rings are twisted out of the plane of the central boron atom. This contrasts with planarized derivatives, which are synthetically constrained to be flat, and with the perfluorinated analog, which exhibits a more pronounced propeller twist. These structural variations directly impact the Lewis acidity and reactivity of the boron center.
Below is a summary of the key crystallographic parameters for this compound, an oxygen-bridged planarized this compound, and tris(pentafluorophenyl)borane.
| Parameter | This compound (B(C₆H₅)₃) | Oxygen-Bridged Planarized this compound | Tris(pentafluorophenyl)borane (B(C₆F₅)₃) |
| Crystal System | Orthorhombic | Monoclinic | Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁/n | Pbca |
| a (Å) | 10.150(15) | 8.683(3) | 15.666(3) |
| b (Å) | 17.72(3) | 13.040(5) | 17.781(4) |
| c (Å) | 10.24(3) | 13.921(5) | 12.345(2) |
| α (°) | 90 | 90 | 90 |
| β (°) | 90 | 99.36(1) | 90 |
| γ (°) | 90 | 90 | 90 |
| B-C Bond Length (Å) | 1.571(3) - 1.589(5)[1] | 1.519(2) - 1.520(2)[1] | ~1.65 (in adducts) |
| C-B-C Bond Angle (°) | ~120 | ~120 | ~114 (in adducts) |
| **Torsion Angle (°) ** | ~30[2] | ~0 (planar) | 40.6(3) (gas phase)[3] |
Experimental Protocols
The determination of the crystal structures of these organoboron compounds relies on single-crystal X-ray diffraction. Below is a generalized experimental protocol applicable to these analyses.
1. Crystal Growth:
-
High-quality single crystals are essential for accurate structural determination.
-
For air- and moisture-sensitive compounds like this compound, crystallization is typically performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques.
-
Common crystallization methods include:
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., toluene, hexane) is allowed to evaporate slowly.
-
Vapor Diffusion: A solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution induces crystallization.
-
Cooling: A saturated solution of the compound is slowly cooled to induce crystallization.
-
2. Crystal Mounting:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
For sensitive crystals, this process is carried out in a glovebox or under a stream of cold nitrogen.
-
The crystal is affixed to a glass fiber or a loop using a minimal amount of inert oil or grease.
3. Data Collection:
-
The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms.
-
A beam of monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) is directed at the crystal.
-
The crystal is rotated, and a series of diffraction images are collected by a detector (e.g., CCD or CMOS).
-
Key data collection parameters include:
-
Crystal-to-detector distance: This affects the resolution of the data.
-
Exposure time per frame: This depends on the crystal's diffracting power.
-
Oscillation angle per frame: Typically 0.5-1.0°.
-
Total rotation range: Sufficient to collect a complete and redundant dataset.
-
4. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The intensities of the diffraction spots are integrated and corrected for experimental factors.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined by least-squares methods against the experimental data to improve the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.
Experimental Workflow
The following diagram illustrates the general workflow for the X-ray crystallographic analysis of organoboron compounds.
Caption: Workflow for X-ray Crystallographic Analysis.
This guide highlights the importance of X-ray crystallography in elucidating the detailed structural features of this compound and its derivatives. The comparative data presented underscores how subtle changes in molecular design can lead to significant alterations in three-dimensional structure, providing a rational basis for the design of new organoboron compounds with tailored properties for various applications.
References
A Comparative Guide to Triphenylborane and Other Borane Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of triphenylborane (BPh₃) against other prominent borane catalysts, with a particular focus on the widely-used tris(pentafluorophenyl)borane (B(C₆F₅)₃), often referred to as BCF. The information presented is supported by experimental data from peer-reviewed literature to aid in the selection of the most suitable catalyst for specific synthetic applications.
Overview of Borane Catalysts
Boron-based Lewis acids have emerged as powerful metal-free catalysts for a diverse range of organic transformations. Their utility stems from the electron-deficient nature of the boron center, which allows them to activate substrates and facilitate bond formation. While this compound has been a foundational catalyst in this class, the development of fluorinated boranes, such as B(C₆F₅)₃, has significantly expanded the scope and efficiency of borane-catalyzed reactions.
This compound (BPh₃) is a commercially available and relatively weak Lewis acid. Its moderate reactivity can be advantageous in certain applications where high selectivity is required and harsh reaction conditions are to be avoided.
Tris(pentafluorophenyl)borane (B(C₆F₅)₃ or BCF) is a significantly stronger Lewis acid due to the electron-withdrawing nature of the pentafluorophenyl rings. This enhanced acidity translates to higher catalytic activity in many reactions. BCF is also known for its remarkable thermal stability and tolerance to certain protic species, making it a versatile and robust catalyst.
Other notable borane catalysts include various fluorinated arylboranes and borane-based frustrated Lewis pairs (FLPs), which exhibit unique reactivity patterns.
Performance Comparison: Quantitative Data
The following tables summarize the performance of this compound and other borane catalysts in key organic transformations.
Lewis Acidity
The Lewis acidity of a borane catalyst is a critical determinant of its catalytic activity. It is often quantified using methods like the Gutmann-Beckett method (Acceptor Number, AN) or by calculating the Fluoride Ion Affinity (FIA). A higher AN or FIA value indicates a stronger Lewis acid.
| Borane Catalyst | Gutmann-Beckett Acceptor Number (AN) | Relative Lewis Acidity | Reference |
| This compound (BPh₃) | ~40 | Weak | |
| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | 86 | Strong | |
| Boron Trifluoride (BF₃) | 105 | Very Strong | |
| Boron Trichloride (BCl₃) | 117 | Very Strong |
Hydroboration of Alkynes
Hydroboration is a fundamental reaction for the synthesis of organoboranes, which are versatile intermediates. The catalytic efficiency of boranes in this transformation varies significantly.
| Catalyst (5 mol%) | Substrate | Time (h) | Conversion (%) | Reference |
| This compound (BPh₃) | Phenylacetylene | 18 | 31 | |
| Tris(2,6-difluorophenyl)borane | Phenylacetylene | 18 | 62 | |
| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Phenylacetylene | 18 | 59 | |
| Tris(2,4,6-trifluorophenyl)borane | Phenylacetylene | 5 | >95 |
Copolymerization of Epoxides and CO₂
Borane catalysts are effective in the ring-opening polymerization of epoxides with carbon dioxide to produce polycarbonates. The choice of catalyst influences the reaction rate and the properties of the resulting polymer.
| Catalyst | Monomer | TON | TOF (h⁻¹) | Reference |
| This compound (BPh₃)/PPNCl | Propylene Oxide/CO₂ | >20 | ~1.7 | |
| Borinane-based catalyst 5 | Propylene Oxide/CO₂ | 271.5 (g polymer/g catalyst) | - | |
| Borinane-based catalyst 5 | Cyclohexene Oxide/CO₂ | 5700 (g polymer/g catalyst) | - |
TON (Turnover Number) and TOF (Turnover Frequency) are key metrics for catalytic activity. TON represents the number of moles of substrate converted per mole of catalyst, while TOF is the TON per unit of time.
Experimental Protocols
General Procedure for Catalytic Hydroboration of Phenylacetylene
The following is a representative experimental protocol for the hydroboration of phenylacetylene catalyzed by a triarylborane.
Materials:
-
Triarylborane catalyst (e.g., this compound, B(C₆F₅)₃)
-
Phenylacetylene
-
Pinacolborane (HBPin)
-
Anhydrous, non-coordinating solvent (e.g., toluene or dichloromethane)
-
Schlenk flask and standard Schlenk line or glovebox techniques
Procedure:
-
In a nitrogen-filled glovebox or under an inert atmosphere using a Schlenk line, the triarylborane catalyst (5 mol%) is dissolved in the anhydrous solvent in a Schlenk flask equipped with a magnetic stir bar.
-
Phenylacetylene (1.0 equivalent) is added to the solution.
-
Pinacolborane (1.1 equivalents) is then added dropwise to the stirring solution at room temperature.
-
The reaction mixture is stirred at the specified temperature (e.g., room temperature or elevated temperature) for the indicated time.
-
The reaction progress is monitored by an appropriate analytical technique, such as ¹H NMR or GC-MS.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired vinylboronate ester.
General Procedure for Copolymerization of Propylene Oxide and CO₂
This protocol outlines a typical procedure for the copolymerization of propylene oxide and CO₂ using a borane catalyst and a co-catalyst.
Materials:
-
Borane catalyst (e.g., this compound)
-
Co-catalyst (e.g., bis(triphenylphosphine)iminium chloride - PPNCl)
-
Propylene oxide (PO)
-
High-purity carbon dioxide (CO₂)
-
Autoclave reactor
Procedure:
-
The autoclave reactor is dried in an oven and then purged with an inert gas (e.g., nitrogen or argon).
-
The borane catalyst and co-catalyst are charged into the reactor under an inert atmosphere.
-
Propylene oxide is then added to the reactor.
-
The reactor is sealed and pressurized with CO₂ to the desired pressure (e.g., 10-50 bar).
-
The reaction mixture is heated to the specified temperature (e.g., 80-120 °C) and stirred for the designated reaction time.
-
After the reaction, the reactor is cooled to room temperature, and the excess CO₂ is carefully vented.
-
The resulting polymer is dissolved in a suitable solvent (e.g., dichloromethane) and precipitated in a non-solvent (e.g., methanol).
-
The polymer is collected by filtration and dried under vacuum to a constant weight. The conversion and polymer properties (e.g., molecular weight, polydispersity) are determined by ¹H NMR and gel permeation chromatography (GPC), respectively.
Mechanistic Insights and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key mechanistic pathways for reactions catalyzed by borane Lewis acids.
Lewis Acid Activation of a Carbonyl Group
Borane catalysts activate carbonyl compounds by coordinating to the oxygen atom, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.
Caption: Lewis acid activation of a carbonyl group by a borane catalyst.
Catalytic Cycle for Hydrosilylation of a Carbonyl Compound
The B(C₆F₅)₃-catalyzed hydrosilylation of a carbonyl compound is believed to proceed through the activation of the silane by the borane, followed by hydride transfer to the carbonyl carbon.
Caption: Proposed catalytic cycle for B(C₆F₅)₃-catalyzed hydrosilylation.
Frustrated Lewis Pair (FLP) Activation of Dihydrogen
Frustrated Lewis Pairs, often composed of a bulky borane and a bulky Lewis base, can activate small molecules like H₂ due to the inability of the acid and base to form a classical adduct.
Caption: Activation of dihydrogen by a frustrated Lewis pair.
Conclusion
The choice between this compound and other borane catalysts is highly dependent on the specific requirements of the chemical transformation.
-
This compound is a suitable catalyst for reactions requiring mild conditions and high selectivity, particularly when strong Lewis acidity might lead to side reactions or decomposition of sensitive substrates.
-
Tris(pentafluorophenyl)borane (BCF) is the catalyst of choice for a broad range of applications where high catalytic activity is paramount. Its robustness and ability to function under various conditions make it a workhorse in modern organic synthesis.
-
Other fluorinated boranes offer a spectrum of Lewis acidities and steric properties, allowing for fine-tuning of catalytic performance.
Researchers and drug development professionals are encouraged to consider the quantitative data and experimental protocols presented in this guide to make informed decisions in their synthetic endeavors. The continued exploration of borane catalysts promises to deliver even more efficient and selective tools for the construction of complex molecules.
A Comparative Guide to the Computational Analysis of Triphenylborane's Fluoride Ion Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of triphenylborane's fluoride ion affinity with other Lewis acids, supported by computational data. It details the experimental and computational methodologies used to determine these values, offering a valuable resource for researchers in fields ranging from materials science to drug development.
Performance Comparison: Fluoride Ion Affinity of Lewis Acids
The fluoride ion affinity (FIA) is a key metric for quantifying the Lewis acidity of a compound, representing the negative enthalpy change of the gas-phase reaction where the Lewis acid binds a fluoride ion. A higher FIA value indicates a stronger Lewis acid. The table below summarizes the calculated gas-phase FIA values for this compound and a range of other common Lewis acids, providing a clear comparison of their relative strengths.
| Lewis Acid | Formula | Fluoride Ion Affinity (kJ mol⁻¹) |
| This compound | B(C₆H₅)₃ | 354.35[1] |
| Boron Trifluoride | BF₃ | 349.7[2] |
| 9-Phenyl-9-borafluorene | C₁₈H₁₃B | 366.27[1] |
| Tris(pentafluorophenyl)borane | B(C₆F₅)₃ | 452 |
| Boron Trichloride | BCl₃ | 433 |
| Boron Tribromide | BBr₃ | 461 |
| Boron Triiodide | BI₃ | 486 |
| Antimony Pentafluoride | SbF₅ | 493[2] |
| Aluminum Trichloride | AlCl₃ | 506 |
| Tris(trifluoromethyl)borane | B(CF₃)₃ | 556 |
Methodologies and Protocols
Computational Protocol: Density Functional Theory (DFT) Calculations
The computational determination of fluoride ion affinity is a powerful tool for assessing Lewis acidity. A widely accepted method involves Density Functional Theory (DFT) calculations.
Computational Workflow:
The following diagram illustrates the typical workflow for calculating the fluoride ion affinity of a Lewis acid using DFT.
References
A Comparative Guide to the Functional Group Tolerance of Triphenylborane Catalysts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional group tolerance of triphenylborane (BPh₃) catalysts against common alternatives, primarily the more Lewis acidic tris(pentafluorophenyl)borane (B(C₆F₅)₃). The information presented is supported by experimental data to assist researchers in selecting the appropriate catalyst for their specific synthetic needs.
Introduction to this compound Catalysts
This compound is a commercially available, relatively weak Lewis acid that has garnered significant interest in metal-free catalysis.[1] Its moderate Lewis acidity, when compared to highly fluorinated analogues like B(C₆F₅)₃, can be a distinct advantage, leading to enhanced chemoselectivity and functional group tolerance in a variety of organic transformations.[1] This guide will delve into these differences, providing a clear comparison to aid in catalyst selection and reaction design.
Data Presentation: Comparative Performance in Catalysis
The following tables summarize the performance of this compound and tris(pentafluorophenyl)borane in key catalytic reactions, highlighting differences in functional group tolerance.
Table 1: Hydrosilylation of Amides
| Substrate | Catalyst (mol%) | Silane (equiv.) | Conditions | Product | Yield (%) | Reference |
| N,N-Dimethylbenzamide | BPh₃ (10) | PhMeSiH₂ (2) | rt, 18 h | N,N-Dimethylbenzylamine | 95 | [2] |
| Methyl 4-(dimethylcarbamoyl)benzoate | BPh₃ (10) | PhMeSiH₂ (2) | rt, 24 h | Methyl 4-((dimethylamino)methyl)benzoate | 92 | [2] |
| Methyl 4-(dimethylcarbamoyl)benzoate | B(C₆F₅)₃ (5) | Ph₂SiH₂ (2) | 60 °C, 24 h | 4-((Dimethylamino)methyl)benzyl alcohol | >95 (mixture of over-reduction products) | [2] |
| N-Phenylacetamide | B(C₆F₅)₃ (2) | NH₃·BH₃ (4) | DCE, 60°C, 12h | N-Ethylaniline | 96 | [3] |
| N-(4-Methoxycarbonylphenyl)acetamide | B(C₆F₅)₃ (2) | NH₃·BH₃ (4) | DCE, 60°C, 24h | Methyl 4-(ethylamino)benzoate | 93 | [3] |
Table 2: Tolerance of Various Functional Groups in BPh₃-Catalyzed N-Methylation of Amines
This table illustrates the compatibility of various functional groups under BPh₃-catalyzed N-methylation conditions using CO₂ and PhSiH₃. The reactions were carried out under solvent-free conditions at 30 °C.[4]
| Amine Substrate | Tolerated Functional Group | Product | Yield (%) |
| 4-Fluoro-N-methylaniline | Fluoro | N-Methyl-4-fluoro-N-methylaniline | 95 |
| 4-Chloro-N-methylaniline | Chloro | N-Methyl-4-chloro-N-methylaniline | 92 |
| 4-Bromo-N-methylaniline | Bromo | N-Methyl-4-bromo-N-methylaniline | 90 |
| Methyl 4-(methylamino)benzoate | Ester | Methyl 4-(dimethylamino)benzoate | 85 |
| 4-(Methylamino)benzonitrile | Nitrile | 4-(Dimethylamino)benzonitrile | 88 |
| N-Methyl-4-nitroaniline | Nitro | N,N-Dimethyl-4-nitroaniline | 75 |
| 4-Methoxy-N-methylaniline | Methoxy | N,N-Dimethyl-4-methoxyaniline | 96 |
In contrast, B(C₆F₅)₃ was found to be inactive for these transformations, likely due to the formation of irreversible Lewis acid-base adducts with the amine substrates.[4]
Experimental Protocols
Chemoselective Reduction of an Amide in the Presence of an Ester
This protocol is based on the findings that BPh₃ can selectively reduce amides over esters, a transformation where B(C₆F₅)₃ leads to the reduction of both functional groups.[2]
Using this compound (BPh₃) for Chemoselective Amide Reduction:
-
To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add the substrate containing both amide and ester functionalities (1.0 mmol).
-
Add this compound (10 mol%, 0.1 mmol, 24.2 mg).
-
Add the desired solvent (e.g., dry toluene, 5 mL).
-
To this solution, add phenylmethylsilane (2.0 equiv., 2.0 mmol, 0.25 mL) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours or until reaction completion is observed by TLC or GC-MS analysis.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amino-ester.
Using Tris(pentafluorophenyl)borane (B(C₆F₅)₃) for Non-Selective Reduction:
-
To a dry flask under an inert atmosphere, add the substrate (1.0 mmol).
-
Add tris(pentafluorophenyl)borane (5 mol%, 0.05 mmol, 25.6 mg).
-
Add the desired solvent (e.g., dry toluene, 5 mL).
-
Add diphenylsilane (2.0 equiv., 2.0 mmol, 0.37 mL) dropwise.
-
Heat the reaction mixture to 60 °C and stir for 24 hours.
-
Monitor the reaction by TLC or GC-MS. It is expected that both the amide and ester groups will be reduced.
-
Work-up the reaction as described in the BPh₃ protocol.
-
Purification by column chromatography will likely yield the diol product, resulting from the reduction of both the amide and ester functionalities.
Mandatory Visualizations
Caption: Catalyst selection workflow based on substrate functional groups.
Caption: Mechanism of Frustrated Lewis Pair (FLP) catalyzed hydrogenation.
Conclusion
This compound serves as a valuable catalyst in metal-free organic synthesis, offering a milder and often more chemoselective alternative to strongly Lewis acidic boranes like B(C₆F₅)₃. Its ability to tolerate a wide array of functional groups, particularly in the selective reduction of amides in the presence of other reducible moieties, makes it a powerful tool for the synthesis of complex molecules. For reactions where high reactivity is paramount and chemoselectivity is not a primary concern, a stronger Lewis acid such as B(C₆F₅)₃ may be more suitable. The choice of catalyst should therefore be carefully considered based on the specific functional groups present in the substrate and the desired transformation. This guide provides a starting point for researchers to make informed decisions in their catalytic endeavors.
References
A Comparative Guide to Triphenylborane and Tris(2,4,6-trifluorophenyl)borane as Catalysts
For Researchers, Scientists, and Drug Development Professionals
In the realm of metal-free catalysis, boron-based Lewis acids have carved out a significant niche, offering unique reactivity and selectivity. Among these, triphenylborane (B(C₆H₅)₃) and its fluorinated analogue, tris(2,4,6-trifluorophenyl)borane (B(C₆F₃H₂)₃), have emerged as versatile catalysts for a range of organic transformations. This guide provides an objective comparison of their catalytic performance in key reactions, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection and experimental design.
At a Glance: Key Performance Differences
| Catalytic Application | This compound (B(C₆H₅)₃) | Tris(2,4,6-trifluorophenyl)borane (B(C₆F₃H₂)₃) | Key Differentiator |
| Hydroboration | Moderate activity | High activity and versatility | Higher Lewis acidity of the fluorinated borane significantly enhances catalytic efficiency. |
| Hydrosilylation | Effective for CO₂ and amides | Broad substrate scope including C=C, C≡C, C=O, and C=N bonds | The electronic properties of the fluorinated rings enhance the borane's ability to activate Si-H bonds. |
| Frustrated Lewis Pairs (FLPs) | Component in some FLP systems | More commonly employed in highly active FLPs | The greater Lewis acidity of the fluorinated borane leads to more effective H₂ activation. |
Hydroboration: A Clear Advantage for the Fluorinated Catalyst
Hydroboration, the addition of a boron-hydrogen bond across a multiple bond, is a cornerstone of synthetic chemistry. While this compound can catalyze this transformation, tris(2,4,6-trifluorophenyl)borane demonstrates markedly superior performance.
Experimental Data: Hydroboration of Phenylacetylene
A direct comparison in the hydroboration of phenylacetylene with pinacolborane (HBPin) highlights the superior catalytic activity of tris(2,4,6-trifluorophenyl)borane.
| Catalyst | Catalyst Loading (mol%) | Time (h) | Conversion (%)[1][2] |
| This compound | 5 | 18 | 31 |
| Tris(2,4,6-trifluorophenyl)borane | 5 | 5 | >99 |
| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | 5 | 18 | 59 |
Experimental Protocol: Catalytic Hydroboration of Phenylacetylene
The following is a general procedure adapted from the literature for the comparative study of borane catalysts in the hydroboration of phenylacetylene.[1][3][4][5]
Materials:
-
Catalyst (this compound or Tris(2,4,6-trifluorophenyl)borane)
-
Phenylacetylene
-
Pinacolborane (HBPin)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
NMR tubes, syringes, and standard glassware for inert atmosphere techniques.
Procedure:
-
In a glovebox, a stock solution of the respective borane catalyst (0.05 M in CH₂Cl₂) is prepared.
-
To an NMR tube is added phenylacetylene (1.0 mmol) and the catalyst stock solution (0.05 mmol, 5 mol%).
-
The solution is diluted with CH₂Cl₂ to a total volume of 0.5 mL.
-
Pinacolborane (1.2 mmol) is added via syringe.
-
The NMR tube is sealed, and the reaction progress is monitored by ¹H NMR spectroscopy at room temperature.
Proposed Mechanism of Borane-Catalyzed Hydroboration
The catalytic cycle is believed to involve the activation of the B-H bond of the hydroborating agent by the Lewis acidic borane catalyst.
Caption: Proposed mechanism for borane-catalyzed hydroboration.
Hydrosilylation: Fluorination Enhances Reactivity and Scope
Hydrosilylation, the addition of a silicon-hydrogen bond across a multiple bond, is a powerful tool for the synthesis of organosilicon compounds. Both this compound and its fluorinated counterpart catalyze this reaction, but with notable differences in substrate scope and efficiency.
Performance Comparison
-
This compound has been shown to be an effective catalyst for the hydrosilylation of carbon dioxide and amides.[6][7] However, its application to less activated substrates like simple alkenes and alkynes is less common.
-
Tris(2,4,6-trifluorophenyl)borane is part of a class of fluorinated triarylboranes that exhibit broad applicability in hydrosilylation, effectively catalyzing the reaction for C=C, C≡C, C=O, and C=N bonds.[8] The presence of ortho-fluorine atoms is believed to play a crucial role in activating the Si-H bond.[8]
Experimental Data: Hydrosilylation of 1-Octene
| Catalyst | Substrate | Silane | Yield (%)[8] |
| Tris(2,4,6-trifluorophenyl)borane | 1-Octene | Triethylsilane | 95 |
Experimental Protocol: General Procedure for Borane-Catalyzed Hydrosilylation
The following is a general procedure for the hydrosilylation of an alkene catalyzed by a triarylborane.[8]
Materials:
-
Catalyst (e.g., Tris(2,4,6-trifluorophenyl)borane)
-
Alkene (e.g., 1-Octene)
-
Silane (e.g., Triethylsilane)
-
Anhydrous solvent (e.g., dichloromethane or benzene)
-
Standard glassware for inert atmosphere techniques.
Procedure:
-
In a glovebox, the triarylborane catalyst (5.0 mol%) is dissolved in the anhydrous solvent in a reaction vessel.
-
The alkene (1.0 equiv) is added to the solution.
-
The silane (1.2 equiv) is added dropwise to the mixture.
-
The reaction is stirred at the desired temperature (room temperature or elevated) and monitored by GC or NMR spectroscopy.
-
Upon completion, the reaction is quenched, and the product is isolated and purified by standard methods.
Proposed Mechanism of Borane-Catalyzed Hydrosilylation
The mechanism is thought to involve the activation of the Si-H bond by the Lewis acidic borane, forming a reactive silylium-hydridoborate intermediate.
Caption: Proposed mechanism for borane-catalyzed hydrosilylation.
Frustrated Lewis Pairs (FLPs): The Role of Lewis Acidity in H₂ Activation
Frustrated Lewis Pairs, combinations of sterically hindered Lewis acids and bases, are renowned for their ability to activate small molecules like dihydrogen (H₂). The Lewis acidity of the borane component is a critical factor in the efficacy of the FLP.
Performance Comparison
-
This compound can act as the Lewis acid component in FLPs. For instance, the BPh₃/P(tBu)₃ pair has been shown to cleave H₂.[9] However, due to its relatively lower Lewis acidity, the resulting FLPs are generally less reactive than those derived from more electron-deficient boranes.[9]
-
Tris(2,4,6-trifluorophenyl)borane , with its significantly higher Lewis acidity, forms more active FLPs. These systems are more effective in the heterolytic cleavage of H₂ and subsequent hydrogenation catalysis. The electron-withdrawing fluorine atoms enhance the electrophilicity of the boron center, facilitating the interaction with the H-H bond.
Experimental Workflow: FLP-Mediated Hydrogenation
The general workflow for a hydrogenation reaction catalyzed by a borane-based FLP is depicted below.
Caption: General workflow for FLP-mediated hydrogenation.
Mechanism of H₂ Activation by a Borane/Phosphine FLP
The core of FLP chemistry is the cooperative action of the Lewis acid and base to cleave the H-H bond.
Caption: Mechanism of H₂ activation by a borane/phosphine FLP.
Summary and Outlook
The choice between this compound and tris(2,4,6-trifluorophenyl)borane as a catalyst is highly dependent on the desired application and the nature of the substrate.
-
Tris(2,4,6-trifluorophenyl)borane is the superior choice for applications requiring high Lewis acidity, such as the hydroboration of a wide range of substrates and the activation of less reactive molecules in hydrosilylation and FLP chemistry. Its versatility and efficiency make it a powerful tool for modern organic synthesis.
-
This compound , while less reactive, remains a useful and cost-effective catalyst for specific transformations, particularly the hydrosilylation of activated substrates like CO₂ and amides. Its lower Lewis acidity can also be advantageous in preventing unwanted side reactions in certain contexts.
The continuous development of new borane catalysts with tailored electronic and steric properties will undoubtedly expand the horizons of metal-free catalysis, offering even more selective and efficient synthetic methodologies for the pharmaceutical and materials science industries.
References
- 1. Tris(2,4,6‐trifluorophenyl)borane: An Efficient Hydroboration Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. Item - Tris(2,4,6-trifluorophenyl)borane: An Efficient Hydroboration Catalyst - Cardiff University - Figshare [research-data.cardiff.ac.uk]
- 5. (PDF) Tris(2,4,6-Trifluorophenyl)borane: An Efficient [research.amanote.com]
- 6. Selective Metal-Free Hydrosilylation of CO2 Catalyzed by this compound in Highly Polar, Aprotic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrosilylation of carbon dioxide catalyzed by this compound [morressier.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
A Mechanistic Showdown: BPh₃ vs. B(C₆F₅)₃ in Frustrated Lewis Pair Chemistry
In the realm of metal-free catalysis, Frustrated Lewis Pairs (FLPs) have emerged as a powerful tool for the activation of small molecules. At the heart of many FLP systems are borane Lewis acids, with triphenylborane (BPh₃) and tris(pentafluorophenyl)borane (B(C₆F₅)₃) being two of the most prominent examples. While structurally similar, their electronic properties and resulting reactivity differ significantly, leading to distinct and often complementary applications. This guide provides a detailed comparison of the mechanistic nuances of BPh₃ and B(C₆F₅)₃ in FLP chemistry, supported by experimental data, to aid researchers in the rational design of catalytic systems.
The primary distinction between B(C₆F₅)₃ and BPh₃ lies in their Lewis acidity. The presence of five strongly electron-withdrawing fluorine atoms on each phenyl ring in B(C₆F₅)₃ renders it a significantly stronger Lewis acid than BPh₃.[1][2] This enhanced acidity has profound implications for their ability to form active FLPs and their tolerance to various reaction conditions.
Quantitative Comparison of Lewis Acidity and Reactivity
The differing Lewis acidities of BPh₃ and B(C₆F₅)₃ directly impact their performance in key FLP reactions, most notably the heterolytic cleavage of dihydrogen (H₂).
| Parameter | BPh₃/P(tBu)₃ FLP | B(C₆F₅)₃/P(tBu)₃ FLP | Reference(s) |
| H₂ Cleavage Yield | 33% (after 24 h) | Quantitative and rapid | [2] |
| Calculated ΔGR for H₂ Cleavage | +18.2 kcal/mol (endergonic) | -14.7 kcal/mol (exergonic) | [2] |
| pKa of H₂O Adduct (in CH₃CN) | Higher (less acidic) | 8.4 (highly acidic) | [2] |
The weaker Lewis acidity of BPh₃ leads to a significantly less favorable H₂ activation profile compared to B(C₆F₅)₃. However, this apparent drawback is advantageous in certain contexts, particularly concerning stability in the presence of protic species like water.
Reductive Amination: A Tale of Complementary Reactivity
A prime example of the divergent yet complementary nature of these two boranes is in the catalytic reductive amination of carbonyl compounds.
| Substrate Type | BPh₃ Catalyst Performance | B(C₆F₅)₃ Catalyst Performance | Rationale | Reference(s) |
| Alkylamines | Effective catalyst | Ineffective catalyst | The highly acidic H₂O-B(C₆F₅)₃ adduct is irreversibly deprotonated by basic alkylamines, leading to catalyst deactivation. The less acidic H₂O-BPh₃ adduct does not undergo this deactivation pathway. | [1][2][3] |
| Arylamines | Ineffective catalyst | Effective catalyst | BPh₃ is susceptible to protodeboronation in the presence of more acidic arylamines. B(C₆F₅)₃ is stable under these conditions. | [2][3] |
This dichotomy in reactivity underscores the importance of selecting the appropriate borane based on the specific substrates and potential impurities in the reaction system.
Experimental Protocols
General Procedure for FLP-Mediated H₂ Cleavage
In a typical experiment, a solution of the Lewis base (e.g., P(tBu)₃) in an anhydrous, non-coordinating solvent (e.g., toluene) is prepared in a Schlenk tube under an inert atmosphere. The borane (BPh₃ or B(C₆F₅)₃) is then added. The reaction vessel is subjected to a hydrogen atmosphere (typically 1 atm), and the reaction is stirred at room temperature. The progress of the reaction can be monitored by NMR spectroscopy by observing the formation of the corresponding phosphonium borate salt, [R₃PH][HB(Ar)₃].
General Procedure for Catalytic Reductive Amination
To a solution of the carbonyl compound and the amine in a suitable solvent (e.g., "wet" toluene), the borane catalyst (BPh₃ or B(C₆F₅)₃, typically 5 mol%) is added. A hydrosilane reducing agent (e.g., PhSiH₃) is then introduced. The reaction mixture is stirred at the appropriate temperature (which may be elevated) until completion. The reaction can be monitored by GC-MS or NMR spectroscopy. Work-up typically involves quenching the reaction, extraction, and purification by column chromatography.
Mechanistic Diagrams
The following diagrams illustrate the key mechanistic pathways discussed.
Figure 1: Comparative H₂ cleavage by BPh₃ and B(C₆F₅)₃ based FLPs.
Figure 2: Divergent pathways in the presence of water and alkylamines.
Conclusion
The choice between BPh₃ and B(C₆F₅)₃ as the Lewis acid component in an FLP is not merely a matter of substitution but a critical decision that dictates the reactivity, stability, and substrate scope of the resulting catalytic system. B(C₆F₅)₃, with its high Lewis acidity, is the workhorse for activating challenging small molecules like H₂ under anhydrous conditions. Conversely, the milder nature of BPh₃ provides a crucial advantage in reactions where tolerance to protic species and strong bases is paramount, as exemplified by the reductive amination of alkylamines. A thorough understanding of these mechanistic differences, as outlined in this guide, is essential for the rational design and application of next-generation FLP catalysts.
References
A Comparative Guide to Polymeric Triphenylborane Lewis Acids
This guide provides a comprehensive evaluation of polymeric triphenylborane Lewis acids, comparing their performance in catalytic applications against common monomeric alternatives. Detailed experimental protocols, quantitative performance data, and workflow visualizations are presented to assist researchers, scientists, and drug development professionals in assessing the utility of these versatile catalysts.
Performance Evaluation: Catalysis and Recyclability
Polymeric this compound (Poly-BPh₃) emerges as a robust and highly efficient Lewis acid component in Frustrated Lewis Pair (FLP) catalysis, particularly for the semi-hydrogenation of terminal alkynes. Unlike its monomeric counterpart, Poly-BPh₃ exhibits enhanced thermal stability, preventing catalyst deactivation and enabling high conversions. The heterogenous nature of the polymeric catalyst also facilitates straightforward recovery and reuse, a critical advantage for sustainable chemical processes.
Comparison of Lewis Acids in the Semi-Hydrogenation of Phenylacetylene
The performance of Poly-BPh₃ was benchmarked against monomeric this compound (BPh₃) and the highly acidic tris(pentafluorophenyl)borane (B(C₆F₅)₃). While B(C₆F₅)₃ is a potent Lewis acid, it forms a stable adduct with the alkyne, leading to catalyst deactivation. Monomeric BPh₃ suffers from thermal degradation under the required reaction conditions.[1][2] Poly-BPh₃ overcomes these limitations, demonstrating superior conversion and selectivity.[1][2]
| Catalyst System | Lewis Acid | Conversion (%) | Selectivity to Styrene (%) | Remarks |
| Polymeric FLP | Poly-BPh₃ / Pyridine | >99 | 98 | Thermally stable and highly active. [1][2] |
| Monomeric FLP | BPh₃ / Pyridine | 12 | - | Catalyst thermally degraded.[1] |
| Strong Monomeric FLP | B(C₆F₅)₃ / Pyridine | 99 | 91 | Forms a stable, inactive adduct with the alkyne.[1][2] |
| Reaction Conditions: Phenylacetylene (0.5 mmol), Lewis Acid (10 mol%), Pyridine (12 mol%), Toluene (2 mL), 50 bar H₂, 120 °C, 12 h. |
Catalyst Recyclability
A key advantage of polymer-supported catalysts is the ease of separation and potential for reuse. Poly-BPh₃ can be recovered by simple filtration and reused multiple times with minimal loss in catalytic efficiency, highlighting its potential for industrial applications.[1][2]
| Recycling Run | Conversion (%) | Selectivity to Styrene (%) |
| 1 | >99 | 98 |
| 2 | >99 | 98 |
| 3 | >99 | 97 |
| 4 | >99 | 98 |
| 5 | 98 | 98 |
| ...12 | 96 | 97 |
| Reaction Conditions: Phenylacetylene (0.5 mmol), P-BPh₃ (10 mol%), Pyridine (12 mol%), Toluene (2 mL), 50 bar H₂, 120 °C, 12 h.[1][2] |
Key Experimental Protocols
Detailed methodologies for the synthesis of the polymeric catalyst and its evaluation are provided below.
Synthesis of Polymeric this compound (Poly-BPh₃)
This protocol describes the synthesis of Poly-BPh₃ via a Friedel–Crafts alkylation reaction.[1]
Materials:
-
This compound (BPh₃)
-
1,2-Dichloroethane (DCE)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox, add this compound (e.g., 1.0 g, 4.13 mmol) and aluminum chloride (e.g., 1.65 g, 12.39 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous 1,2-dichloroethane (e.g., 20 mL) to the flask.
-
Seal the flask, remove it from the glovebox, and heat the reaction mixture at 85 °C for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, carefully quench the reaction by slowly adding methanol (50 mL).
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the collected solid sequentially with methanol and dichloromethane to remove any unreacted monomers and catalyst residues.
-
Dry the resulting white solid polymer under high vacuum to a constant weight.
Catalytic Semi-Hydrogenation of Phenylacetylene
This protocol details the use of the synthesized Poly-BPh₃ in a Frustrated Lewis Pair-catalyzed hydrogenation reaction.[1][2]
Materials:
-
Poly-BPh₃
-
Phenylacetylene
-
Pyridine
-
Toluene, anhydrous
-
High-pressure autoclave with a glass liner and magnetic stir bar
Procedure:
-
Inside a glovebox, add Poly-BPh₃ (e.g., 0.05 mmol, based on BPh₃ monomer unit weight) to the glass liner of the autoclave.
-
Add anhydrous toluene (2.0 mL).
-
Add phenylacetylene (0.5 mmol) and pyridine (0.06 mmol) to the mixture.
-
Seal the autoclave. Pressurize with hydrogen gas to 50 bar.
-
Place the autoclave in a heating mantle on a magnetic stir plate and heat to 120 °C with vigorous stirring.
-
Maintain the reaction for 12 hours.
-
After the reaction, cool the autoclave to room temperature and carefully vent the hydrogen gas in a fume hood.
-
Open the autoclave and take an aliquot of the reaction mixture for analysis.
-
Analyze the conversion and selectivity using Gas Chromatography (GC) or ¹H NMR spectroscopy.
-
For recycling: Recover the solid Poly-BPh₃ catalyst by centrifugation or filtration. Wash with toluene and dry under vacuum before the next run.
Determination of Lewis Acidity via the Gutmann-Beckett Method
This protocol provides a general procedure for assessing the Lewis acidity of a borane by determining its Acceptor Number (AN) using ³¹P NMR spectroscopy.[3][4]
Materials:
-
Lewis acid sample (e.g., Poly-BPh₃, BPh₃, B(C₆F₅)₃)
-
Triethylphosphine oxide (Et₃PO)
-
Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)
-
NMR tube with a cap
Procedure:
-
Prepare a stock solution of Et₃PO in the chosen deuterated solvent (e.g., 0.06 M).
-
In a glovebox, accurately weigh the Lewis acid (0.06 mmol) into a vial.
-
Add 1.0 mL of the deuterated solvent to dissolve the Lewis acid. If the Lewis acid is polymeric and insoluble, ensure it is well-suspended.
-
Add an equimolar amount of Et₃PO (1.0 mL of the 0.06 M stock solution) to the vial.
-
Stir the mixture for 5-10 minutes to ensure complete adduct formation.
-
Transfer the solution/suspension to an NMR tube and cap it securely.
-
Acquire a quantitative ³¹P{¹H} NMR spectrum.
-
Record the chemical shift (δ_sample) of the Et₃PO-Lewis acid adduct.
-
Calculate the Acceptor Number (AN) using the formula: AN = 2.21 × (δ_sample − 41.0) , where 41.0 ppm is the chemical shift of free Et₃PO in hexane.[3]
Fluoride Anion Sensing using a Borane-Functionalized Polymer
This protocol outlines a general method for evaluating the anion sensing capability of a polymeric borane using fluorescence spectroscopy.
Materials:
-
Borane-functionalized fluorescent polymer
-
Tetrabutylammonium fluoride (TBAF)
-
Anhydrous solvent (e.g., THF or Dichloromethane)
-
Volumetric flasks and micropipettes
-
Fluorometer and cuvettes
Procedure:
-
Prepare a stock solution of the borane-functionalized polymer in the chosen solvent at a known, low concentration (e.g., 1 x 10⁻⁵ M).
-
Prepare a stock solution of TBAF in the same solvent at a higher concentration (e.g., 1 x 10⁻³ M).
-
Place a known volume of the polymer solution (e.g., 2.0 mL) into a fluorescence cuvette.
-
Record the initial fluorescence emission spectrum of the polymer solution (exciting at its absorption maximum).
-
Sequentially add small aliquots (e.g., 2-10 µL) of the TBAF solution to the cuvette.
-
After each addition, mix the solution thoroughly and record the new fluorescence emission spectrum.
-
Observe the changes in the fluorescence intensity or the appearance of new emission bands.
-
Plot the change in fluorescence intensity against the concentration of added fluoride to determine the binding constant and limit of detection.
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz (DOT language) illustrate key processes in the evaluation and application of polymeric Lewis acids.
Caption: General workflow for the synthesis and evaluation of polymeric Lewis acids.
Caption: Catalytic cycle for FLP-mediated semi-hydrogenation of a terminal alkyne.
Caption: Principle of anion sensing via fluorescence quenching or shifting.
References
- 1. researchgate.net [researchgate.net]
- 2. Controlling the Lewis Acidity and Polymerizing Effectively Prevent Frustrated Lewis Pairs from Deactivation in the Hydrogenation of Terminal Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Proper Disposal of Triphenylborane: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: Key Safety and Disposal Information
This guide provides essential procedures for the safe handling and disposal of triphenylborane, a flammable solid that is also toxic and an irritant. Adherence to these protocols is critical to ensure the safety of laboratory personnel and compliance with environmental regulations. This compound is air and moisture-sensitive, and its disposal requires careful quenching to mitigate its reactivity before final waste collection.
I. Understanding the Hazards
This compound (C₁₈H₁₅B) is a flammable solid that can cause skin, eye, and respiratory irritation.[1] It is also toxic if swallowed.[1] Due to its reactivity with moisture and air, it must be handled under an inert atmosphere whenever possible.[2]
| Hazard Classification | Description |
| Flammable Solid | Flammable solid, Category 2.[1] |
| Acute Toxicity (Oral) | Toxic if swallowed, Category 3.[1] |
| Skin Irritation | Causes skin irritation, Category 2.[1] |
| Eye Irritation | Causes serious eye irritation, Category 2A.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] |
II. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A flame-retardant lab coat and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. For larger quantities or in situations where dust may be generated, a NIOSH-approved respirator may be necessary.
III. Step-by-Step Disposal Procedure
The primary strategy for the safe disposal of this compound involves a controlled quenching process to deactivate the compound, followed by collection for chemical waste disposal.
A. Preparation for Quenching:
-
Work Area: Conduct the entire quenching procedure in a certified chemical fume hood.
-
Inert Atmosphere: For larger quantities of this compound, it is advisable to perform the initial steps under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Prepare an ice bath to cool the reaction vessel and control the rate of reaction.
B. Quenching Protocol:
This protocol is designed for the safe quenching of residual or unreacted this compound.
-
Dissolution: Carefully dissolve the this compound in an anhydrous, high-boiling point solvent such as toluene. This will help to better control the reaction.
-
Initial Quenching with Isopropanol: While stirring the this compound solution in an ice bath, slowly add isopropanol dropwise. Isopropanol is a less reactive alcohol that will begin to quench the this compound in a controlled manner.
-
Secondary Quenching with Methanol: After the addition of isopropanol is complete and any initial reaction has subsided, slowly add methanol dropwise. Methanol is more reactive and will help to ensure the complete quenching of any remaining this compound.
-
Final Quenching with Water: Once the reaction with methanol is complete, very slowly and cautiously add water dropwise. The addition of water will hydrolyze any remaining reactive boron species. Be aware that this compound is sensitive to hydrolysis, which can be rapid if the pH is acidic.[3]
-
Neutralization: After the addition of water is complete, test the pH of the solution. If it is acidic, neutralize it with a dilute solution of sodium bicarbonate until it is at or near a neutral pH (pH 7).
C. Waste Collection:
-
Containerize: Transfer the neutralized, quenched solution to a designated hazardous waste container.
-
Labeling: Clearly label the waste container with its contents, including all solvents and the quenched this compound.
-
Disposal: Arrange for the collection of the hazardous waste by a licensed disposal company, following all local, state, and federal regulations.[1][4]
IV. Spill and Emergency Procedures
-
Small Spills: In case of a small spill, and if it is safe to do so, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[5]
-
Large Spills: For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
-
Fire: In case of a fire, use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish.[4]
V. Logical Workflow for this compound Disposal
Caption: A flowchart illustrating the step-by-step procedure for the safe disposal of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. US4046815A - Process for the preparation of triarylborane - Google Patents [patents.google.com]
- 4. Tris(2,4,6‐trifluorophenyl)borane: An Efficient Hydroboration Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolysis of late-washed, irradiated tetraphenylborate slurry simulants I: Phenylboric acid hydrolysis kinetics (Technical Report) | OSTI.GOV [osti.gov]
Personal protective equipment for handling Triphenylborane
Essential Safety and Handling Guide for Triphenylborane
This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the safe handling and disposal of this compound in a laboratory setting. Adherence to these guidelines is essential for minimizing risks to personnel and the environment.
This compound is a flammable solid that is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is crucial to handle this compound with appropriate engineering controls and personal protective equipment.
Hazard Summary and Personal Protective Equipment
Proper protection is mandatory when working with this compound. The following table summarizes the key hazards and the required personal protective equipment.
| Hazard Classification | GHS Pictograms | Required Personal Protective Equipment |
| Flammable Solid (Category 2) [1] | GHS02 | Handled in an area free of ignition sources.[1] Use explosion-proof electrical equipment and take measures against static discharge.[2][3] |
| Acute Toxicity, Oral (Category 3) [1] | GHS06 | Hand Protection: Neoprene or nitrile rubber gloves.[1][3] Eye Protection: Chemical goggles. Contact lenses should not be worn.[1] Body Protection: Wear suitable protective clothing.[1][4] |
| Skin Irritation (Category 2) [1] | GHS07 | Hand Protection: Neoprene or nitrile rubber gloves.[1] Wash hands thoroughly after handling.[1] |
| Serious Eye Irritation (Category 2A) [1] | GHS07 | Eye Protection: Chemical goggles or a face shield.[1][4] Emergency eye wash fountains must be immediately available.[1][2] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation [1] | GHS07 | Respiratory Protection: Use only in a well-ventilated area, preferably in an enclosing hood with exhaust ventilation.[1][2] If inhalation risk is present, use a NIOSH/MSHA approved respirator.[5] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety. The following protocols provide step-by-step guidance.
Experimental Workflow: Step-by-Step Handling Protocol
-
Preparation and Area Setup:
-
Ensure an emergency eye wash fountain and safety shower are immediately accessible and functional.[1][2]
-
Work must be conducted in a designated area, such as a chemical fume hood with exhaust ventilation.[1]
-
Remove all potential ignition sources from the handling area, including sparks, open flames, and hot surfaces.[1][2]
-
Ensure all equipment is properly grounded to prevent static electricity buildup.[1][2]
-
Assemble all necessary equipment and materials before introducing this compound.
-
-
Donning Personal Protective Equipment (PPE):
-
Handling and Substance Transfer:
-
Spill Management:
-
In case of a spill, evacuate unnecessary personnel from the area.[1]
-
Eliminate all ignition sources immediately.[1]
-
Wearing full PPE, contain the spill using dikes or absorbents.[1]
-
Carefully sweep or shovel the spilled solid into an appropriate, labeled container for disposal.[1][5]
-
Do not allow the substance to enter sewers or public waters.[1][2]
-
-
Post-Handling Procedures:
-
Wash hands and any exposed skin thoroughly with mild soap and water after handling is complete.[1]
-
Wash contaminated clothing before reuse.[1]
-
Store this compound in a tightly closed container in a cool, well-ventilated, and locked-up area, away from heat and incompatible materials like oxidizing agents and strong acids.[1][2][5]
-
Disposal Plan
-
Waste Disposal: All waste containing this compound is considered hazardous.[6] It must be disposed of in a safe manner in accordance with all local, state, and federal regulations.[1][2]
-
Container Disposal: Dispose of the contents and the container at a licensed waste disposal facility.[1][2] Do not dispose of waste into the sewer system.[1][2]
-
Contaminated Materials: Any materials used for cleanup (absorbents, etc.) should be placed in a sealed container and disposed of as hazardous waste.[3]
Safety Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to the completion of work.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
